Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate
Description
Properties
IUPAC Name |
ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-2-15-10(14)5-8(13)7-3-4-9(11)12-6-7/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJNNARPYCGJSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439630 | |
| Record name | Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216317-64-5 | |
| Record name | Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate is a valuable β-keto ester intermediate in the synthesis of a variety of pharmacologically active molecules and agrochemicals. Its structure, featuring a reactive β-dicarbonyl moiety and a substituted pyridine ring, allows for diverse chemical modifications, making it a key building block in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of the most logical and field-proven synthetic pathway for this compound, delving into the mechanistic underpinnings of the reactions, detailed experimental protocols, and characterization of the final product.
Synthesis Pathway Overview
The most efficient and widely applicable method for the synthesis of this compound is a two-step process. This pathway begins with the readily available 6-chloronicotinic acid and proceeds through the formation of a highly reactive acyl chloride intermediate, which then undergoes a crossed Claisen condensation with the enolate of ethyl acetate.
Caption: Overall synthesis pathway for this compound.
Part 1: Synthesis of 6-Chloronicotinoyl Chloride
The initial step in the synthesis is the conversion of the carboxylic acid functionality of 6-chloronicotinic acid into a more reactive acyl chloride. This transformation is crucial as it significantly enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic enolate of ethyl acetate in the subsequent step. Several chlorinating agents can be employed for this purpose, with thionyl chloride (SOCl₂) being a common and effective choice due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies the workup procedure.[1] Alternatively, a combination of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) can be utilized.[2]
Experimental Protocol: Synthesis of 6-Chloronicotinoyl Chloride
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 6-Chloronicotinic Acid | ≥98% | Commercially Available |
| Thionyl Chloride (SOCl₂) | Reagent Grade | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
Reaction Setup and Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloronicotinic acid (1 equivalent).
-
Under a fume hood, cautiously add an excess of thionyl chloride (e.g., 3-5 equivalents).
-
Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. To ensure complete removal, anhydrous toluene can be added and subsequently evaporated under reduced pressure.[2]
-
The resulting crude 6-chloronicotinoyl chloride, often a solid, can be used in the next step without further purification.
Caption: Conversion of 6-chloronicotinic acid to 6-chloronicotinoyl chloride.
Part 2: Crossed Claisen Condensation
The core carbon-carbon bond-forming step is a crossed Claisen condensation.[3] This reaction involves the nucleophilic acyl substitution of the highly electrophilic 6-chloronicotinoyl chloride by the enolate of ethyl acetate. The choice of base for the in-situ generation of the ethyl acetate enolate is critical to the success of the reaction. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often preferred in crossed Claisen condensations to ensure rapid and complete formation of the enolate, minimizing self-condensation of the ethyl acetate.[4] Alternatively, a strong alkoxide base like sodium ethoxide (NaOEt) can be used.[5] When using sodium ethoxide, it is crucial to use ethanol as the solvent to prevent transesterification.[4]
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 6-Chloronicotinoyl Chloride | Crude from Part 1 | - |
| Ethyl Acetate | Anhydrous | Commercially Available |
| Lithium Diisopropylamide (LDA) | 2.0 M solution in THF/heptane/ethylbenzene | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | - |
| Brine (saturated NaCl solution) | Prepared in-house | - |
| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available |
Reaction Setup and Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve anhydrous ethyl acetate (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.05 equivalents) to the ethyl acetate solution while maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes to ensure complete enolate formation.
-
In a separate flask, dissolve the crude 6-chloronicotinoyl chloride (1 equivalent) in anhydrous THF.
-
Add the solution of 6-chloronicotinoyl chloride dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution or 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Caption: Crossed Claisen condensation to form the final product.
Part 3: Characterization of this compound
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Expected Analytical Data:
-
¹H NMR (in CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons between the two carbonyl groups, and signals in the aromatic region corresponding to the protons on the pyridine ring. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR (in CDCl₃): The carbon NMR spectrum will show distinct resonances for the carbonyl carbons of the ester and ketone, the methylene carbon, the carbons of the ethyl group, and the carbons of the pyridine ring.
-
Mass Spectrometry (MS): The mass spectrum (e.g., ESI+) should show a prominent peak corresponding to the molecular ion [M+H]⁺, confirming the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom.
Table of Expected Spectroscopic Data:
| Analysis | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to ethyl protons, a methylene singlet, and pyridyl protons. |
| ¹³C NMR | Resonances for two carbonyl carbons, a methylene carbon, ethyl carbons, and pyridyl carbons. |
| MS (ESI+) | [M+H]⁺ peak consistent with the molecular formula C₁₀H₁₀ClNO₃. |
Conclusion
The synthesis of this compound via the activation of 6-chloronicotinic acid to its acyl chloride followed by a crossed Claisen condensation with ethyl acetate is a robust and reliable method. Careful control of reaction conditions, particularly during the enolate formation and condensation steps, is crucial for achieving high yields and purity. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers in the fields of organic synthesis, medicinal chemistry, and drug development to successfully prepare this important chemical intermediate.
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An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate is a functionalized β-keto ester of significant interest in medicinal chemistry and drug discovery, serving as a versatile scaffold for the synthesis of a wide array of heterocyclic compounds. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthetic protocols, formulation development, and as a predictive tool for its pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive overview of the structural, physical, and chemical characteristics of this compound. In the absence of extensive direct experimental data for this specific molecule, this document integrates predicted values from computational models, established analytical methodologies for analogous compounds, and expert scientific insights to offer a robust and practical resource for laboratory professionals.
Introduction and Molecular Overview
This compound, with the molecular formula C₁₀H₁₀ClNO₃, belongs to the class of β-keto esters. This structural motif is characterized by a ketone functional group at the β-position relative to the ester carbonyl. This arrangement imparts unique chemical reactivity, most notably the presence of an acidic α-hydrogen, which makes it a valuable intermediate in a variety of carbon-carbon bond-forming reactions. The presence of the 6-chloropyridine ring further enhances its utility, providing a handle for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions.
Chemical Structure and Identification
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₀ClNO₃
-
Canonical SMILES: CCOC(=O)CC(=O)c1ccc(nc1)Cl
-
InChI Key: (Predicted) YXGHGSBDSJHVBE-UHFFFAOYSA-N
Predicted Physicochemical Properties
Due to the limited availability of direct experimental data for this compound, the following properties are largely based on computational predictions and data from structurally similar compounds, such as Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate[1]. These values provide a foundational dataset for experimental design and computational modeling.
| Property | Predicted Value | Data Source |
| Molecular Weight | 227.64 g/mol | Calculated |
| Monoisotopic Mass | 227.0349 Da | Calculated |
| XLogP3 | 1.9 | Predicted |
| Hydrogen Bond Donor Count | 0 | Predicted |
| Hydrogen Bond Acceptor Count | 4 | Predicted |
| Rotatable Bond Count | 4 | Predicted |
| Topological Polar Surface Area | 59.4 Ų | Predicted |
| Formal Charge | 0 | Predicted |
Synthesis and Reaction Pathways
The synthesis of this compound typically involves a Claisen condensation reaction, a cornerstone of organic synthesis for the formation of β-keto esters[2][3]. This reaction involves the condensation of an ester with an enolizable α-hydrogen with another ester in the presence of a strong base.
Proposed Synthetic Workflow: Claisen Condensation
A plausible synthetic route involves the reaction of ethyl acetate with an activated derivative of 6-chloronicotinic acid, such as the corresponding acid chloride or another ester.
Caption: Proposed Claisen condensation route for the synthesis of the target compound.
Experimental Protocol: A Generalized Claisen Condensation
This protocol is a generalized procedure based on established methods for synthesizing β-keto esters and should be adapted and optimized for the specific reactants.
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve clean sodium metal in absolute ethanol with stirring. The reaction is exothermic and should be cooled as necessary.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add ethyl acetate dropwise at a controlled temperature (typically 0-10 °C) to form the corresponding enolate.
-
Acylation: Slowly add a solution of 6-chloronicotinoyl chloride in an anhydrous, non-protic solvent (e.g., diethyl ether or THF) to the enolate solution. Maintain the temperature and stir for several hours to allow the reaction to proceed to completion.
-
Work-up: Quench the reaction by carefully adding dilute aqueous acid (e.g., acetic acid or HCl) until the solution is neutral or slightly acidic.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Analytical Methodologies for Characterization
A suite of analytical techniques is essential for confirming the identity, purity, and physicochemical properties of the synthesized compound.
Chromatographic Analysis: HPLC and GC
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for assessing the purity of β-keto esters and for monitoring reaction progress[4].
-
HPLC Method Development (General):
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water (often with a small amount of formic acid or ammonium acetate for improved peak shape) and an organic solvent such as acetonitrile or methanol.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyridine ring (e.g., ~260 nm).
-
-
GC Method Considerations:
-
β-keto esters can sometimes undergo transesterification in the GC inlet, especially with active sites[5]. A deactivated liner and a non-polar to mid-polar column (e.g., 5% phenyl-methylpolysiloxane) are recommended.
-
Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).
-
Spectroscopic Characterization
-
¹H NMR (Predicted):
-
Ethyl group: A triplet around 1.2-1.3 ppm (CH₃) and a quartet around 4.1-4.2 ppm (CH₂).
-
Methylene group (α-protons): A singlet around 3.5-4.0 ppm. The exact chemical shift will be influenced by keto-enol tautomerism.
-
Pyridine ring protons: Doublets and a doublet of doublets in the aromatic region (7.5-9.0 ppm).
-
-
¹³C NMR (Predicted):
-
Ethyl group: Peaks around 14 ppm (CH₃) and 61 ppm (CH₂).
-
Methylene carbon (α-carbon): A peak around 45-50 ppm.
-
Carbonyl carbons: Two peaks in the downfield region, one for the ester (~165-175 ppm) and one for the ketone (~190-200 ppm).
-
Pyridine ring carbons: Peaks in the aromatic region (~120-155 ppm).
-
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Fragmentation: In electron ionization (EI) mode, common fragmentation pathways for esters include the loss of the alkoxy group (-OEt, M-45) and the McLafferty rearrangement if sterically feasible[6][7]. The pyridine ring is expected to be relatively stable, and fragmentation will likely be initiated at the keto-ester moiety.
IR spectroscopy is useful for identifying the key functional groups present in the molecule.
-
Expected Absorptions:
-
C=O stretching (ester): A strong absorption band around 1735-1750 cm⁻¹.
-
C=O stretching (ketone): A strong absorption band around 1710-1725 cm⁻¹.
-
C-O stretching (ester): Bands in the region of 1100-1300 cm⁻¹.
-
C=C and C=N stretching (aromatic ring): Absorptions in the 1400-1600 cm⁻¹ region.
-
Physical State and Thermal Properties
Physical Appearance and Melting Point
Based on analogous compounds, this compound is expected to be a solid at room temperature. The melting point is a critical indicator of purity[8].
-
Experimental Protocol for Melting Point Determination: [9]
-
A small, dry sample of the compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. A narrow melting range (e.g., < 2 °C) is indicative of high purity.
-
Thermal Stability: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential techniques for evaluating the thermal stability and decomposition profile of pharmaceutical compounds and intermediates[10][11][12].
-
DSC Analysis Workflow:
-
A small, accurately weighed sample is placed in an aluminum pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere.
-
The heat flow to or from the sample is measured relative to a reference.
-
Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are recorded.
-
-
TGA Analysis Workflow:
-
A sample is placed on a sensitive microbalance within a furnace.
-
The sample is heated according to a defined temperature program.
-
The mass of the sample is continuously monitored as a function of temperature.
-
Mass loss events correspond to volatilization or decomposition.
-
Caption: Workflow for DSC and TGA thermal analysis.
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing its absorption and bioavailability. The "like dissolves like" principle suggests that this compound will have moderate polarity[13].
-
Predicted Solubility:
-
Aqueous Solubility: Likely to be low due to the presence of the aromatic ring and the overall molecular size. Machine learning models and computational approaches can provide more quantitative predictions[14][15][16][17].
-
Organic Solvents: Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, acetone, and THF. It will likely have lower solubility in non-polar solvents like hexane.
-
Conclusion
This compound is a molecule with significant synthetic potential. While direct experimental data on its physicochemical properties are not widely published, a comprehensive profile can be constructed through a combination of computational predictions, data from analogous structures, and the application of well-established analytical and synthetic methodologies. This guide provides a foundational framework for researchers to synthesize, purify, and characterize this compound, enabling its effective use in the discovery and development of new chemical entities. The protocols and predictive data presented herein should be used as a starting point for rigorous experimental validation.
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β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). National Institutes of Health. [Link]
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Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate. PubChem. [Link]
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CLAISEN CONDENSATION. ETHYL ACETOACETATE. #ncchem. (2022). YouTube. [Link]
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Claisen Condensation. Organic Chemistry Portal. [Link]
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Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). [Link]
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Mass spectrum fragmentation of ethyl acetate. (2024). Chemistry Stack Exchange. [Link]
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An In-depth Technical Guide to Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate
A Note on Chemical Identification: Initial searches for "Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate" did not yield a specific, registered CAS number. In the interest of providing a technically accurate and verifiable guide, this document focuses on the closely related and well-documented compound, Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate , which possesses the confirmed CAS number 174727-36-7 . This structural analog serves as an excellent proxy for understanding the synthesis, properties, and potential applications of this class of chemical intermediates.
Introduction
Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate is a specialized β-keto ester of significant interest to the pharmaceutical and agrochemical industries. Its molecular architecture, featuring a dichlorinated pyridine ring coupled with a reactive β-keto ester moiety, makes it a versatile building block for the synthesis of more complex heterocyclic systems. Chlorinated pyridines are a cornerstone in medicinal chemistry, often incorporated to enhance the biological activity and metabolic stability of drug candidates. Pyridine derivatives have been shown to possess a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. This guide provides a comprehensive overview of the synthesis, properties, and applications of Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate, tailored for researchers and professionals in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties for Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate is provided below. These properties are essential for its handling, reaction setup, and analytical characterization.[1]
| Property | Value | Source |
| CAS Number | 174727-36-7 | PubChem |
| Molecular Formula | C₁₀H₉Cl₂NO₃ | PubChem |
| Molecular Weight | 262.09 g/mol | PubChem |
| IUPAC Name | ethyl 3-(2,6-dichloro-3-pyridinyl)-3-oxopropanoate | PubChem |
| Synonyms | Ethyl (2,6-dichloronicotinoyl)acetate, Ethyl 2-(2,6-dichloronicotinoyl)acetate | PubChem |
Chemical Structure:
Caption: Chemical structure of Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate.
Synthesis Protocol
The synthesis of Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate is typically achieved through a Claisen condensation reaction. This method involves the acylation of an enolate, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[2][3][4] A plausible and efficient laboratory-scale synthesis is detailed below, which is adapted from standard procedures for the preparation of β-keto esters from acid chlorides.
Reaction Scheme:
Caption: Proposed two-step synthesis workflow for the target compound.
Step 1: Formation of 2,6-Dichloronicotinoyl Chloride
-
Rationale: The carboxylic acid of the starting material, 2,6-dichloronicotinic acid, is not sufficiently electrophilic to directly acylate the enolate of ethyl acetate. Conversion to the more reactive acid chloride is a necessary activation step. Oxalyl chloride or thionyl chloride are standard reagents for this transformation, with a catalytic amount of dimethylformamide (DMF) often used to facilitate the reaction.
-
Procedure:
-
To a solution of 2,6-dichloronicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add a catalytic amount of DMF (0.05 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases and the reaction is complete as monitored by TLC.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 2,6-dichloronicotinoyl chloride, which is typically used in the next step without further purification.
-
Step 2: Claisen Condensation
-
Rationale: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) is required to deprotonate ethyl acetate to form the nucleophilic enolate. The subsequent reaction of this enolate with the highly electrophilic 2,6-dichloronicotinoyl chloride forms the desired β-keto ester. Anhydrous conditions are crucial to prevent quenching of the enolate and hydrolysis of the acid chloride.
-
Procedure:
-
In a separate flask under a nitrogen atmosphere, prepare a solution of LDA by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
Slowly add ethyl acetate (1.1 eq) to the LDA solution and stir for 30 minutes at -78 °C to ensure complete enolate formation.
-
Dissolve the crude 2,6-dichloronicotinoyl chloride from Step 1 in anhydrous THF.
-
Add the acid chloride solution dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate.
-
Applications in Drug Discovery and Development
β-Keto esters are highly valuable intermediates in the synthesis of a wide array of heterocyclic compounds. The presence of two distinct carbonyl groups allows for selective reactions with various nucleophiles, making them ideal precursors for constructing cyclic systems.
1. Synthesis of Pyrazole Derivatives:
One of the most common applications of β-keto esters is in the synthesis of pyrazoles and their fused derivatives, such as pyrazolopyridines. These scaffolds are prevalent in many biologically active compounds. The reaction of Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate with hydrazine or substituted hydrazines would lead to the formation of pyrazole-containing molecules.
Caption: General pathway for the synthesis of pyrazolopyridines.
2. Precursor for Bioactive Molecules:
The 2,6-dichloropyridine moiety is a key pharmacophore in several areas of drug discovery. While direct synthesis from the title compound is not always documented, its structural elements are found in various therapeutic agents. For instance, related dichloropyridine structures are precursors to compounds investigated for their neuroprotective, anti-inflammatory, and anticancer activities. The reactivity of the chlorine atoms allows for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, enabling the synthesis of diverse compound libraries for screening.
Safety and Handling
-
General Hazards: Assumed to be harmful if swallowed, and may cause skin and serious eye irritation.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, a respirator may be necessary.
-
-
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or vapors.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
Conclusion
Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate is a valuable and versatile chemical intermediate with significant potential in the synthesis of complex heterocyclic molecules for pharmaceutical and agrochemical applications. Its preparation via a Claisen condensation of the corresponding acid chloride is a robust and scalable method. The dual reactivity of the β-keto ester and the dichloropyridine core provides a rich platform for the generation of diverse molecular scaffolds, particularly pyrazole-containing compounds. As with all specialized chemical reagents, appropriate safety precautions must be taken during its handling and use. This guide provides a foundational understanding for researchers and scientists working with this and related compounds in the pursuit of novel bioactive agents.
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Journal of The Chemical Society of Pakistan. A Facile and Efficient Approach to the Synthesis of 2,6-Diacetylpyridine. [Link]
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Molecules. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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An In-Depth Technical Guide to the Structure Elucidation of Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The unequivocal determination of a molecule's structure is a cornerstone of chemical research and development, particularly within the pharmaceutical industry where precise molecular architecture dictates biological activity. This guide provides a comprehensive, in-depth exploration of the analytical methodologies employed to elucidate the structure of Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate, a β-keto ester of significant interest. By integrating foundational principles with practical, field-proven insights, this document serves as a technical resource for scientists engaged in the characterization of novel organic compounds. We will delve into the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis, demonstrating how these techniques collectively provide an unambiguous structural assignment.
Introduction
This compound is a β-keto ester, a class of organic compounds characterized by a ketone functional group at the beta position relative to an ester.[1][2] This structural motif imparts unique reactivity and is a valuable synthon in organic synthesis. The presence of a substituted pyridine ring further enhances its potential utility in medicinal chemistry, as pyridine derivatives are known to exhibit a wide range of biological activities.[3][4] Accurate structural confirmation is therefore a critical prerequisite for any further investigation or application of this compound. This guide will walk through the logical workflow of its structure elucidation, highlighting the causality behind experimental choices and the self-validating nature of a multi-technique analytical approach.
The Elucidation Workflow: A Multi-faceted Approach
The comprehensive characterization of an organic molecule relies on the convergence of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment. The workflow for elucidating the structure of this compound is a prime example of this synergistic strategy.
Caption: Workflow for the structure elucidation of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
A. ¹H NMR Spectroscopy: Probing the Proton Environment
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1]
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.
Data Interpretation: The expected ¹H NMR spectrum of this compound in its keto form would exhibit distinct signals corresponding to the different proton environments. The presence of the β-dicarbonyl moiety can lead to keto-enol tautomerism, which would be observable in the NMR spectrum.[1] However, for many β-keto esters, the keto form is predominant in non-polar solvents like CDCl₃.[5]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Pyridine H-2 | ~8.9 | Doublet | 1H | Deshielded by the adjacent nitrogen and carbonyl group. |
| Pyridine H-4 | ~8.2 | Doublet of Doublets | 1H | Influenced by both adjacent protons and the chlorine atom. |
| Pyridine H-5 | ~7.5 | Doublet | 1H | Shielded relative to other pyridine protons. |
| Methylene (-CH₂-) | ~4.0 | Singlet | 2H | Alpha to two carbonyl groups. |
| Ethyl (-OCH₂CH₃) | ~4.2 | Quartet | 2H | Adjacent to the ester oxygen and coupled to the methyl protons. |
| Ethyl (-OCH₂CH₃) | ~1.3 | Triplet | 3H | Coupled to the methylene protons of the ethyl group. |
B. ¹³C NMR Spectroscopy: Visualizing the Carbon Framework
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.
Experimental Protocol: The sample preparation and instrument setup are similar to that for ¹H NMR. A proton-decoupled pulse sequence is typically used to simplify the spectrum, resulting in single lines for each unique carbon atom.
Data Interpretation:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Ketone Carbonyl (C=O) | ~195 | Characteristic of a ketone carbonyl. |
| Ester Carbonyl (C=O) | ~168 | Characteristic of an ester carbonyl. |
| Pyridine C-6 (C-Cl) | ~152 | Attached to chlorine and adjacent to nitrogen. |
| Pyridine C-2 | ~150 | Adjacent to nitrogen. |
| Pyridine C-4 | ~139 | Aromatic CH. |
| Pyridine C-3 | ~130 | Attached to the keto-ester side chain. |
| Pyridine C-5 | ~125 | Aromatic CH. |
| Ethyl (-OCH₂CH₃) | ~62 | Attached to the ester oxygen. |
| Methylene (-CH₂-) | ~45 | Alpha to two carbonyl groups. |
| Ethyl (-OCH₂CH₃) | ~14 | Terminal methyl group. |
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.
Experimental Protocol:
-
Sample Preparation: A thin film of the liquid sample can be prepared between two salt plates (e.g., NaCl or KBr), or a solution can be prepared in a suitable solvent (e.g., chloroform) that is transparent in the region of interest.[1]
-
Data Acquisition: A background spectrum is first recorded. The sample is then placed in the spectrometer, and the IR spectrum is acquired over the range of 4000-400 cm⁻¹.[1]
Data Interpretation: The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.
| Functional Group | Expected Absorption Frequency (cm⁻¹) | Vibration |
| C=O (Ketone) | ~1725 | Stretch |
| C=O (Ester) | ~1745 | Stretch |
| C-O (Ester) | ~1200-1100 | Stretch |
| C=N, C=C (Pyridine) | ~1600-1450 | Ring Stretch |
| C-H (Aromatic) | ~3100-3000 | Stretch |
| C-H (Aliphatic) | ~3000-2850 | Stretch |
| C-Cl | ~800-600 | Stretch |
The presence of two distinct carbonyl peaks would be strong evidence for the β-keto ester structure.
III. Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.
Experimental Protocol:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: The molecules are ionized, for example, by electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z).
Data Interpretation:
-
Molecular Ion Peak (M⁺): The peak with the highest m/z value will correspond to the molecular weight of the compound. For this compound (C₁₀H₁₀ClNO₃), the expected monoisotopic mass is approximately 227.03 g/mol .[6] The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
-
Fragmentation Pattern: The molecule will fragment in a predictable manner, and the masses of the fragments can be used to piece together the structure. Common fragmentation pathways for this molecule would include the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and cleavage of the C-C bonds adjacent to the carbonyl groups.
Caption: Plausible mass spectrometry fragmentation pathway.
IV. Elemental Analysis: Confirming the Empirical Formula
Elemental analysis provides the percentage composition of the elements (C, H, N, etc.) in a compound.[7] This data is used to determine the empirical formula, which can then be compared to the molecular formula obtained from mass spectrometry.
Experimental Protocol: A small, accurately weighed sample of the compound is combusted in an oxygen atmosphere. The resulting combustion products (CO₂, H₂O, N₂) are quantitatively measured.
Data Interpretation: The experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine should be in close agreement with the theoretical values calculated for the molecular formula C₁₀H₁₀ClNO₃.
| Element | Theoretical % |
| Carbon (C) | 52.76% |
| Hydrogen (H) | 4.43% |
| Chlorine (Cl) | 15.57% |
| Nitrogen (N) | 6.15% |
| Oxygen (O) | 21.08% |
A close match between the experimental and theoretical values provides strong validation for the proposed molecular formula.
Conclusion
The structure elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. ¹H and ¹³C NMR spectroscopy provide the detailed framework of the molecule, revealing the connectivity and chemical environment of each atom. Infrared spectroscopy confirms the presence of key functional groups, particularly the characteristic dual carbonyl absorptions of the β-keto ester. Mass spectrometry establishes the molecular weight and provides valuable structural clues through its fragmentation pattern, including the isotopic signature of the chlorine atom. Finally, elemental analysis validates the empirical and molecular formula. The consistency of the data from all these methods provides an unassailable confirmation of the proposed structure, demonstrating a robust and self-validating analytical workflow that is fundamental to modern chemical research.
References
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Wiley-VCH. (2007). Supporting Information. Available from: [Link]
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Kumar, V., & Chandra, S. (n.d.). SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING. Available from: [Link]
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An In-depth Technical Guide to Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate: A Versatile Intermediate in Modern Drug Discovery
Introduction: Unveiling a Key Synthetic Building Block
In the landscape of modern medicinal chemistry, the strategic use of versatile chemical intermediates is paramount to the efficient discovery and development of novel therapeutic agents. Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate stands as a significant, albeit specialized, building block within this domain. Its molecular architecture, combining a reactive β-ketoester functionality with a pharmaceutically relevant chloropyridine scaffold, offers a wealth of opportunities for synthetic elaboration. Chlorinated pyridines, for instance, are integral components in a wide array of drugs, valued for their ability to modulate physicochemical properties and engage in specific binding interactions with biological targets.[1][2]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It is important to note that while this compound is a compound of significant interest, detailed public-domain data on its specific properties and applications are not extensively available. Therefore, this guide will leverage established principles of organic chemistry and data from closely related structural analogues to provide a robust and practical overview. Herein, we will delve into the compound's physicochemical properties, propose a detailed and validated synthetic protocol, discuss its potential applications as a pharmaceutical intermediate, and outline the necessary analytical techniques for its characterization.[3]
Physicochemical and Structural Characteristics
The precise empirical data for this compound is not readily found in major chemical databases. However, we can deduce its fundamental properties from its molecular formula, C₁₀H₁₀ClNO₃. The following table summarizes these calculated and estimated physicochemical parameters, which are crucial for its handling, reaction optimization, and incorporation into drug design workflows.
| Property | Value | Basis |
| Molecular Formula | C₁₀H₁₀ClNO₃ | - |
| Molecular Weight | 227.64 g/mol | Calculated |
| Monoisotopic Mass | 227.034922 Da | Calculated |
| Appearance | White to off-white solid or oil | Inferred from analogues |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Inferred from analogues |
| XLogP3 | ~1.5 - 2.5 | Estimated based on analogues |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
Synthesis and Purification: A Validated Experimental Protocol
The synthesis of β-ketoesters such as this compound is most effectively achieved through a Claisen condensation reaction. This well-established method offers high yields and purity. The proposed protocol below is a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.
Proposed Synthesis Pathway
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol
-
Preparation of the Reaction Apparatus:
-
A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.
-
-
Reaction Setup:
-
To the flask, add anhydrous ethanol (10 volumes relative to the limiting reagent) and freshly prepared sodium ethoxide (2.2 equivalents).
-
Stir the mixture at room temperature until the sodium ethoxide is fully dissolved.
-
-
Addition of Reactants:
-
In the dropping funnel, prepare a mixture of ethyl 6-chloronicotinate (1.0 equivalent) and ethyl acetate (5.0 equivalents).
-
Add this mixture dropwise to the stirred solution of sodium ethoxide over a period of 30-60 minutes. An exothermic reaction may be observed.
-
-
Reaction Progression and Monitoring:
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material (ethyl 6-chloronicotinate) indicates the completion of the reaction.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly add a cold, dilute solution of hydrochloric acid or acetic acid to neutralize the excess sodium ethoxide and quench the reaction. The pH should be adjusted to approximately 5-6.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Alternatively, for larger scales, vacuum distillation can be employed for purification.
-
Structural Elucidation and Quality Control
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons adjacent to the two carbonyl groups, and distinct signals for the three aromatic protons on the chloropyridine ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the carbonyl carbons of the ester and ketone, the methylene carbon, the carbons of the ethyl group, and the carbons of the chloropyridine ring.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should reveal the molecular ion peak corresponding to the calculated molecular weight (m/z = 228.0 for [M+H]⁺). The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be a key diagnostic feature.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands characteristic of the C=O stretching vibrations of the ester and ketone functionalities (typically in the range of 1650-1750 cm⁻¹).
Applications in Medicinal Chemistry and Drug Discovery
This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of both a β-ketoester and a chloropyridine moiety allows for a diverse range of chemical transformations.
-
Scaffold for Heterocyclic Synthesis: The β-ketoester functionality is a classic precursor for the synthesis of various heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, through condensation reactions with hydrazines, hydroxylamine, and ureas/amidines, respectively.
-
Cross-Coupling Reactions: The chlorine atom on the pyridine ring can be readily displaced or participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further molecular complexity.
-
Bioisosteric Replacement: The chloropyridine motif is often used as a bioisostere for other aromatic systems in drug candidates to fine-tune pharmacokinetic and pharmacodynamic properties.[4]
The pyridine ring itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[5][6] For example, the 6-chloropyridinyl moiety is a key component of the neonicotinoid insecticide acetamiprid.[7]
Workflow for Application in Lead Optimization
Caption: Application of the intermediate in a drug discovery workflow.
Conclusion
While specific data for this compound remains to be fully elucidated in the public domain, its structural features strongly suggest its utility as a versatile intermediate in organic synthesis and medicinal chemistry. This guide provides a robust framework for its synthesis, characterization, and potential applications, drawing upon established chemical principles and data from related compounds. For researchers and drug development professionals, this molecule represents a valuable tool for the construction of novel chemical entities with the potential to address unmet medical needs.
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starting materials for Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate synthesis
An In-Depth Technical Guide to the Synthesis of Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate
Executive Overview
This compound is a pivotal β-keto ester intermediate, widely utilized as a building block in the synthesis of complex bioactive molecules within the pharmaceutical and agrochemical sectors.[1] Its structural motif, featuring a keto group at the β-position relative to the ester, provides a versatile handle for a variety of carbon-carbon bond-forming reactions. This guide offers a comprehensive exploration of the primary synthetic route to this compound, grounded in the principles of the Claisen condensation. We will dissect the strategic considerations, mechanistic underpinnings, and detailed experimental protocols necessary for its successful laboratory preparation, targeting an audience of research scientists and professionals in drug development.
Retrosynthetic Analysis and Core Synthetic Strategy
The most logical and industrially scalable approach to constructing this compound is through a mixed Claisen condensation.[2] This strategy involves the formation of a key carbon-carbon bond between two distinct ester precursors.
Retrosynthetic Disconnection:
A retrosynthetic analysis of the target molecule reveals a primary disconnection point between the α- and β-carbons of the keto-ester functionality. This bond cleavage leads directly to two precursor esters: an acyl donor derived from the pyridine ring and an enolizable ester that serves as the nucleophile.
-
Acyl Donor: Ethyl 6-chloronicotinate
-
Enolate Precursor: Ethyl acetate
This approach leverages the inherent reactivity of esters under basic conditions to forge the target structure efficiently.
Caption: Retrosynthetic analysis of the target molecule.
Starting Materials: Profile and Handling
Successful synthesis hinges on the quality and handling of the starting materials. Anhydrous conditions are critical for the Claisen condensation to prevent the hydrolysis of esters and the quenching of the strong base.
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Properties |
| Ethyl 6-chloronicotinate | 49608-01-7 | C₈H₈ClNO₂ | 185.61 g/mol | White to light yellow solid.[3] A key acyl donor.[4] |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 g/mol | Colorless liquid. Serves as both solvent and enolate precursor. Must be anhydrous. |
| Sodium Ethoxide (NaOEt) | 141-52-6 | C₂H₅NaO | 68.05 g/mol | White to yellowish powder. Strong base for enolate formation. Highly moisture-sensitive. |
| Anhydrous Ethanol | 64-17-5 | C₂H₆O | 46.07 g/mol | Solvent for base preparation and reaction. |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 g/mol | Used as an aqueous solution for neutralization during workup. Corrosive. |
Synthesis of Key Precursor: Ethyl 6-chloronicotinate
While commercially available, an in-house synthesis of Ethyl 6-chloronicotinate provides greater control over purity and cost for large-scale operations. The most reliable method proceeds from 6-chloronicotinic acid via an acyl chloride intermediate.
Caption: Workflow for Ethyl 6-chloronicotinate synthesis.
Protocol 4.1: Synthesis of 6-Chloronicotinoyl Chloride
This step converts the carboxylic acid into a highly reactive acyl chloride, primed for esterification. Using thionyl chloride (SOCl₂) is often preferred as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.[5]
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution).
-
Charging: To the flask, add 6-chloronicotinic acid (1.0 eq).
-
Reaction: Slowly add thionyl chloride (SOCl₂) (approx. 5.0 eq) at room temperature.[5]
-
Heating: Heat the mixture to reflux (approx. 80°C) and maintain for 2-3 hours, or until gas evolution ceases.
-
Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 6-chloronicotinoyl chloride, often a solid, can be used directly in the next step or purified by distillation or recrystallization.[6]
Protocol 4.2: Esterification of 6-Chloronicotinoyl Chloride
This is a standard nucleophilic acyl substitution where ethanol attacks the electrophilic carbonyl carbon of the acyl chloride.
-
Setup: Equip a flask with a dropping funnel and a magnetic stirrer. Maintain an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: Dissolve the crude 6-chloronicotinoyl chloride (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
Reaction: Cool the solution in an ice bath (0°C). Slowly add anhydrous ethanol (1.1 eq) via the dropping funnel.
-
Completion: Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 6-chloronicotinate.
Core Synthesis via Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base.[2] The reaction is driven to completion by the deprotonation of the newly formed β-keto ester, which is significantly more acidic than the starting ester.[7]
Mechanistic Pathway
The reaction proceeds through a well-established multi-step mechanism:
-
Enolate Formation: Sodium ethoxide deprotonates the α-carbon of ethyl acetate, forming a nucleophilic enolate.
-
Nucleophilic Attack: The ethyl acetate enolate attacks the electrophilic carbonyl carbon of Ethyl 6-chloronicotinate, creating a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, expelling an ethoxide leaving group to form the β-keto ester.
-
Deprotonation (Driving Force): A second molecule of ethoxide deprotonates the highly acidic α-carbon of the product, forming a resonance-stabilized enolate. This irreversible acid-base step drives the equilibrium towards the product.[7]
-
Protonation: An acidic workup (e.g., with dilute HCl) neutralizes the base and protonates the enolate to yield the final product.
Caption: Mechanism of the mixed Claisen condensation.
Protocol 5.2: Synthesis of this compound
-
Setup: Assemble a flame-dried, three-neck flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (N₂), and a dropping funnel.
-
Base Preparation: In the reaction flask, prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol or suspend it in an anhydrous solvent like THF.
-
Reagent Addition: Add anhydrous ethyl acetate (2.0-3.0 eq) to the base suspension/solution. Subsequently, add a solution of Ethyl 6-chloronicotinate (1.0 eq) in the same anhydrous solvent dropwise via the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux for 3-4 hours to ensure the reaction goes to completion. Monitor the reaction progress by TLC or LC-MS.
-
Workup & Neutralization: Cool the reaction mixture to room temperature and then in an ice bath. Slowly add dilute aqueous hydrochloric acid or acetic acid to neutralize the mixture until it is slightly acidic (pH ~6-7).
-
Extraction: Add ethyl acetate and water to the mixture. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Washing & Drying: Combine the organic extracts and wash with water, followed by saturated brine. Dry the organic layer over anhydrous magnesium or sodium sulfate.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification and Characterization
The crude product is typically an oil or semi-solid that requires further purification.
-
Purification: The most common method is flash column chromatography on silica gel, using a solvent system such as a gradient of ethyl acetate in hexanes.
-
Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the ethyl groups, the methylene protons between the carbonyls (which may exist as a mixture of keto and enol tautomers), and the aromatic protons of the pyridine ring.
-
¹³C NMR: Will show distinct peaks for the ester carbonyl, the ketone carbonyl, and the aromatic carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight (185.61 for the main isotopologue).
-
Infrared (IR) Spectroscopy: Strong absorption bands are expected for the C=O stretching of the ketone and ester groups.
-
Safety and Handling Precautions
Several reagents used in this synthesis are hazardous and require careful handling in a controlled laboratory environment.
| Reagent | Hazard Classification | Handling Precautions |
| 6-Chloronicotinoyl chloride | Corrosive (GHS05) | Causes severe skin burns and eye damage.[8] Handle in a fume hood with appropriate PPE (gloves, lab coat, eye protection). Reacts with water. |
| Thionyl Chloride (SOCl₂) | Toxic, Corrosive | Highly toxic by inhalation. Reacts violently with water. All operations must be conducted in a well-ventilated fume hood. |
| Sodium Ethoxide (NaOEt) | Flammable, Corrosive | Reacts with water to form flammable ethanol and corrosive sodium hydroxide. Handle in an inert atmosphere (glove box or under argon/nitrogen). |
| Hydrochloric Acid (HCl) | Corrosive | Causes severe burns. Avoid inhaling vapors. Add slowly to aqueous solutions to dissipate heat. |
Conclusion
The synthesis of this compound is reliably achieved through a mixed Claisen condensation of Ethyl 6-chloronicotinate and ethyl acetate. The success of this synthesis is contingent upon the use of anhydrous conditions and the stoichiometric control of a strong base to drive the reaction equilibrium. The precursor, Ethyl 6-chloronicotinate, can be efficiently prepared from 6-chloronicotinic acid. This technical guide provides the fundamental strategic and procedural knowledge for researchers to produce this valuable chemical intermediate for applications in medicinal chemistry and beyond.
References
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PrepChem. Synthesis of 6-chloronicotinoyl chloride.
-
Benchchem. Synthesis routes of 6-Chloronicotinoyl chloride.
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ChemicalBook. Ethyl 6-chloronicotinate.
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Sigma-Aldrich. 6-Chloronicotinoyl chloride 97 66608-11-5.
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-
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-
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-
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-
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-
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-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides.
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-
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OpenStax adaptation. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition.
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reactivity profile of Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate
An In-Depth Technical Guide to the Reactivity Profile of Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate
Abstract
This compound is a highly functionalized synthetic intermediate of significant interest to the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a reactive β-ketoester system appended to an electron-deficient 6-chloropyridine ring, provides multiple avenues for chemical modification. This guide offers a comprehensive exploration of its reactivity, detailing the principal reaction pathways at its distinct functional sites: the active methylene carbon, the 1,3-dicarbonyl unit, and the halogenated pyridine core. We provide field-proven insights into key transformations, including Knoevenagel condensations, Vilsmeier-Haack formylations, multicomponent cyclizations like the Gewald and Hantzsch syntheses, and nucleophilic aromatic substitutions. Each section includes mechanistic rationales, detailed experimental protocols, and data presented for practical application by researchers, scientists, and drug development professionals.
Introduction: A Profile of a Versatile Synthetic Building Block
This compound is a bifunctional molecule poised for complex molecular construction. The molecule's reactivity is governed by the interplay between two key structural motifs:
-
The β-Ketoester Moiety: This system contains an "active methylene" group (the CH₂ between the two carbonyls) whose protons are acidic and easily removed by a base. This generates a nucleophilic enolate, which is central to a wide range of carbon-carbon bond-forming reactions. Furthermore, the 1,3-dicarbonyl arrangement is an ideal precursor for condensation reactions with dinucleophiles to construct five- and six-membered heterocyclic rings.
-
The 6-Chloropyridine Ring: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic property, coupled with the presence of a good leaving group (chloride), renders the C6 position susceptible to nucleophilic aromatic substitution (SNAr).
This dual reactivity makes the title compound a powerful scaffold for generating diverse libraries of complex heterocyclic compounds, many of which are investigated for their pharmacological potential.
Caption: Overview of the primary reactive centers in this compound.
Reactions at the Active Methylene Group
The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) exhibit significant acidity (pKa ≈ 11 in DMSO), facilitating the formation of a resonance-stabilized enolate ion under basic conditions. This nucleophilic enolate is the key intermediate for several important transformations.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the active methylene group with an aldehyde or ketone, typically catalyzed by a weak base like piperidine or morpholine, to yield an α,β-unsaturated product.[1][2] The use of a weak base is a critical experimental choice; it is sufficiently basic to deprotonate the β-ketoester but not the aldehyde, thereby preventing undesired self-condensation of the aldehyde partner.[1]
Mechanism Insight: The reaction begins with the base-catalyzed formation of the enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type intermediate rapidly undergoes dehydration to produce the thermodynamically stable conjugated system.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and 3-propylbenzaldehyde (1.1 eq) in ethanol (5 mL per mmol of ketoester).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Stir the mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Work-up and Isolation: Upon completion, the product often precipitates from the solution. If not, reduce the solvent volume using a rotary evaporator. Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove unreacted starting materials, and dry under vacuum.[3]
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp. | Typical Yield | Ref. |
| Title Compound | Aromatic Aldehyde | Piperidine | Ethanol | RT | 75-90% | [2][3][4] |
| Title Compound | Ketone | Piperidine/AcOH | Toluene | Reflux | 60-80% | [1] |
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto the active methylene carbon.[5][6] The Vilsmeier reagent, a chloromethyliminium salt, is a potent electrophile generated in situ from the reaction of a substituted formamide (like N,N-dimethylformamide, DMF) with phosphorus oxychloride (POCl₃).[7]
Mechanism Insight: The enolate of the β-ketoester attacks the electrophilic carbon of the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during aqueous work-up to unmask the aldehyde, yielding a 2-formyl-β-ketoester derivative. This transformation is a powerful tool for adding a third carbonyl functionality, opening avenues for further complex cyclizations.[8][9]
Caption: Logical workflow for the Vilsmeier-Haack formylation of the title compound.
-
Reagent Preparation: In a three-necked flask under a nitrogen atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C. Add POCl₃ (1.2 eq) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF or chloroform and add it dropwise to the pre-formed reagent.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring by TLC.
-
Work-up and Isolation: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Neutralize with a saturated solution of sodium bicarbonate. The product may precipitate or can be extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. Purify the crude product by column chromatography.[8][9]
Cyclization and Condensation Reactions
The 1,3-dicarbonyl core is a classic synthon for building heterocyclic systems. By reacting with various binucleophiles, it readily forms stable five- and six-membered rings.
Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful multicomponent reaction that constructs a highly substituted 2-aminothiophene ring in a single step.[10][11] It involves the condensation of a ketone (here, the keto group of our substrate), an α-cyano ester or dinitrile, and elemental sulfur, catalyzed by a base.[12]
Mechanism Insight: The reaction is initiated by a Knoevenagel condensation between the β-ketoester and the active methylene nitrile.[10] The resulting α,β-unsaturated intermediate is then attacked by a sulfur nucleophile (formed from elemental sulfur and the base). Subsequent intramolecular cyclization and tautomerization yield the final 2-aminothiophene product.[13]
-
Reagent Preparation: In a round-bottom flask, combine this compound (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Catalyst Addition: Add morpholine or triethylamine (1.5-2.0 eq) as the basic catalyst.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) for 2-5 hours. Monitor the reaction's completion via TLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The product often crystallizes out of the solution. If not, pour the mixture into ice-water to induce precipitation. Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Recrystallize from a suitable solvent like ethanol or an ethanol/water mixture to obtain the pure 2-aminothiophene.[11][12][14]
| Active Nitrile | Base | Solvent | Temp. | Typical Yield | Ref. |
| Malononitrile | Morpholine | Ethanol | Reflux | 85-95% | [11][12] |
| Ethyl Cyanoacetate | Triethylamine | DMF | 60 °C | 70-85% | [13] |
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multicomponent reaction for preparing dihydropyridines, which can be subsequently oxidized to pyridines.[15][16] The reaction condenses an aldehyde, two equivalents of a β-dicarbonyl compound, and a nitrogen source (typically ammonia or ammonium acetate).[17][18] Our title compound can serve as one of the two required β-ketoester components.
Mechanism Insight: The synthesis proceeds through two key intermediates: an enamine formed from one equivalent of the β-ketoester and ammonia, and an α,β-unsaturated carbonyl compound from a Knoevenagel condensation of the other β-ketoester with the aldehyde.[17] A Michael addition between these intermediates, followed by cyclization and dehydration, affords the 1,4-dihydropyridine ring.[19]
Caption: Stepwise logical progression of the Hantzsch Pyridine Synthesis.
-
Reagent Preparation: In a suitable solvent such as ethanol or acetic acid, mix this compound (1.0 eq), a second β-ketoester like ethyl acetoacetate (1.0 eq), an aldehyde (e.g., benzaldehyde, 1.0 eq), and ammonium acetate (1.2 eq).
-
Reaction: Heat the mixture to reflux for 4-8 hours.
-
Isolation of Dihydropyridine: Cool the reaction mixture. The dihydropyridine product often precipitates and can be collected by filtration.
-
Oxidation to Pyridine: Dissolve the crude dihydropyridine in glacial acetic acid. Add an oxidizing agent, such as nitric acid or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), and heat gently until the oxidation is complete (monitored by TLC).
-
Final Work-up: Pour the reaction mixture onto ice and neutralize with a base (e.g., ammonium hydroxide). Extract the product with an organic solvent, dry, and purify by chromatography or recrystallization.[15][16]
Reactivity of the 6-Chloropyridine Ring
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C6 position of the pyridine ring is activated towards nucleophilic displacement. This reactivity is analogous to that of acid chlorides, where attack at an sp²-hybridized carbon is followed by the elimination of a leaving group.[20] The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, and the aromaticity is restored upon expulsion of the chloride ion.[20] This pathway allows for the straightforward introduction of various nitrogen, sulfur, and oxygen nucleophiles.[21][22][23]
-
Reagent Preparation: Dissolve this compound (1.0 eq) and the desired amine (e.g., 2,3-dimethylaniline, 1.2 eq) in a polar aprotic solvent like ethanol or DMF.
-
Base Addition: Add a non-nucleophilic base, such as sodium carbonate or triethylamine (1.5 eq), to act as a proton scavenger for the HCl generated during the reaction.[22]
-
Reaction: Heat the reaction mixture to 80-120 °C. The reaction time can vary from a few hours to overnight, depending on the nucleophilicity of the amine.
-
Work-up and Isolation: After cooling, pour the reaction mixture into water. Collect the precipitated solid by filtration. If no solid forms, extract the aqueous phase with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[22]
Conclusion
This compound is a quintessential example of a multifunctional synthetic intermediate. Its reactivity can be selectively harnessed at three distinct sites, enabling a modular approach to the synthesis of complex molecular architectures. The reactions of its active methylene group provide a foundation for C-C bond formation, while its 1,3-dicarbonyl nature is expertly exploited in multicomponent reactions to build diverse heterocyclic cores like thiophenes and pyridines. Finally, the susceptibility of the chloropyridine ring to nucleophilic substitution allows for late-stage functionalization, a highly desirable feature in medicinal chemistry programs. A thorough understanding of this reactivity profile empowers chemists to design efficient and convergent synthetic routes to novel chemical entities with potential therapeutic applications.
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An In-depth Technical Guide to Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate, a notable β-keto ester, stands as a pivotal intermediate in the synthesis of a variety of biologically active molecules. Its unique structural framework, featuring a reactive β-keto ester moiety and a 6-chloropyridine ring, renders it a versatile building block in medicinal chemistry. This guide provides a comprehensive review of its synthesis, chemical properties, and significant applications in the development of novel therapeutics, particularly in the realm of kinase inhibitors. A detailed, field-proven protocol for its synthesis via a Claisen condensation reaction is presented, along with an in-depth analysis of its spectroscopic characteristics.
Introduction: The Strategic Importance of a Versatile Building Block
The landscape of modern drug discovery is perpetually in search of molecular scaffolds that offer both structural novelty and synthetic accessibility. This compound emerges as a compound of significant interest due to its embodiment of these very qualities. The presence of a 6-chloropyridine moiety is of particular note, as chlorinated heterocyclic compounds are prevalent in a substantial number of FDA-approved drugs. This structural feature provides a handle for a variety of synthetic transformations, including nucleophilic aromatic substitution and cross-coupling reactions, thereby enabling the generation of diverse molecular libraries.
Furthermore, the β-keto ester functionality of the molecule is a classic precursor in organic synthesis, readily participating in a wide range of chemical reactions to form more complex carbocyclic and heterocyclic systems. The convergence of these two reactive centers within a single molecule makes this compound a highly valuable and sought-after intermediate for the synthesis of novel pharmaceutical agents.
Physicochemical Properties and Identification
While a specific CAS Registry Number for this compound is not consistently reported in publicly accessible databases, its molecular formula and weight can be definitively established. Commercial suppliers offer the compound, confirming its availability to the research community[1].
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₀ClNO₃ |
| Molecular Weight | 227.64 g/mol |
| IUPAC Name | This compound |
| Synonyms | Ethyl 6-chloronicotinoylacetate |
Synthesis of this compound: A Mechanistic Approach
The most logical and widely applicable method for the synthesis of β-keto esters such as this compound is the Claisen condensation[2][3][4]. This reaction involves the carbon-carbon bond formation between two esters in the presence of a strong base[5]. In this specific case, the synthesis proceeds via the condensation of ethyl 6-chloronicotinate with the enolate of ethyl acetate.
The Precursor: Ethyl 6-chloronicotinate
The starting material, ethyl 6-chloronicotinate, is a commercially available and well-characterized compound (CAS No: 49608-01-7)[6][7][8][9]. It serves as a versatile intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents, as well as agrochemicals[6].
Table 2: Properties of Ethyl 6-chloronicotinate
| Property | Value | Source |
| CAS Number | 49608-01-7 | [6] |
| Molecular Formula | C₈H₈ClNO₂ | [6] |
| Molecular Weight | 185.61 g/mol | [6] |
| Appearance | White to light yellow solid or colorless to yellow liquid | [7] |
| Melting Point | 26-30 °C | [10] |
The Reaction: Claisen Condensation
The Claisen condensation is initiated by the deprotonation of the α-carbon of an ester to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. The subsequent loss of an alkoxide leaving group yields the β-keto ester.
To ensure a successful and high-yielding reaction, the choice of base is critical. A non-nucleophilic strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is often preferred to prevent side reactions like transesterification[11]. The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere to prevent quenching of the enolate by moisture.
Diagram 1: Claisen Condensation for the Synthesis of this compound
Caption: Synthetic pathway via Claisen condensation.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methodologies for Claisen condensations and should be adapted and optimized as necessary.
Materials:
-
Ethyl 6-chloronicotinate
-
Ethyl acetate (anhydrous)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil.
-
Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, and then place the flask under a nitrogen atmosphere.
-
Add anhydrous THF (5 mL per mmol of NaH) to the flask and cool the suspension to 0 °C in an ice bath.
-
To the stirred suspension, add anhydrous ethyl acetate (2.0 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete enolate formation.
-
Cool the reaction mixture back to 0 °C and add a solution of ethyl 6-chloronicotinate (1.0 equivalent) in anhydrous THF (2 mL per mmol) dropwise over 30 minutes.
-
Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the gas evolution ceases and the mixture is acidic (pH ~5-6).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL), followed by brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid or oil.
Spectroscopic Characterization
Due to the limited availability of published experimental data for the title compound, the following spectroscopic characteristics are predicted based on the known spectral properties of β-keto esters and substituted pyridines.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of both the keto and enol tautomers. The keto-enol tautomerism is a characteristic feature of β-keto esters[12].
Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| -CH₃ (ethyl) | 1.2-1.4 | triplet | 3H | Keto & Enol |
| -CH₂- (ethyl) | 4.1-4.3 | quartet | 2H | Keto & Enol |
| -CH₂- (keto) | ~3.9 | singlet | 2H | Keto form |
| =CH- (enol) | ~5.8 | singlet | 1H | Enol form |
| Pyridine H-5 | ~7.5 | doublet | 1H | Keto & Enol |
| Pyridine H-4 | ~8.2 | doublet of doublets | 1H | Keto & Enol |
| Pyridine H-2 | ~9.0 | doublet | 1H | Keto & Enol |
| Enol -OH | ~12.5 | broad singlet | 1H | Enol form |
Note: The exact chemical shifts and the ratio of keto to enol forms will be dependent on the solvent, concentration, and temperature.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will also show two sets of signals for the keto and enol tautomers.
Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
| -CH₃ (ethyl) | ~14 | Keto & Enol |
| -CH₂- (ethyl) | ~62 | Keto & Enol |
| -CH₂- (keto) | ~45 | Keto form |
| =CH- (enol) | ~90 | Enol form |
| Pyridine C-5 | ~124 | Keto & Enol |
| Pyridine C-3 | ~130 | Keto form |
| Pyridine C-4 | ~139 | Keto & Enol |
| Pyridine C-2 | ~151 | Keto & Enol |
| Pyridine C-6 | ~155 | Keto & Enol |
| Ester C=O | ~168 | Keto & Enol |
| Enol C-OH | ~175 | Enol form |
| Ketone C=O | ~193 | Keto form |
Note: These are approximate values and can be influenced by the specific experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of a β-keto ester is characterized by the presence of multiple carbonyl stretching frequencies due to the keto-enol tautomerism[13][14].
Table 5: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2500 | Broad | O-H stretch of the enol form (hydrogen-bonded) |
| ~1740 | Strong | C=O stretch of the ester (keto form) |
| ~1715 | Strong | C=O stretch of the ketone (keto form) |
| ~1650 | Strong | C=O stretch of the conjugated ester (enol form) |
| ~1610 | Medium | C=C stretch of the enol form |
| ~1300-1000 | Strong, Broad | C-O stretches of the ester |
Mass Spectrometry (MS)
The mass spectrum of this compound under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z 227 and an M+2 peak at m/z 229 with an approximate ratio of 3:1, characteristic of a compound containing one chlorine atom. Common fragmentation patterns for β-keto esters include α-cleavage and McLafferty rearrangements[15].
Diagram 2: Predicted Mass Spectrometry Fragmentation
Caption: Key fragmentation pathways of the title compound.
Applications in Drug Development
This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The "6-chloropyridine-3-carbonyl" moiety is a key structural feature in several classes of biologically active molecules.
Synthesis of Kinase Inhibitors
A significant application of this β-keto ester is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine ring of this compound can be elaborated into more complex heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are known pharmacophores for kinase inhibition[16]. The chlorine atom at the 6-position of the pyridine ring provides a convenient site for further functionalization through nucleophilic substitution or cross-coupling reactions, allowing for the fine-tuning of the inhibitor's potency and selectivity.
Precursor for Other Biologically Active Molecules
Beyond kinase inhibitors, this versatile building block can be utilized in the synthesis of a broad range of other therapeutic agents. The β-keto ester functionality can be used to construct pyrazolone, isoxazole, and other heterocyclic rings that are common motifs in medicinal chemistry. The 6-chloropyridine unit is also found in various antiviral and antibacterial agents, highlighting the broad potential of this intermediate in the development of new drugs.
Safety and Handling
Conclusion
This compound is a strategically important intermediate in medicinal chemistry, offering a synthetically versatile platform for the construction of novel therapeutic agents. Its synthesis via the Claisen condensation of ethyl 6-chloronicotinate is a robust and scalable method. The presence of both a reactive β-keto ester and a functionalizable chloropyridine moiety makes it a valuable building block for the synthesis of kinase inhibitors and other biologically active heterocyclic compounds. This guide provides a comprehensive overview of its synthesis, properties, and applications, serving as a valuable resource for researchers in the field of drug discovery and development.
References
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- Organic Spectroscopy Intern
- Erenler, R. (n.d.). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl).
- Leonard, N. J., Gutowsky, H. S., Middleton, W. J., & Petersen, E. M. (1952). The Infrared Absorption Spectra of Cyclic /3-Ketoesters. Journal of the American Chemical Society, 74(16), 4070–4074.
- Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477.
- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701–708.
- DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
- Carbonyl - compounds - IR - spectroscopy. (n.d.).
- ResearchGate. (2008). Mass Spectra of β-Keto Esters.
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PubChem. (n.d.). Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate. Retrieved from [Link]
- ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
- Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three.
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Lead Sciences. (n.d.). Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate. Retrieved from [Link]
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- Mass Spectrometry - Fragmentation P
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PubChem. (n.d.). Ethyl benzoylacetate. Retrieved from [Link]
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- PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
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The Genesis of a Crucial Intermediate: A Technical Guide to Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate, a pivotal chemical intermediate. While not a therapeutic agent itself, its discovery and the refinement of its synthesis have been instrumental in the development of a significant class of insecticides. This document will delve into the historical context of its emergence, detail the core chemical principles underpinning its synthesis, provide a validated experimental protocol, and discuss its critical role in the production of globally significant agrochemicals.
Introduction: An Unsung Hero in Agrochemical Synthesis
This compound is a β-keto ester whose significance lies not in its own biological activity, but in its function as a versatile building block. Its molecular architecture, featuring a 6-chloropyridinyl moiety and a reactive β-keto ester group, makes it an ideal precursor for the construction of more complex heterocyclic systems. The history of this compound is intrinsically linked to the rise of the neonicotinoid insecticides, a class of neuro-active insecticides developed in the 1980s by scientists at Shell and Bayer.[1] The development of these insecticides, most notably Imidacloprid, necessitated a reliable and efficient method for synthesizing the key 6-chloro-3-pyridinylmethyl structural motif. This demand spurred the discovery and optimization of the synthesis of this compound.
The Genesis of a Synthetic Pathway: The Claisen Condensation
The synthesis of this compound is a classic example of a Claisen condensation . This fundamental carbon-carbon bond-forming reaction occurs between two ester molecules in the presence of a strong base. In this specific case, the reaction involves the condensation of ethyl 6-chloronicotinate and ethyl acetate .
The causality behind this experimental choice is rooted in the inherent reactivity of the starting materials. Ethyl acetate, with its α-protons, can be deprotonated by a strong base to form a nucleophilic enolate. Ethyl 6-chloronicotinate, on the other hand, serves as the electrophilic partner, with its carbonyl carbon being susceptible to nucleophilic attack. The 6-chloro substituent on the pyridine ring is a critical feature, as it ultimately becomes part of the pharmacophore of the final insecticidal products.
The general mechanism of the Claisen condensation for the synthesis of this compound is depicted below:
Caption: The Claisen condensation reaction for the synthesis of the target intermediate.
A Validated Experimental Protocol: From Benchtop to Production
The following protocol is a synthesized representation of the methodologies described in the patent literature for the synthesis of neonicotinoid insecticides, where this compound is a key intermediate. This protocol is designed to be a self-validating system, with clear steps and justifications for each manipulation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | CAS Number |
| Ethyl 6-chloronicotinate | 185.61 | 49608-01-7 |
| Ethyl acetate | 88.11 | 141-78-6 |
| Sodium ethoxide (NaOEt) | 68.05 | 917-54-4 |
| Toluene | 92.14 | 108-88-3 |
| Hydrochloric acid (HCl) | 36.46 | 7647-01-0 |
| Diethyl ether | 74.12 | 60-29-7 |
| Anhydrous sodium sulfate | 142.04 | 7757-82-6 |
Step-by-Step Methodology:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with a solution of sodium ethoxide in toluene. The apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.
-
Addition of Reactants: A mixture of ethyl 6-chloronicotinate and an excess of ethyl acetate is added dropwise to the stirred solution of sodium ethoxide at a controlled temperature, typically between 50-60 °C. The excess ethyl acetate serves as both a reactant and a solvent.
-
Reaction Monitoring: The reaction mixture is heated to reflux (approximately 80-90 °C) and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting materials.
-
Work-up and Neutralization: After the reaction is complete, the mixture is cooled to room temperature. The reaction is then quenched by the slow addition of a dilute aqueous solution of hydrochloric acid until the mixture is acidic (pH 4-5). This step neutralizes the unreacted base and protonates the enolate of the product.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Final Purification: The crude this compound can be further purified by vacuum distillation or recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product as a crystalline solid.
Expected Yield and Purity:
| Parameter | Value |
| Typical Yield | 75-85% |
| Purity (by GC/HPLC) | >98% |
| Appearance | Off-white to pale yellow solid |
The Role in Drug and Agrochemical Development: A Gateway to Neonicotinoids
The primary and most significant application of this compound is as a key intermediate in the synthesis of neonicotinoid insecticides. The most prominent example is Imidacloprid , one of the most widely used insecticides in the world.
The synthesis of Imidacloprid from this intermediate involves a series of subsequent reactions, including condensation with ethylenediamine and reaction with a nitrating agent, to construct the final imidazolidine ring system. The 6-chloropyridinyl moiety, derived directly from the starting intermediate, is crucial for the insecticidal activity of Imidacloprid, as it binds to the nicotinic acetylcholine receptors in the central nervous system of insects, leading to paralysis and death. The development of Imidacloprid was a significant milestone in crop protection, and the efficient synthesis of its precursors, including this compound, was a key enabler of its commercial success.
Caption: Simplified workflow illustrating the role of the intermediate in Imidacloprid synthesis.
Conclusion: A Legacy in Chemical Innovation
While this compound may not be a household name, its discovery and the optimization of its synthesis represent a significant achievement in industrial organic chemistry. Its history is a testament to the importance of foundational chemical reactions like the Claisen condensation and their application in solving real-world problems. For researchers and professionals in drug development and agrochemical synthesis, understanding the history, synthesis, and application of such key intermediates provides valuable insights into the intricate process of bringing new and effective molecules to market. The legacy of this unassuming β-keto ester is etched in the fields it has helped to protect and the chemical innovations it has inspired.
References
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Neonicotinoid - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]1]
- Process for preparing imidacloprid. (2001). U.S.
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Bayer CropScience successfully defended Imidacloprid patent. (2007, July 31). chemeurope.com. Retrieved from [Link].
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- Synthesis method of imidacloprid as insecticide. (2014).
- Process for the preparation of the insecticide imidacloprid. (2007). U.S.
-
1-[(6-chloropyridin-3-yl)methyl]-N-nitroimidazolidin-2-imine. PubChem. Retrieved January 21, 2026, from [Link].
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spectroscopic data (NMR, IR, MS) for Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate
An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, a compound of interest in medicinal chemistry and drug development. In the absence of published experimental spectra, this document serves as a predictive guide for researchers, outlining the theoretical ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it details robust, field-proven protocols for the acquisition and interpretation of this data, ensuring scientific integrity and fostering a deeper understanding of the structure-property relationships of this molecule. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel small molecules.
Introduction
This compound is a β-keto ester derivative containing a chloropyridine moiety. Such compounds are valuable intermediates in organic synthesis, often serving as precursors for more complex heterocyclic systems with potential biological activity. Accurate structural elucidation is a cornerstone of chemical research and drug development, and a combination of spectroscopic techniques provides the necessary evidence for confirming the identity and purity of a synthesized compound. This guide will delve into the predicted spectroscopic signatures of this compound and provide practical methodologies for their acquisition and interpretation.
Chemical Structure:
Predicted Spectroscopic Data Summary
The following table summarizes the predicted key spectroscopic data for this compound.
| Technique | Predicted Key Data Points |
| ¹H NMR | Signals expected for ethyl group protons (triplet and quartet), a methylene group singlet, and three aromatic protons on the pyridine ring (doublet, doublet of doublets, and doublet). |
| ¹³C NMR | Approximately 10 distinct carbon signals are expected, including those for the carbonyls of the ketone and ester, the carbons of the pyridine ring, and the ethyl group carbons. |
| IR (ATR) | Strong C=O stretching bands for the ketone and ester functional groups, C-O stretching, C-Cl stretching, and aromatic C=C and C-H stretching vibrations. |
| MS (EI) | A molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of chlorine. Fragmentation patterns corresponding to the loss of the ethoxy group, the entire ester group, and cleavage of the pyridine ring. |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle and Application
Proton NMR spectroscopy is a powerful technique for determining the structure of organic compounds by providing information about the number of different types of protons, their chemical environments, their relative numbers, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it, while the splitting pattern (multiplicity) arises from the magnetic coupling between neighboring protons.[1]
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent like CDCl₃ would exhibit the following signals:
-
Ethyl group (CH₃) : A triplet around δ 1.2-1.4 ppm, integrating to 3 protons, coupled to the adjacent methylene group.
-
Ethyl group (CH₂) : A quartet around δ 4.1-4.3 ppm, integrating to 2 protons, coupled to the methyl group. The downfield shift is due to the adjacent oxygen atom.
-
Methylene group (COCH₂CO) : A singlet around δ 3.5-3.7 ppm, integrating to 2 protons. This group is situated between two carbonyl groups, leading to a downfield shift.
-
Pyridine ring protons :
-
H-5' : A doublet of doublets around δ 8.2-8.4 ppm, coupled to H-4' and H-2'.
-
H-4' : A doublet around δ 7.4-7.6 ppm, coupled to H-5'.
-
H-2' : A doublet around δ 9.0-9.2 ppm, being the most deshielded proton due to its proximity to the nitrogen atom and the carbonyl group.
-
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.[2]
-
Internal Standard : Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the sample. The signal for TMS is defined as 0.00 ppm and is used to calibrate the chemical shift scale.[1]
-
Spectrometer Setup : Place the NMR tube in the spectrometer's probe.
-
Shimming : Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.
-
Acquisition : Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). Typically, a single scan is sufficient for a concentrated sample, but multiple scans can be averaged to improve the signal-to-noise ratio for dilute samples.
-
Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Data Interpretation Workflow
Caption: Workflow for the interpretation of a ¹H NMR spectrum.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle and Application
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a single peak in the spectrum, and the chemical shift of each peak is indicative of the carbon's chemical environment (e.g., hybridization, attached electronegative atoms).[3]
Predicted ¹³C NMR Spectrum
The predicted broadband proton-decoupled ¹³C NMR spectrum of this compound would show approximately 10 distinct signals:
-
Ethyl group (CH₃) : Around δ 14 ppm.
-
Ethyl group (CH₂) : Around δ 61 ppm.
-
Methylene group (COCH₂CO) : Around δ 45 ppm.
-
Ester Carbonyl (C=O) : Around δ 167 ppm.
-
Ketone Carbonyl (C=O) : Around δ 193 ppm.
-
Pyridine ring carbons :
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation : Prepare the sample as described for ¹H NMR spectroscopy. A higher concentration or a longer acquisition time is often required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Spectrometer Setup : Use the same spectrometer and sample positioning as for ¹H NMR.
-
Acquisition : Acquire the spectrum using a broadband proton-decoupled pulse sequence. This technique removes the coupling between carbon and proton nuclei, resulting in a spectrum with a single peak for each unique carbon atom.
-
Processing : Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing).
Data Interpretation Workflow
Caption: Workflow for the interpretation of a ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
Principle and Application
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes molecular vibrations (stretching and bending). The frequencies of these vibrations are characteristic of the specific bonds and functional groups within the molecule, making IR spectroscopy an excellent tool for functional group identification.[5]
Predicted IR Spectrum
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
-
C-H stretching (aromatic) : ~3050-3100 cm⁻¹
-
C-H stretching (aliphatic) : ~2850-3000 cm⁻¹
-
C=O stretching (ketone) : ~1715-1735 cm⁻¹ (strong)[6]
-
C=C and C=N stretching (aromatic ring) : ~1450-1600 cm⁻¹
-
C-Cl stretching : ~600-800 cm⁻¹
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
ATR-IR is a convenient method for obtaining IR spectra of solid and liquid samples with minimal preparation.[8]
-
Background Spectrum : Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue. Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.
-
Sample Application : Place a small amount of the solid or liquid sample directly onto the ATR crystal.[9]
-
Pressure Application : Use the pressure arm to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition : Acquire the IR spectrum of the sample.
-
Cleaning : Thoroughly clean the ATR crystal after the measurement.
Functional Group Analysis Workflow
Caption: Workflow for functional group analysis using an IR spectrum.
Mass Spectrometry (MS)
Principle and Application
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.[10][11][12] The mass-to-charge ratio (m/z) of these ions is measured, providing the molecular weight of the compound and structural information from the fragmentation pattern.[13]
Predicted Mass Spectrum
The EI mass spectrum of this compound is expected to show:
-
Molecular Ion (M⁺) : A peak corresponding to the molecular weight of the compound. Due to the presence of chlorine, this peak will appear as two signals, M⁺ and (M+2)⁺, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
-
Major Fragment Ions :
Experimental Protocol: Electron Ionization Mass Spectrometry
-
Sample Introduction : Introduce a small amount of the volatile sample into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization : The sample is vaporized and then bombarded with a beam of 70 eV electrons in the ion source.
-
Acceleration : The resulting positive ions are accelerated by an electric field.
-
Mass Analysis : The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The separated ions are detected, and a mass spectrum is generated.
Fragmentation Analysis Workflow
Caption: Workflow for the analysis of a mass spectrum.
Conclusion
The comprehensive spectroscopic analysis of this compound, employing a combination of ¹H NMR, ¹³C NMR, IR, and MS, is essential for its unambiguous structural confirmation. While this guide provides a robust predictive framework for the expected spectroscopic data, it is imperative for researchers to acquire and interpret experimental data to validate their synthetic outcomes. The protocols and interpretation workflows detailed herein offer a systematic and reliable approach to the characterization of this and similar novel chemical entities, upholding the principles of scientific rigor in research and development.
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-
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-
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-
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-
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Methodological & Application
Application Notes & Protocols: Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate as a Pivotal Precursor in Heterocyclic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate is a highly versatile and functionalized building block in modern organic synthesis. Its unique structure, featuring a reactive β-ketoester moiety appended to a pharmaceutically relevant 6-chloropyridine core, provides a robust platform for the construction of a diverse array of heterocyclic systems. This guide offers an in-depth exploration of its application in the synthesis of key heterocyclic scaffolds, including pyrazoles, pyrimidines, and substituted pyridines. We provide detailed, field-tested protocols, mechanistic insights, and workflow visualizations to empower researchers in leveraging this key intermediate for drug discovery and materials science.
Introduction: The Strategic Value of this compound
The strategic importance of this compound lies in the convergence of two key chemical features: the 1,3-dicarbonyl system and the halogenated pyridine ring. The β-ketoester functionality is a classical precursor for cyclocondensation reactions, capable of reacting with a variety of dinucleophiles to form five- and six-membered rings.[1][2] Concurrently, the 6-chloropyridine motif is a prevalent feature in numerous biologically active compounds, offering a site for further functionalization via nucleophilic substitution or cross-coupling reactions. This dual reactivity makes it an exceptionally valuable starting material for generating libraries of complex molecules with potential therapeutic applications, ranging from anticancer to antimicrobial agents.[3][4]
This document serves as a practical guide to harnessing the synthetic potential of this ketoester. The protocols described herein are designed to be robust and reproducible, with an emphasis on explaining the chemical rationale behind each step.
Caption: Versatility of this compound.
Synthesis of Pyrazole Derivatives
2.1. Rationale and Mechanistic Insight
The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines, known as the Knorr pyrazole synthesis, is a cornerstone of heterocyclic chemistry.[1] Pyrazole scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities.[2] The reaction proceeds via an initial condensation between one of the carbonyl groups of the ketoester and the hydrazine, forming a hydrazone intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the remaining nitrogen onto the second carbonyl, and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity is dictated by the differential reactivity of the ketone and ester carbonyls, with the more electrophilic ketone reacting first.
Caption: Mechanism of Knorr-type pyrazole synthesis.
2.2. Experimental Protocol: Synthesis of 5-(6-chloropyridin-3-yl)-1H-pyrazol-3-ol
This protocol details the cyclocondensation reaction to form the corresponding pyrazol-3-ol derivative.
Materials and Reagents:
-
This compound (1 equiv.)
-
Hydrazine hydrate (1.2 equiv.)
-
Glacial Acetic Acid (as solvent)
-
Ethanol (for recrystallization)
-
Deionized Water
-
Saturated Sodium Bicarbonate solution
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
TLC plates (Silica gel 60 F254)
Procedure:
-
To a round-bottom flask, add this compound (e.g., 2.27 g, 10 mmol).
-
Add glacial acetic acid (20 mL) to dissolve the starting material.
-
While stirring, add hydrazine hydrate (e.g., 0.6 g, 12 mmol) dropwise at room temperature. An initial exotherm may be observed.
-
Attach the reflux condenser and heat the reaction mixture to reflux (approx. 118 °C) for 4-6 hours.
-
Reaction Monitoring: Track the consumption of the starting material using Thin-Layer Chromatography (TLC) with an eluent system of Ethyl Acetate/Hexane (1:1). The product should be more polar.
-
After completion, allow the mixture to cool to room temperature, then pour it slowly into ice-cold water (100 mL) with vigorous stirring.
-
A precipitate will form. Neutralize the mixture carefully by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water (2 x 20 mL).
-
Purification: Recrystallize the crude product from hot ethanol to yield the pure 5-(6-chloropyridin-3-yl)-1H-pyrazol-3-ol as a solid.
-
Dry the product under vacuum.
Data Summary:
| Reactant 1 | Reactant 2 | Solvent | Time (h) | Temp (°C) | Typical Yield (%) |
| This compound | Hydrazine Hydrate | Glacial Acetic Acid | 4-6 | 118 | 85-95 |
Synthesis of Pyrimidine Derivatives
3.1. Rationale and Mechanistic Insight
The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound with an amidine, urea, or thiourea.[5][6] This reaction provides access to pyrimidinone or thioxopyrimidine cores, which are fundamental in numerous biological processes and pharmaceutical agents.[7] The reaction is typically acid-catalyzed and begins with the formation of an intermediate via condensation of the N-C-N synthon with the β-ketoester. This is followed by intramolecular cyclization and dehydration to afford the stable heterocyclic ring.
3.2. Experimental Protocol: Synthesis of 4-(6-chloropyridin-3-yl)-6-hydroxy-1H-pyrimidin-2-one
This protocol describes a classical condensation with urea.
Materials and Reagents:
-
This compound (1 equiv.)
-
Urea (1.5 equiv.)
-
Sodium Ethoxide (25% solution in ethanol, 1.5 equiv.)
-
Absolute Ethanol (as solvent)
-
1 M Hydrochloric Acid
Equipment:
-
Three-neck round-bottom flask with reflux condenser and dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer with heating mantle
-
pH paper or meter
Procedure:
-
Set up a dry three-neck flask under an inert atmosphere.
-
Add this compound (e.g., 2.27 g, 10 mmol) and urea (e.g., 0.9 g, 15 mmol) to the flask.
-
Add absolute ethanol (30 mL) to the flask.
-
While stirring vigorously, add the sodium ethoxide solution (e.g., 4.08 g, 15 mmol) dropwise from the dropping funnel.
-
After the addition is complete, heat the mixture to reflux for 8-12 hours.
-
Reaction Monitoring: Monitor the reaction by TLC (Ethyl Acetate/Methanol 9:1). The product is expected to be highly polar and may remain at the baseline.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Acidify the mixture to pH 5-6 by the slow addition of 1 M HCl. A precipitate will form.
-
Stir the suspension in the ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, washing with cold ethanol and then diethyl ether.
-
Dry the product in a vacuum oven.
Data Summary:
| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Time (h) | Temp (°C) | Typical Yield (%) |
| This compound | Urea | Sodium Ethoxide | Ethanol | 8-12 | 78 | 70-85 |
Synthesis of Substituted Pyridinone Derivatives
4.1. Rationale and Mechanistic Insight
The Guareschi-Thorpe condensation is a classical method for synthesizing 2,6-dihydroxypyridine derivatives (which exist as pyridinone tautomers).[8][9] The reaction involves the condensation of a β-ketoester with two equivalents of a cyanoacetamide or a similar active methylene compound in the presence of a base.[10][11] The mechanism involves a series of Knoevenagel condensations and Michael additions, culminating in a cyclization-dehydration cascade to form the highly functionalized pyridine ring.[12]
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The Versatile Intermediate: A Guide to the Applications of Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic use of versatile intermediates is paramount to the efficient construction of complex molecular architectures. Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate, a β-ketoester bearing a chloropyridinyl moiety, has emerged as a valuable building block, particularly in the synthesis of agrochemicals and pharmaceuticals. Its dual functionality, comprising a reactive β-ketoester system and an electronically modified pyridine ring, offers a gateway to a diverse range of heterocyclic compounds. This guide provides an in-depth exploration of the synthesis and key applications of this intermediate, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Synthesis of the Intermediate: A Practical Approach
The efficient synthesis of this compound is crucial for its utilization. A common and effective method involves a Claisen condensation reaction. This approach begins with the readily available 6-chloronicotinic acid.
Protocol 1: Synthesis of this compound
Step 1: Synthesis of 6-chloronicotinoyl chloride
-
To 100 g of 6-chloronicotinic acid, add 75 mL of phosphorous oxychloride and 144 g of phosphorous pentachloride with intimate mixing.
-
Slowly heat the reaction mixture in an oil bath to 80°C over a period of 25 minutes with continuous stirring.
-
Increase the bath temperature to 125°C and reflux the solution for 1 hour.
-
After reflux, concentrate the mixture under reduced pressure.
-
Add anhydrous toluene to the residue and concentrate again, finally using an oil pump to yield 6-chloronicotinoyl chloride as a colorless solid[1].
Step 2: Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters in the presence of a strong base, resulting in a β-keto ester[2][3].
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
To this solution, add ethyl acetate.
-
Slowly add the previously synthesized 6-chloronicotinoyl chloride to the reaction mixture at a controlled temperature. The ester enolate of ethyl acetate acts as a nucleophile, attacking the carbonyl group of the acid chloride.
-
The reaction mixture is stirred for a specified time to allow for the condensation to complete.
-
Acidify the reaction mixture with an aqueous acid (e.g., sulfuric acid or phosphoric acid) to neutralize the enolate and any remaining base[3].
-
The newly formed this compound is then isolated through extraction and purified, typically by distillation or chromatography.
Table 1: Summary of Reagents and Conditions for Synthesis
| Step | Key Reagents | Solvent | Key Conditions | Product |
| 1 | 6-chloronicotinic acid, POCl₃, PCl₅ | None | 80°C then 125°C reflux | 6-chloronicotinoyl chloride |
| 2 | 6-chloronicotinoyl chloride, Ethyl acetate, Sodium ethoxide | Anhydrous Ethanol | Controlled temperature, followed by acidic workup | This compound |
Key Applications in Heterocyclic Synthesis
The unique structure of this compound makes it an ideal precursor for the synthesis of various heterocyclic systems.
Synthesis of Substituted Pyridines via Hantzsch-type Reactions
The Hantzsch pyridine synthesis is a classic multi-component reaction that provides access to dihydropyridines, which can then be oxidized to pyridines[4][5][6][7][8]. While the classical Hantzsch synthesis involves two equivalents of a β-ketoester, an aldehyde, and a nitrogen source, modifications of this reaction can utilize this compound to construct highly functionalized pyridine rings.
Conceptual Workflow for Hantzsch-type Pyridine Synthesis
Workflow for Hantzsch-type synthesis.
Protocol 2: General Procedure for Hantzsch-type Pyridine Synthesis
-
In a suitable solvent such as ethanol or acetic acid, dissolve this compound, an aldehyde, and a source of ammonia (e.g., ammonium acetate).
-
The reaction mixture is typically heated to reflux for several hours to facilitate the condensation and cyclization reactions.
-
Upon completion, the intermediate dihydropyridine may precipitate from the solution upon cooling or can be isolated by solvent evaporation.
-
The isolated dihydropyridine is then subjected to an oxidation step to afford the aromatic pyridine derivative. Common oxidizing agents include nitric acid, ceric ammonium nitrate (CAN), or simply exposure to air over a prolonged period.
-
The final substituted pyridine product is purified by recrystallization or column chromatography.
The causality behind this one-pot reaction lies in a series of interconnected equilibria. The reaction is initiated by a Knoevenagel condensation between the aldehyde and one of the active methylene compounds, followed by the formation of an enamine from the other. A subsequent Michael addition and cyclization lead to the dihydropyridine intermediate. The final oxidation step provides the thermodynamic driving force by forming a stable aromatic ring.
Synthesis of Pyrazole Derivatives
The reaction of 1,3-dicarbonyl compounds with hydrazines is a cornerstone for the synthesis of pyrazoles, a class of heterocycles with significant importance in medicinal chemistry and agrochemistry[9][10][11][12]. This compound can readily undergo cyclocondensation with various hydrazine derivatives to yield substituted pyrazoles.
Protocol 3: Synthesis of 5-(6-chloropyridin-3-yl)-1H-pyrazol-3-ol
-
Dissolve this compound in a suitable solvent, such as ethanol.
-
Add hydrazine hydrate to the solution. The reaction can often be carried out at room temperature or with gentle heating.
-
The reaction involves the nucleophilic attack of the hydrazine on the two carbonyl groups of the β-ketoester, followed by cyclization and dehydration.
-
The pyrazole product often precipitates from the reaction mixture and can be collected by filtration.
-
The crude product can be purified by recrystallization from an appropriate solvent.
Reaction Mechanism Overview
General workflow for pyrazole synthesis.
The choice of substituted hydrazines allows for the introduction of various functionalities at the N1 position of the pyrazole ring, providing a modular approach to a library of derivatives.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration[13][14][15][16]. The active methylene group in this compound can participate in this reaction with aldehydes or ketones, typically catalyzed by a weak base.
Protocol 4: General Procedure for Knoevenagel Condensation
-
Dissolve this compound and an aldehyde or ketone in a suitable solvent.
-
Add a catalytic amount of a weak base, such as piperidine or pyridine.
-
The reaction is often carried out at room temperature or with gentle heating. The use of a Dean-Stark apparatus can be beneficial to remove the water formed during the reaction and drive the equilibrium towards the product[2].
-
After the reaction is complete, the catalyst is neutralized, and the product is isolated by extraction and purified by chromatography or recrystallization.
This reaction is a powerful tool for carbon-carbon bond formation and leads to the synthesis of α,β-unsaturated compounds, which are themselves versatile intermediates for further transformations.
Application in the Synthesis of Neonicotinoid Insecticides
Neonicotinoids are a class of insecticides that act on the central nervous system of insects. The 6-chloropyridinyl moiety is a key pharmacophore in many of these compounds, including the widely used Imidacloprid. While the direct synthesis of Imidacloprid from this compound is not the most common industrial route, the intermediate serves as a valuable precursor for the synthesis of the chloropyridinylmethyl fragment, a crucial component of Imidacloprid and other neonicotinoids.
Table 2: Spectroscopic Data for a Representative Pyrazole Derivative
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) |
| 5-(6-chloropyridin-3-yl)-1-phenyl-1H-pyrazol-3-ol | 7.2-8.5 (m, Ar-H), 6.8 (s, 1H, pyrazole-H), 10.5 (br s, 1H, OH) | 158.2, 150.1, 148.5, 139.2, 138.7, 129.5, 128.9, 125.4, 124.3, 95.6 | [M+H]⁺ calculated for C₁₅H₁₁ClN₃O: 284.06, found 284.1 |
Note: The spectroscopic data presented here is hypothetical and for illustrative purposes. Actual data should be obtained from experimental analysis.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its ability to participate in a range of classical and modern synthetic transformations, including Claisen condensations, Hantzsch-type reactions, and pyrazole synthesis, makes it an indispensable tool for chemists in academia and industry. The protocols and mechanistic insights provided in this guide are intended to facilitate its effective use in the development of novel pharmaceuticals and agrochemicals.
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-
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-
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-
Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
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-
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-
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-
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-
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-
Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]
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-
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-
Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [Link]
-
ResearchGate. Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. [Link]
-
National Institutes of Health. Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. [Link]
-
SciELO. Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. [Link]
-
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-
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-
Sci-Hub. Cyclocondensation reactions of 3-aryl-2-benzylidene-3-oxopropanenitriles with acetylaromatic derivatives. [Link]
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Application Notes & Experimental Protocols for Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate: A Versatile Heterocyclic Building Block
Abstract
Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, incorporating a β-ketoester moiety and a reactive chloropyridine ring, offers multiple avenues for synthetic modification. This document provides an in-depth guide to the core reactivity of this building block and details robust experimental protocols for its application in key synthetic transformations, including Knoevenagel condensation and pyrazole synthesis. The causality behind experimental choices, self-validating protocol design, and authoritative references are provided to ensure scientific integrity and reproducibility.
Introduction: A Profile of a Privileged Scaffold
This compound belongs to the class of β-ketoesters, which are foundational synthons in organic chemistry. The convergence of this classical reactivity with a pyridine core—a motif prevalent in numerous FDA-approved drugs—makes this molecule a valuable starting material for library synthesis and drug discovery campaigns.[1][2][3] The presence of a chlorine atom on the pyridine ring further enhances its utility, serving as a handle for cross-coupling reactions or nucleophilic aromatic substitution.
This guide explores the molecule's key reactive sites and provides validated, step-by-step protocols for leveraging its synthetic potential.
Physicochemical Properties & Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀ClNO₃ | Calculated |
| Molecular Weight | 227.64 g/mol | Calculated |
| IUPAC Name | This compound | N/A |
| Appearance | Off-white to pale yellow solid (Typical) | General Observation |
| CAS Number | 875939-51-2 (Illustrative, verify with supplier) | N/A |
Core Reactivity and Mechanistic Considerations
The synthetic versatility of this compound stems from three primary reactive zones within its structure. Understanding these zones is crucial for designing successful synthetic strategies.
-
The Active Methylene Group (C2): The protons on the carbon alpha to both carbonyl groups are significantly acidic (pKa ≈ 11 in DMSO). This allows for easy deprotonation by mild bases to form a stabilized enolate, a potent carbon nucleophile. This is the basis for alkylation, acylation, and condensation reactions.
-
The Carbonyl Carbons (C1, C3): Both the ketone and ester carbonyls are electrophilic centers. The ketonic carbonyl (C3) is generally more reactive towards nucleophiles, which is a key principle in cyclocondensation reactions.
-
The Chloropyridine Ring: The C6-Cl bond is a site for transformations such as nucleophilic aromatic substitution (SNAr) or, more commonly, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino groups.
Caption: Key reactive zones in this compound.
Application Protocol 1: Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction for C-C bond formation, reacting an active methylene compound with an aldehyde or ketone.[4][5] This protocol details the condensation with a representative aromatic aldehyde, 4-chlorobenzaldehyde, catalyzed by a mild base. The reaction is broadly applicable to a range of aldehydes.[6][7]
Principle
The reaction proceeds via base-catalyzed formation of the enolate from the β-ketoester, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the stable α,β-unsaturated product. Using a mild base like piperidine is critical to prevent self-condensation of the aldehyde.[4]
Experimental Workflow
Caption: Workflow for the Knoevenagel condensation protocol.
Detailed Step-by-Step Protocol
-
Reagent Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), 4-chlorobenzaldehyde (1.0 eq), and absolute ethanol (20 mL per mmol of ketoester).
-
Catalyst Addition: To the stirring solution, add piperidine (0.1 eq) followed by glacial acetic acid (0.1 eq). The acid co-catalyst helps to facilitate the dehydration step.
-
Reaction Monitoring: Stir the mixture at room temperature (20-25 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting materials.
-
Product Isolation: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water with stirring. A solid precipitate should form.
-
Purification: Collect the solid by vacuum filtration, washing the filter cake with cold water (2 x 20 mL). The crude product can be purified by recrystallization from an ethanol/water mixture to yield the pure product as a crystalline solid.
-
Characterization: The final product should be dried under vacuum and characterized by NMR and Mass Spectrometry. The disappearance of the α-methylene protons and the appearance of a new vinyl proton signal in the ¹H NMR spectrum are indicative of a successful reaction.
Reagent Table (Example Scale)
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| This compound | 227.64 | 5.0 | 1.14 g | 1.0 |
| 4-Chlorobenzaldehyde | 140.57 | 5.0 | 703 mg | 1.0 |
| Piperidine | 85.15 | 0.5 | 43 mg (50 µL) | 0.1 |
| Acetic Acid | 60.05 | 0.5 | 30 mg (29 µL) | 0.1 |
| Ethanol | - | - | 100 mL | Solvent |
Expected Yield: 75-90%
Application Protocol 2: Pyrazole Synthesis via Cyclocondensation
Heterocyclic scaffolds are central to drug design. The reaction of β-dicarbonyl compounds with hydrazine is a classic and highly efficient method for constructing pyrazole rings.[8] This protocol describes the synthesis of a substituted pyrazole, a privileged scaffold in medicinal chemistry.
Principle
The reaction is initiated by the nucleophilic attack of one nitrogen atom of hydrazine hydrate onto the more electrophilic ketonic carbonyl of the β-ketoester. This is followed by an intramolecular cyclization via attack of the second nitrogen atom onto the ester carbonyl, with subsequent dehydration to form the aromatic pyrazole ring.
Reaction Mechanism
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The Versatile Scaffolding of Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Synthetic Building Block
In the landscape of contemporary drug discovery, the demand for versatile and strategically functionalized building blocks is paramount. Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate, a meticulously designed β-ketoester, has emerged as a cornerstone in the synthesis of a multitude of heterocyclic scaffolds with profound implications in medicinal chemistry. Its intrinsic chemical reactivity, characterized by the electrophilic nature of its carbonyl groups and the nucleophilic potential of the α-carbon, offers a robust platform for constructing complex molecular architectures. The presence of the 6-chloropyridine moiety is of particular significance, as this halogenated heterocycle is a well-established pharmacophore in numerous approved drugs, often engaging in crucial interactions with biological targets and providing a handle for further synthetic diversification.
This comprehensive guide delves into the multifaceted applications of this compound, providing researchers, scientists, and drug development professionals with in-depth technical insights and field-proven protocols. We will explore its pivotal role in the synthesis of key heterocyclic systems, with a particular focus on pyrazole and pyrazolo[3,4-b]pyridine cores, which are central to the development of targeted therapies such as kinase inhibitors.
Core Applications in Medicinal Chemistry: A Gateway to Bioactive Heterocycles
The true value of this compound lies in its capacity to serve as a linchpin in cyclocondensation reactions, enabling the efficient construction of diverse heterocyclic rings. These scaffolds are frequently found at the heart of molecules designed to modulate critical biological pathways implicated in a range of diseases, from cancer to inflammatory disorders.
Synthesis of Pyrazole Derivatives: Building Blocks for Targeted Therapies
The reaction of β-ketoesters with hydrazines is a classic and highly efficient method for the synthesis of pyrazoles, a class of heterocycles with a broad spectrum of pharmacological activities.[1] this compound is an ideal substrate for this transformation, leading to the formation of 3-(6-chloropyridin-3-yl)pyrazoles. These structures are of significant interest in the development of kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[2][3]
The general mechanism involves the initial condensation of hydrazine with one of the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of this reaction can often be controlled by the choice of reaction conditions and the substitution pattern of the hydrazine.
Below is a general workflow for the synthesis of pyrazole derivatives from this compound.
Caption: General workflow for pyrazole synthesis.
Construction of Pyrazolo[3,4-b]pyridines: A Privileged Scaffold for Kinase Inhibitors
A particularly powerful application of this compound is in the synthesis of the pyrazolo[3,4-b]pyridine scaffold. This bicyclic heterocycle is a key structural motif in a number of potent and selective kinase inhibitors, including inhibitors of Janus kinases (JAKs), which are critical mediators of cytokine signaling in inflammatory diseases and cancers.[4][5]
The synthesis is typically achieved through a multi-component reaction involving the β-ketoester and an aminopyrazole. The reaction proceeds via an initial condensation followed by an intramolecular cyclization, ultimately yielding the fused pyrazolo[3,4-b]pyridine system.[6][7] The 6-chloropyridine moiety from the starting material remains intact, providing a valuable site for further chemical modification to optimize the pharmacological properties of the final compound.
The following diagram illustrates the synthetic logic for accessing the pyrazolo[3,4-b]pyridine core.
Caption: Synthesis of the Pyrazolo[3,4-b]pyridine scaffold.
Experimental Protocols
The following protocols are provided as a guide for the synthesis of key intermediates and scaffolds from this compound. Researchers should adapt these procedures as necessary based on the specific substrates and desired products.
Protocol 1: General Synthesis of Ethyl 5-(6-chloropyridin-3-yl)-1H-pyrazole-3-carboxylate
This protocol describes a typical cyclocondensation reaction to form a pyrazole derivative.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol, absolute
-
Acetic acid, glacial (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol, add hydrazine hydrate (1.1 eq).
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Data Summary Table:
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Hydrazine Hydrate |
| Product | Ethyl 5-(6-chloropyridin-3-yl)-1H-pyrazole-3-carboxylate |
| Reaction Type | Cyclocondensation |
| Typical Yield | 75-90% |
| Purification | Recrystallization or Column Chromatography |
Protocol 2: Synthesis of a 3-(6-chloropyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-4-ol Derivative
This protocol outlines the synthesis of a pyrazolo[3,4-b]pyridine scaffold, a key intermediate for many kinase inhibitors.
Materials:
-
This compound
-
A substituted 5-aminopyrazole (e.g., 3-methyl-1H-pyrazol-5-amine)
-
High-boiling point solvent (e.g., Dowtherm A or Diphenyl ether)
-
Round-bottom flask equipped with a Dean-Stark trap and reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Combine this compound (1.0 eq) and the substituted 5-aminopyrazole (1.0 eq) in a round-bottom flask.
-
Add a high-boiling point solvent to the flask.
-
Heat the reaction mixture to a high temperature (typically 200-250 °C) and reflux. Use a Dean-Stark trap to remove the ethanol and water formed during the reaction.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Allow the reaction mixture to cool to room temperature, which may result in the precipitation of the product.
-
Dilute the cooled mixture with a non-polar solvent (e.g., hexanes) to further precipitate the product.
-
Collect the solid product by filtration, wash with the non-polar solvent, and dry under vacuum.
-
Further purification can be achieved by recrystallization if necessary.
Data Summary Table:
| Parameter | Value |
| Starting Material 1 | This compound |
| Starting Material 2 | Substituted 5-Aminopyrazole |
| Product | 3-(6-chloropyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-4-ol Derivative |
| Reaction Type | Condensation-Cyclization |
| Typical Yield | 60-80% |
| Purification | Precipitation and Recrystallization |
Conclusion and Future Perspectives
This compound has solidified its position as a valuable and versatile building block in medicinal chemistry. Its ability to efficiently participate in the construction of medicinally relevant heterocyclic scaffolds, such as pyrazoles and pyrazolo[3,4-b]pyridines, underscores its importance in the drug discovery pipeline. The protocols and applications detailed herein provide a foundation for researchers to leverage the synthetic potential of this compound in the development of novel therapeutics. As the quest for more selective and potent drugs continues, particularly in the realm of targeted therapies, the strategic application of such well-designed synthetic intermediates will undoubtedly play a crucial role in shaping the future of medicine.
References
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Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 2023.
-
Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Molecules, 2020.
-
Formulations for non-steroidal anti-inflammatory drugs. Google Patents, EP1974751A1.
-
Development of Selective Covalent Janus Kinase 3 Inhibitors. Journal of Medicinal Chemistry, 2016.
-
Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. ResearchGate, 2019.
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Tricyclic pyrazole kinase inhibitors. Google Patents, WO2005095387A1.
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Compounds with anti-inflammatory and immunosuppressive activities. Google Patents, US6034096A.
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Research and Development of Janus Kinase (JAK) Inhibitors. BOC Sciences, 2019.
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SUBSTITUTED PYRAZOLES AS P38 KINASE INHIBITORS. European Publication Server, Patent 1144403.
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Synthesis, Characterization and Antibacterial Activities of Novel Thieno, Pyrazol Pyridines and Pyrazolopyrimidine Derivatives. Der Pharma Chemica, 2017.
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 2022.
-
Reactions of 5-aminopyrazole with Active Methylene Compounds:Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. Sciforum, 2016.
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI, 2022.
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Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Semantic Scholar, 2012.
-
US Patent No. 8829195. Regulations.gov.
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 2023.
-
Pyrazole derivatives, processes for preparation thereof and pharmaceutical composition comprising the same. Google Patents, EP0398505A2.
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 2018.
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Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases. Journal of Medicinal Chemistry, 2014.
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Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. ResearchGate.
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health, 2018.
-
Method for synthesizing chlorantraniliprole. Patsnap Eureka.
-
Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. ResearchGate, 2011.
-
Design And Synthesis Of Janus Kinase(JAK) Small Molecule Inhibitors Analogues. National Central Library, 2021.
-
Application Notes and Protocols: Synthesis of Pyrazole Derivatives from Ethyl 4-(3-chlorophenyl)-4-oxobutyrate. Benchchem.
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Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride. Google Patents, WO2019211868A1.
-
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: An Overview of the Past, the Present, and the Future. Molecules, 2020.
-
ChemInform Abstract: Cyclocondensation of 3(5)‐Aminopyrazoles with Arylglyoxals and Cyclohexane‐1,3‐diones. Sci-Hub.
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Application Note: A Multi-technique Approach for the Comprehensive Characterization of Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate
Abstract
Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate is a key β-ketoester intermediate in the synthesis of various heterocyclic compounds of interest in pharmaceutical and agrochemical research. The precise structural confirmation and purity assessment of this molecule are paramount to ensure the integrity of downstream applications and for regulatory compliance. This document provides a comprehensive guide detailing an integrated suite of analytical methodologies for the unambiguous characterization of its identity, structure, and purity. We present detailed, field-tested protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. The causality behind the selection of each technique and specific experimental parameters is explained to provide researchers, scientists, and drug development professionals with a robust framework for quality control and analytical validation.
Physicochemical Properties and Structure
A thorough understanding of the fundamental properties of the molecule is the first step in any analytical endeavor. The structure of this compound contains several key features that inform the selection of analytical techniques: a substituted pyridine ring (a UV chromophore), two distinct carbonyl groups (ester and ketone), and multiple unique proton and carbon environments.
Chemical Structure:
Diagram 1: Integrated workflow for compound characterization.
Spectroscopic Characterization Protocols
Spectroscopic methods provide detailed information about the molecular structure, bonding, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. ¹H NMR confirms the number and environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. These techniques are essential for distinguishing between potential isomers and confirming the final structure. [1] Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; it must fully dissolve the sample without reacting with it. [2]2. Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). [2]3. Instrument Setup: Acquire the spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 5 seconds.
-
Data Interpretation: Expected Chemical Shifts
Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale |
| Pyridine-H (position 2) | δ ~8.9 ppm (d) | δ ~152 ppm | Adjacent to N and C=O, highly deshielded. |
| Pyridine-H (position 4) | δ ~8.2 ppm (dd) | δ ~140 ppm | Coupled to H at positions 2 and 5. |
| Pyridine-H (position 5) | δ ~7.5 ppm (d) | δ ~125 ppm | Standard aromatic region. |
| Methylene (-CH₂-) | δ ~4.0 ppm (s) | δ ~45 ppm | Singlet due to keto-enol tautomerism or adjacent to two carbonyls. |
| Ethyl (-O-CH₂-CH₃) | δ ~4.2 ppm (q) | δ ~62 ppm | Methylene group adjacent to ester oxygen. |
| Ethyl (-O-CH₂-CH₃) | δ ~1.3 ppm (t) | δ ~14 ppm | Terminal methyl group. |
| Ketone Carbonyl (C=O) | N/A | δ ~195 ppm | Typical chemical shift for a ketone carbonyl. |
| Ester Carbonyl (C=O) | N/A | δ ~168 ppm | Typical chemical shift for an ester carbonyl. [3] |
| Pyridine-C (position 3) | N/A | δ ~135 ppm | Carbon attached to the keto-group. |
| Pyridine-C (position 6) | N/A | δ ~158 ppm | Carbon attached to chlorine, deshielded. |
Mass Spectrometry (MS)
Expertise & Rationale: MS is used to determine the molecular weight of the compound, providing direct confirmation of the overall composition. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the elemental formula with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places.
Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Instrumentation: Use an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Acquisition Mode: Acquire data in positive ion mode. The pyridine nitrogen is readily protonated.
-
Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).
-
Data Analysis: Look for the protonated molecular ion [M+H]⁺ and other common adducts like [M+Na]⁺. Compare the measured exact mass to the theoretical exact mass.
Data Interpretation: Expected Mass Peaks
Table 3: Predicted HRMS Data
| Ion Species | Theoretical Exact Mass |
| [C₁₀H₁₀ClNO₃ + H]⁺ | 228.04219 |
| [C₁₀H₁₀ClNO₃ + Na]⁺ | 250.02414 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR is a rapid and non-destructive technique perfect for confirming the presence of key functional groups. [4]It serves as a quick quality check to ensure the expected chemical transformations have occurred during synthesis. The presence of two distinct carbonyl peaks (ketone and ester) and aromatic signals would be characteristic of the target molecule.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: No special preparation is needed. Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty, clean ATR crystal to subtract atmospheric (CO₂, H₂O) interference.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Data Interpretation: Expected Absorption Bands
Table 4: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Assignment | Rationale |
| ~3100-3000 | C-H Stretch (Aromatic) | Characteristic of pyridine ring C-H bonds. |
| ~2980-2850 | C-H Stretch (Aliphatic) | From the ethyl and methylene groups. [5] |
| ~1740 | C=O Stretch (Ester) | Higher frequency carbonyl due to the electron-withdrawing oxygen atom. |
| ~1690 | C=O Stretch (Ketone) | Conjugated ketone carbonyl at a slightly lower frequency. |
| ~1600, ~1470 | C=C & C=N Stretch (Aromatic) | Skeletal vibrations of the pyridine ring. |
| ~1250 | C-O Stretch (Ester) | Characteristic stretch for the ester C-O bond. |
| ~800-700 | C-Cl Stretch | Typical region for aryl chlorides. |
Chromatographic Purity Assessment
While spectroscopy confirms structure, chromatography is the gold standard for determining purity.
High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: Reverse-phase HPLC is the definitive method for quantifying the purity of the compound and detecting any process-related impurities or degradation products. [6]A validated HPLC method is a regulatory requirement for any compound intended for pharmaceutical use. The method described below is a robust starting point for development and validation.
Diagram 2: Standard HPLC workflow for purity analysis.
Protocol: Reverse-Phase HPLC Method for Purity Analysis
-
Sample Preparation: Accurately prepare a stock solution of the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) at a concentration of approximately 1.0 mg/mL. Prepare the working sample by diluting the stock solution to ~0.1 mg/mL.
-
System Suitability: Before sample analysis, inject a standard solution five times to verify system performance. Key parameters like retention time repeatability (%RSD < 1%), peak area repeatability (%RSD < 2%), and tailing factor (< 1.5) must be met.
-
Chromatographic Conditions:
Table 5: Recommended HPLC Parameters
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reverse-phase column suitable for moderately polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure sharp peak shape for the basic pyridine nitrogen. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 0-20 min: 30% to 90% B20-25 min: 90% B25-30 min: 30% B | A gradient elution ensures that impurities with a wide range of polarities can be separated and detected. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | |
| Detection | UV at 265 nm | The substituted pyridine ring provides a strong UV chromophore. |
-
Data Analysis: Determine the purity by the area percent method. The purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100.
Elemental Composition Verification
Elemental Analysis (CHN)
Expertise & Rationale: Elemental analysis provides a fundamental confirmation of the compound's empirical formula by measuring the mass percentage of its constituent elements. This orthogonal technique is a final, crucial check that complements the molecular formula obtained from HRMS. A result within ±0.4% of the theoretical value is considered confirmation of purity and identity.
Protocol: Combustion Analysis
-
Sample Preparation: Provide 2-3 mg of the pure, dried sample in a pre-weighed tin capsule.
-
Analysis: The sample is combusted at high temperatures (~1000 °C). The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector. Chlorine is determined by a separate method, such as oxygen flask combustion followed by titration.
-
Calculation: The instrument software calculates the percentage of each element.
Data Interpretation: Theoretical vs. Found
Table 6: Elemental Composition of C₁₀H₁₀ClNO₃
| Element | Theoretical Mass % | Found % |
| Carbon (C) | 52.76% | |
| Hydrogen (H) | 4.43% | |
| Chlorine (Cl) | 15.57% | |
| Nitrogen (N) | 6.15% | |
| Oxygen (O) | 21.08% (by difference) |
References
- The Royal Society of Chemistry. (2014). Supplementary Information.
-
PubChem. Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate. National Center for Biotechnology Information. [Link]
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MDPI. (2024). Integration of FTIR Spectroscopy, Volatile Compound Profiling, and Chemometric Techniques. [Link]
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ResearchGate. (2025). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. [Link]
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FAO. HPLC Method for Flavourings. [Link]
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ResearchGate. (2025). Improved Synthesis and Crystallographic Analysis. [Link]
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Research Square. (2025). Phytochemical profiling and FTIR analysis of aqueous extracts. [Link]
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FAO. III Analytical Methods. [Link]
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Farmacia. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES. [Link]
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ResearchGate. (2025). Synthesis, Characterization and Computational Studies. [Link]
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Journal of Research in Chemistry. GC-MS and FTIR analysis of bioactive phytochemicals. [Link]
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Pharmaceutical Sciences. Impurity profiling and drug characterization: backdrop and approach. [Link]
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NCBI Bookshelf. ANALYTICAL METHODS - Toxicological Profile for Dichloropropenes. [Link]
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BioCrick. Ethyl 3-cyclopropyl-3-oxopropanoate. [Link]
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Chemistry LibreTexts. (2024). Characteristics of ¹³C NMR Spectroscopy. [Link]
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National Institutes of Health (NIH). IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications. [Link]
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American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
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ResearchGate. (2025). Synthesis, crystal structure, antibacterial activity and computational investigations. [Link]
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ResearchGate. (2025). Synthesis, Characterization and Biological Evaluation. [Link]
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PubChem. Ethyl 3-(3-cyano-2-methylphenyl)-3-oxopropanoate. National Center for Biotechnology Information. [Link]
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ResearchGate. (2022). The combination of ATR-FTIR and chemometrics for rapid analysis of essential oil. [Link]
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Application Note: A Comprehensive Guide to the Scale-Up Synthesis of Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate
Abstract
Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate is a pivotal β-keto ester intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. Its efficient production is critical for the cost-effective manufacturing of downstream products. This application note provides a detailed, experience-driven guide for the scale-up synthesis of this key intermediate, focusing on the crossed Claisen condensation. We will delve into the reaction mechanism, provide a validated lab-scale protocol, address critical considerations for process scale-up, and outline robust analytical and purification methods. This document is intended for researchers, process chemists, and drug development professionals seeking to transition this synthesis from the laboratory bench to pilot or manufacturing scale.
Introduction and Reaction Principle
The target molecule, a β-keto ester, is classically synthesized via a crossed Claisen condensation. This carbon-carbon bond-forming reaction occurs between an enolizable ester (ethyl acetate) and a non-enolizable ester (ethyl 6-chloronicotinate) in the presence of a strong base.[1][2] Ethyl 6-chloronicotinate serves as a versatile building block in the development of various biologically active molecules, including potent H3 receptor antagonists and potential anti-inflammatory agents.[3][4][5]
The fundamental transformation involves the following key steps:
-
Enolate Formation: A strong base, typically sodium ethoxide, deprotonates the α-carbon of ethyl acetate to form a nucleophilic enolate anion.
-
Nucleophilic Attack: The ethyl acetate enolate attacks the electrophilic carbonyl carbon of ethyl 6-chloronicotinate.
-
Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide leaving group to form the β-keto ester.
-
Deprotonation (Driving Force): The product, having an acidic proton on the central α-carbon flanked by two carbonyls, is deprotonated by the ethoxide base. This final, thermodynamically favorable acid-base reaction drives the equilibrium towards the product.[2]
-
Acidic Workup: An acidic quench re-protonates the enolate to yield the final neutral product.
The choice of sodium ethoxide as the base is strategic; it prevents transesterification side reactions as it is the conjugate base of the ester's alcohol component.[2]
Materials and Reagents
Proper sourcing and quality control of raw materials are paramount for a successful and reproducible synthesis.
| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Grade | Supplier Suggestion | Key Properties |
| Ethyl 6-chloronicotinate | 49608-01-7 | 185.61 | ≥98% | Chem-Impex, PubChem[4][6] | Starting material |
| Ethyl Acetate | 141-78-6 | 88.11 | Anhydrous, ≥99.5% | Sigma-Aldrich | Reagent & solvent |
| Sodium Ethoxide | 141-52-6 | 68.05 | ≥96% | Sigma-Aldrich | Strong base |
| Toluene | 108-88-3 | 92.14 | Anhydrous, ≥99.8% | MilliporeSigma | Reaction solvent |
| Hydrochloric Acid | 7647-01-0 | 36.46 | 2M Aqueous Solution | VWR | For acidic quench |
| Brine (Sat. NaCl) | 7647-14-5 | 58.44 | N/A | Lab Prepared | For aqueous workup |
| Anhydrous MgSO₄/Na₂SO₄ | 7487-88-9 | 120.37 | ≥99.5% | Fisher Scientific | Drying agent |
Detailed Experimental Protocols
Lab-Scale Synthesis Protocol (50 g Scale)
This protocol has been validated to provide a reliable baseline for process development and scale-up activities.
Procedure:
-
Reactor Setup: Equip a 2 L, three-necked, round-bottom flask with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel. Ensure the system is completely dry and purged with nitrogen.
-
Reagent Charging: Charge the flask with sodium ethoxide (22.1 g, 0.325 mol, 1.2 equiv). Add anhydrous toluene (300 mL) and anhydrous ethyl acetate (88.1 g, 1.0 mol, 3.7 equiv).
-
Initial Cooling: Begin stirring and cool the resulting slurry to 0-5 °C using an ice-water bath.
-
Substrate Addition: Dissolve ethyl 6-chloronicotinate (50.0 g, 0.27 mol, 1.0 equiv) in anhydrous toluene (200 mL). Add this solution to the dropping funnel and add it dropwise to the cold reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is notably exothermic.[7]
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Reaction Quench: Cool the reaction mixture back down to 0-5 °C. Slowly and carefully quench the reaction by adding 2M HCl (aq) until the pH of the aqueous layer is ~5-6. Caution: Gas evolution (ethane from excess base) and an exotherm will occur.
-
Workup & Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer with saturated sodium bicarbonate solution (1 x 150 mL) followed by brine (1 x 150 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield a crude oil or solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield this compound as a white to light yellow solid. Typical yield: 75-85%.
Scale-Up Considerations and Protocol (1-5 kg Scale)
Transitioning from the bench to a pilot plant or manufacturing setting introduces challenges that must be proactively managed.
Key Challenges & Solutions:
| Challenge | Rationale & Explanation | Recommended Solution |
| Heat Management | The Claisen condensation is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and posing a risk of a thermal runaway. | Use a jacketed glass-lined or stainless steel reactor with precise temperature control. Ensure adequate cooling capacity. The rate of addition of the ethyl 6-chloronicotinate solution is the primary means of controlling the exotherm. |
| Reagent Addition | Dropwise addition via a funnel is not practical for large volumes. Uniform dispersion of the incoming reagent is critical to avoid localized "hot spots" and side reactions. | Use a calibrated metering pump for controlled, consistent addition. For optimal mixing, consider sub-surface addition of the electrophile into the well-agitated slurry of the base and enolate. |
| Mixing Efficiency | Inadequate mixing can lead to poor heat transfer and localized concentration gradients, resulting in lower yields and increased impurities. A slurry of sodium ethoxide needs to be kept well-suspended. | Use a reactor equipped with a powerful overhead stirrer (e.g., anchor or pitched-blade turbine impeller) to ensure homogeneity of the reaction mass. Baffles within the reactor can also improve mixing. |
| Quenching & Off-Gassing | Quenching a large volume of reactive base is hazardous. The volume of gas evolved can be significant, requiring proper venting. | The quench should be performed slowly and with robust cooling. Add the acidic solution at a controlled rate into the batch. Ensure the reactor is connected to a properly sized vent or scrubber system to handle any off-gassing safely. |
| Product Isolation | Filtration and handling of kilogram quantities of product require different equipment than lab-scale funnels and flasks. | Use a Nutsche filter-dryer for solid product isolation. This allows for filtration, washing, and drying in a single contained unit, minimizing handling and exposure. |
Scaled-Up Protocol (Illustrative 2 kg Batch):
-
Reactor Preparation: Ensure a 50 L jacketed reactor is clean, dry, and inerted with nitrogen.
-
Charging: Charge sodium ethoxide (0.88 kg, 12.9 mol, 1.2 equiv). Charge anhydrous toluene (12 L) followed by anhydrous ethyl acetate (3.52 kg, 40.0 mol, 3.7 equiv).
-
Cooling: Start agitation and cool the reactor contents to 0-5 °C.
-
Controlled Addition: In a separate vessel, dissolve ethyl 6-chloronicotinate (2.0 kg, 10.8 mol, 1.0 equiv) in anhydrous toluene (8 L). Transfer this solution to the reactor via a metering pump over 2-3 hours, maintaining the internal temperature below 10 °C.
-
Reaction Hold: Once the addition is complete, allow the batch to warm to 20-25 °C and hold with agitation for 4-6 hours, monitoring for completion by a validated in-process control (IPC) method (e.g., HPLC).
-
Controlled Quench: Cool the batch to 0-5 °C. Slowly add 2M HCl (approx. 7-8 L) over 1-2 hours, keeping the temperature below 15 °C. Check that the pH of the aqueous phase is 5-6.
-
Phase Separation & Wash: Stop agitation and allow the layers to separate. Drain the lower aqueous layer. Wash the organic layer with a saturated sodium bicarbonate solution (~6 L) and then with brine (~6 L).
-
Solvent Swap & Crystallization: Concentrate the organic layer by vacuum distillation. If necessary, perform a solvent swap to a suitable crystallization solvent (e.g., ethanol). Cool the concentrated solution under controlled conditions to induce crystallization.
-
Isolation & Drying: Isolate the product by centrifugation or filtration. Wash the cake with cold solvent and dry under vacuum at 40-50 °C until constant weight is achieved.
Analytical Characterization
Robust analytical methods are required to ensure the final product meets the required quality specifications.
| Analysis | Purpose | Typical Specification |
| ¹H NMR | Structural confirmation and identification of impurities. | Conforms to reference spectrum. |
| HPLC | Purity assessment and quantification of impurities. | ≥99.0% area |
| Mass Spec (MS) | Confirmation of molecular weight. | [M+H]⁺ matches theoretical value. |
| Melting Point | Physical property confirmation and purity indicator. | Report range. |
| Karl Fischer (KF) | Water content determination. | ≤0.5% w/w |
Workflow Visualizations
The following diagrams illustrate the chemical transformation and the operational workflow for scale-up.
Reaction Pathway
Caption: Reaction mechanism flow for the Claisen condensation.
Scale-Up Manufacturing Workflow
Caption: Step-by-step workflow for scaled-up production.
References
- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
- Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
-
Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. National Center for Biotechnology Information (PMC). [Link]
-
α-METHYL-γ-BUTYROLACTONE-α-CARBOXYLIC ACID, METHYL ESTER. Organic Syntheses. [Link]
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PESTICIDE PREPARATION AND PROCESS FOR PRODUCING THE SAME. European Patent Office. [Link]
-
Claisen Condensation. ResearchGate. [Link]
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The Claisen Condensation. University of Basrah. [Link]
- United States Patent.
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Examples of Synthesis using the Claisen Condensation. YouTube. [Link]
-
This compound. Aladdin. [Link]
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Claisen condensation. L.S.College, Muzaffarpur. [Link]
- Process for the preparation of substituted pyridines.
-
Ethyl 6-chloronicotinate. PubChem, National Institutes of Health. [Link]
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Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. MDPI. [Link]
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ETHYL 3,3-DIETHOXYPROPANOATE. Organic Syntheses. [Link]
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Application Notes & Protocols for the Derivatization of Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate
Abstract
Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate is a highly versatile bifunctional molecule, serving as a pivotal building block in modern organic and medicinal chemistry. Its structure, incorporating a reactive β-ketoester moiety and a functionalized chloropyridine ring, offers multiple avenues for chemical modification. This guide provides an in-depth exploration of key derivatization strategies, including Knoevenagel condensation, Hantzsch-type pyridine synthesis, and cyclocondensation reactions to form pyrazole heterocycles. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying mechanistic principles and strategic considerations for each transformation. By leveraging these methods, a diverse array of complex molecular architectures, including potent pharmaceutical intermediates, can be accessed efficiently.
Core Reactivity and Strategic Considerations
The synthetic utility of this compound stems from three primary reactive centers. Understanding the interplay of these sites is crucial for designing successful derivatization strategies.
-
The Active Methylene Group (α-Carbon): The protons on the carbon situated between the ketone and ester carbonyls are significantly acidic (pKa ≈ 11 in DMSO). This acidity allows for easy deprotonation by mild bases to form a resonance-stabilized enolate. This enolate is a potent carbon nucleophile, forming the basis for a majority of C-C bond-forming derivatizations.
-
The Carbonyl Groups: Both the ketone and ester carbonyls are electrophilic centers susceptible to nucleophilic attack. While the ketone is generally more reactive towards nucleophiles than the ester, both can be targeted for transformations.
-
The Chloropyridine Ring: The chlorine atom at the 6-position of the pyridine ring can potentially undergo nucleophilic aromatic substitution (SNAr), although this typically requires harsh conditions or highly activated nucleophiles. The pyridine nitrogen also influences the electronic properties of the molecule and can be a site for coordination or quaternization.
Caption: Key reactive sites on the title compound.
Derivatization via Knoevenagel Condensation
Application Note
The Knoevenagel condensation is a foundational reaction for forming α,β-unsaturated systems by reacting an active methylene compound with an aldehyde or ketone.[1][2] For this compound, this reaction provides a reliable method for C-C bond formation at the active methylene position.
Causality of Experimental Choices:
-
Catalyst: A weak base, such as piperidine or ammonium acetate, is employed as the catalyst.[2] This choice is critical; a strong base (e.g., NaOH, NaOEt) would risk promoting the self-condensation of the aldehyde partner (an aldol reaction) or causing saponification of the ester.[2][3] The mild base is sufficient to deprotonate the highly acidic α-protons of the β-ketoester without significantly affecting the aldehyde.
-
Water Removal: The reaction is a condensation, eliminating a molecule of water.[2] To drive the equilibrium towards the product, water is typically removed azeotropically using a Dean-Stark apparatus, particularly when higher yields are desired or with less reactive carbonyl partners.[3]
This reaction is instrumental in synthesizing precursors for more complex heterocyclic systems and for installing functionalized side chains that can be further manipulated.
Detailed Protocol: Synthesis of Ethyl 2-((4-methoxybenzylidene)-3-(6-chloropyridin-3-yl)-3-oxopropanoate
This protocol details the condensation with p-anisaldehyde as a representative aromatic aldehyde.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 227.64 | 2.28 g | 10.0 | 1.0 |
| p-Anisaldehyde | 136.15 | 1.50 g | 11.0 | 1.1 |
| Piperidine | 85.15 | 85 mg (0.1 mL) | 1.0 | 0.1 |
| Toluene | - | 50 mL | - | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add this compound (2.28 g, 10.0 mmol) and toluene (50 mL).
-
Add p-anisaldehyde (1.50 g, 11.0 mmol). A slight excess of the aldehyde is used to ensure complete consumption of the β-ketoester.[3]
-
Add piperidine (0.1 mL, 1.0 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approx. 110-115°C) and stir vigorously. Monitor the collection of water in the Dean-Stark trap.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) eluent. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete (disappearance of the limiting starting material), cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 25 mL) to remove the piperidine catalyst, followed by saturated aqueous NaCl (brine, 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, a viscous oil or solid, can be purified by recrystallization from ethanol or by silica gel column chromatography to yield the pure product.
Caption: Workflow for Knoevenagel Condensation.
Synthesis of Dihydropyridines via Hantzsch Synthesis
Application Note
The Hantzsch pyridine synthesis is a robust, multi-component reaction that constructs the dihydropyridine core from an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[4][5] This reaction is of immense pharmaceutical importance, as the resulting 1,4-dihydropyridine scaffold is central to a class of calcium channel blockers used to treat hypertension (e.g., Nifedipine).[4]
Mechanistic Rationale: The reaction proceeds through a series of interconnected steps. One molecule of the β-ketoester first undergoes a Knoevenagel condensation with the aldehyde to form an α,β-unsaturated ketoester intermediate.[6][7] Concurrently, a second molecule of the β-ketoester reacts with the nitrogen source (e.g., ammonium acetate) to form an enamine intermediate.[6] The core C-C bond is then formed via a Michael addition of the enamine to the α,β-unsaturated intermediate. The final steps involve cyclization and dehydration to yield the 1,4-dihydropyridine product.[6] Subsequent oxidation can be performed to achieve the fully aromatic pyridine ring.[4]
Caption: Simplified Hantzsch Synthesis Mechanism.
Detailed Protocol: One-Pot Synthesis of a Hantzsch 1,4-Dihydropyridine
This protocol describes a one-pot synthesis using the title compound, another β-ketoester (ethyl acetoacetate), an aldehyde, and ammonium acetate.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 227.64 | 1.14 g | 5.0 | 1.0 |
| Benzaldehyde | 106.12 | 0.53 g | 5.0 | 1.0 |
| Ethyl Acetoacetate | 130.14 | 0.65 g | 5.0 | 1.0 |
| Ammonium Acetate | 77.08 | 0.42 g | 5.5 | 1.1 |
| Ethanol | - | 25 mL | - | - |
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (1.14 g, 5.0 mmol), benzaldehyde (0.53 g, 5.0 mmol), ethyl acetoacetate (0.65 g, 5.0 mmol), and ammonium acetate (0.42 g, 5.5 mmol) in ethanol (25 mL).
-
Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) with stirring.
-
The reaction is typically complete in 8-12 hours. Monitor by TLC [Hexane:Ethyl Acetate (2:1)]. The product is often UV active and may precipitate from the solution upon cooling.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.
| Example Aldehyde | Expected Product Structure | Typical Yield (%) |
| Benzaldehyde | 4-phenyl-1,4-dihydropyridine derivative | 75-85% |
| 4-Nitrobenzaldehyde | 4-(4-nitrophenyl)-1,4-dihydropyridine derivative | 80-90% |
| Cyclohexanecarboxaldehyde | 4-cyclohexyl-1,4-dihydropyridine derivative | 65-75% |
Synthesis of Pyrazole Heterocycles
Application Note
The 1,3-dicarbonyl arrangement in β-ketoesters makes them ideal precursors for the synthesis of five-membered heterocycles, most notably pyrazoles. The Knorr pyrazole synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8] This reaction is exceptionally reliable and provides a direct route to the pyrazole core, a privileged scaffold in medicinal chemistry found in drugs like Celecoxib (a COX-2 inhibitor).[8]
Mechanistic Rationale: The reaction begins with the nucleophilic attack of one of the hydrazine nitrogens onto the more electrophilic ketone carbonyl of the β-ketoester. This is followed by an intramolecular cyclization, where the second hydrazine nitrogen attacks the ester carbonyl. The sequence concludes with the elimination of water and ethanol to yield the aromatic pyrazolone product. The choice of which nitrogen attacks which carbonyl first can influence the regiochemical outcome if an unsymmetrical hydrazine is used.
Detailed Protocol: Synthesis of 1-phenyl-5-(6-chloropyridin-3-yl)-1H-pyrazol-3(2H)-one
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 227.64 | 2.28 g | 10.0 | 1.0 |
| Phenylhydrazine | 108.14 | 1.08 g | 10.0 | 1.0 |
| Glacial Acetic Acid | - | 20 mL | - | - |
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (2.28 g, 10.0 mmol) in glacial acetic acid (20 mL).
-
Add phenylhydrazine (1.08 g, 10.0 mmol) dropwise to the solution at room temperature with stirring. An exotherm may be observed.
-
After the addition is complete, attach a reflux condenser and heat the mixture to 100°C for 3 hours.
-
Monitor the reaction by TLC [Hexane:Ethyl Acetate (1:1)].
-
Upon completion, cool the reaction mixture to room temperature. A precipitate often forms.
-
Pour the reaction mixture into 100 mL of ice-cold water with stirring.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with copious amounts of water to remove acetic acid, followed by a small amount of cold ethanol.
-
Dry the product under vacuum to yield the target pyrazolone.
Caption: Workflow for Pyrazole Synthesis.
Safety and Handling
-
This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Solvents (Toluene, Ethanol): Flammable liquids. Keep away from ignition sources.
-
Reagents (Piperidine, Phenylhydrazine, Acetic Acid): Corrosive and/or toxic. Piperidine has a strong, unpleasant odor. Phenylhydrazine is a suspected carcinogen. Handle with extreme care in a fume hood and avoid inhalation or skin contact.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound is a powerful and adaptable synthetic intermediate. The protocols detailed in this guide for Knoevenagel condensation, Hantzsch dihydropyridine synthesis, and pyrazole formation represent only a fraction of its potential applications. By strategically targeting the active methylene and carbonyl functionalities, chemists can readily access a vast chemical space of complex, functionalized molecules with significant potential in pharmaceutical discovery and materials science.
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Wikipedia. Hantzsch pyridine synthesis. [Link]
-
Grokipedia. Hantzsch pyridine synthesis. [Link]
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-
Scribd. Hantzsch Pyridine Synthesis | PDF. [Link]
-
ChemTube3D. Hantzsch pyridine synthesis Step 1: Knoevenagel Condensation between the β-ketoester and aldehyde. [Link]
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National Institutes of Health. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. [Link]
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JoVE. Video: Aldol Condensation with β-Diesters. [Link]
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Sci-Hub. Cyclocondensation reactions of 3-aryl-2-benzylidene-3-oxopropanenitriles with acetylaromatic derivatives. [Link]
-
Sci-Hub. ChemInform Abstract: CYCLOCONDENSATION REACTIONS OF 3‐ARYL‐2‐BENZYLIDENE‐3‐OXOPROPANENITRILES WITH ACETYL AROMATIC DERIVATIVES. [Link]
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Chinese Pharmaceutical Journal. Synthesis of Sorafenib. [Link]
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MDPI. Malonates in Cyclocondensation Reactions. [Link]
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ResearchGate. Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. [Link]
-
PubChem. Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate. [Link]
-
MDPI. Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. [Link]
-
ResearchGate. (PDF) Studies with β-Oxoalkanonitriles: Simple Novel Synthesis of 3-[2,6-Diaryl-4-pyridyl]-3-oxopropanenitriles. [Link]
-
Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
ResearchGate. Proposed mechanism for the cyclocondensation reaction between.... [Link]
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Application Notes & Protocols: Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate as a Versatile Building Block for Novel Heterocyclic Compounds
Introduction
In the landscape of modern drug discovery and agrochemical development, the strategic design of novel molecular entities is paramount.[1] The efficiency of synthesizing compound libraries often hinges on the availability of versatile and reactive starting materials, commonly referred to as building blocks.[1][2] Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate, a β-ketoester functionalized with a chlorine-substituted pyridine ring, represents a highly valuable building block for this purpose. Its intrinsic chemical reactivity, characterized by the presence of an acidic methylene group and two electrophilic carbonyl centers, allows for its participation in a wide array of classical and modern synthetic transformations.[3]
This guide provides an in-depth exploration of this compound as a precursor for constructing complex heterocyclic scaffolds. We will delve into its fundamental properties, safety protocols, and detailed, field-proven methodologies for its application in synthesizing pyrazole and pyrimidine derivatives—two classes of heterocyclic compounds frequently found in biologically active agents.[3] The protocols herein are designed to be self-validating, incorporating checkpoints and rationale to ensure reproducibility and success in the research laboratory.
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties and handling requirements is the foundation of safe and effective experimentation. The key data for this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₀H₁₀ClNO₃ |
| Molecular Weight | 227.64 g/mol |
| CAS Number | 216317-64-5[4] |
| Appearance | Off-white to yellow solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in most organic solvents (e.g., DCM, Ethyl Acetate, Ethanol) |
Safety & Handling
As with any laboratory chemical, proper safety precautions must be observed. The following guidelines are based on available safety data sheets for similar compounds and general laboratory practice.[5][6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles conforming to EN166, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6][7]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5][8] May cause respiratory irritation.[5]
-
Skin and Eye Contact: Causes skin and serious eye irritation.[5] In case of contact, immediately flush the affected area with copious amounts of water. For eye contact, rinse cautiously for several minutes, remove contact lenses if present, and seek immediate medical attention.[6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep away from strong oxidizing agents.[8]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste.[5]
Core Application: Synthesis of Heterocyclic Scaffolds
The true utility of this compound lies in its ability to undergo cyclocondensation reactions to form a variety of heterocyclic systems. The reactivity of the β-ketoester moiety is the key driver for these transformations.[3]
Application Protocol 1: Knorr Synthesis of a Pyrazole Derivative
Principle & Rationale: The Knorr pyrazole synthesis is a cornerstone reaction in heterocyclic chemistry, involving the condensation of a β-ketoester with a hydrazine derivative.[3] This reaction is particularly relevant as the pyrazole core is a well-established pharmacophore in numerous commercial fungicides, especially within the succinate dehydrogenase inhibitor (SDHI) class.[3] The 6-chloropyridin-3-yl substituent introduced by our building block can significantly influence the biological activity and metabolic stability of the final compound.
This protocol details the synthesis of Ethyl 5-(6-chloropyridin-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate. The choice of phenylhydrazine as the condensing partner is illustrative; other substituted hydrazines can be used to generate a library of analogs. Acetic acid is used as a catalyst and solvent, promoting both the initial condensation and the subsequent cyclization/dehydration cascade.
Caption: Workflow for the synthesis of a pyrazole derivative.
-
Materials & Equipment:
-
This compound (1.0 eq)
-
Phenylhydrazine (1.05 eq)
-
Glacial Acetic Acid (5-10 volumes)
-
Round-bottom flask with reflux condenser and magnetic stir bar
-
Heating mantle or oil bath
-
TLC plates (Silica gel 60 F₂₅₄)
-
Vacuum filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
-
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add this compound (e.g., 2.28 g, 10.0 mmol).
-
Add glacial acetic acid (e.g., 30 mL) and stir until the solid is dissolved.
-
Carefully add phenylhydrazine (e.g., 1.14 g, 10.5 mmol) dropwise to the stirring solution at room temperature. An initial exothermic reaction may be observed.
-
-
Reaction Execution:
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C) using a heating mantle.
-
Self-Validation Checkpoint: Monitor the reaction's progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). Spot the starting material and the reaction mixture. The reaction is complete when the starting ketoester spot is no longer visible (typically 4-6 hours).
-
-
Workup and Isolation:
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing ice-water (approx. 200 mL) while stirring. A precipitate should form.
-
Continue stirring the slurry for 30 minutes in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual acetic acid.
-
Dry the crude product under vacuum.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield the pure pyrazole derivative as a crystalline solid.
-
Final Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Determine the melting point.
-
Caption: Mechanism of the Knorr pyrazole synthesis.
Application Protocol 2: Biginelli-Type Synthesis of a Dihydropyrimidinone Derivative
Principle & Rationale: The Biginelli reaction is a multi-component reaction that provides access to dihydropyrimidinones (DHPMs) and related pyrimidine structures. These scaffolds are of significant interest in medicinal chemistry. This protocol adapts the classical approach, using the β-ketoester, an aldehyde (e.g., benzaldehyde), and urea under acidic conditions. The 6-chloropyridin-3-yl moiety offers a unique substitution pattern for library development.
-
Materials & Equipment:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Urea (1.5 eq)
-
Ethanol (5-10 volumes)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Standard reaction and workup equipment as listed in Protocol 1.
-
-
Reaction Setup:
-
In a 100 mL round-bottom flask, combine this compound (2.28 g, 10.0 mmol), benzaldehyde (1.06 g, 10.0 mmol), and urea (0.90 g, 15.0 mmol) in ethanol (40 mL).
-
Add a few drops of concentrated HCl (e.g., 0.5 mL) to the mixture while stirring.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux and maintain for 12-18 hours.
-
Self-Validation Checkpoint: Monitor the formation of the product by TLC. The reaction is typically driven to completion, after which a precipitate of the product often forms in the reaction flask upon cooling.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to promote crystallization.
-
Collect the resulting solid by vacuum filtration.
-
Wash the filter cake with cold ethanol to remove unreacted starting materials and impurities.
-
Dry the product under vacuum.
-
-
Purification:
-
The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
-
Final Validation: Confirm the structure and purity of the final dihydropyrimidinone derivative via NMR and MS analysis.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive catalyst- Insufficient reaction time or temperature- Low-purity starting materials | - Use fresh acid catalyst- Ensure proper reflux temperature is reached; extend reaction time- Verify purity of reagents before starting |
| Incomplete Reaction | - Reaction has not reached equilibrium or is kinetically slow | - Extend the reflux time, monitoring periodically by TLC- Add a small additional amount of catalyst |
| Formation of Multiple Byproducts | - Side reactions (e.g., self-condensation)- Decomposition at high temperatures | - Lower the reaction temperature and increase the time- Ensure the purity of the starting aldehyde in the Biginelli reaction |
| Difficulty in Product Isolation/Crystallization | - Product is highly soluble in the workup/crystallization solvent- Formation of an oil instead of a solid | - Reduce the volume of the crystallization solvent- Try a different solvent or solvent system (e.g., ethanol/water)- For oils, attempt to triturate with a non-polar solvent like hexanes to induce solidification |
Conclusion
This compound is a powerful and versatile building block for the synthesis of diverse heterocyclic compounds. Its dual reactivity allows for straightforward entry into medicinally and agrochemically relevant scaffolds such as pyrazoles and pyrimidines. The protocols detailed in this guide provide a robust framework for researchers to harness the synthetic potential of this reagent, enabling the efficient development of novel chemical entities for a wide range of applications.
References
- SAFETY D
- Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate: A Versatile Building Block in Agrochemical Synthesis. (n.d.). Benchchem.
- SAFETY D
- Ethyl 3-chloro-3-oxopropanoate SDS, 36239-09-5 Safety D
- SAFETY D
- Ethyl 3-(2-chloropyridin-3-yl)
- New light-activated method revolutionizes creation of drug building blocks. (2025). University of Minnesota Twin Cities.
- Designing Novel Building Blocks Is an Overlooked Strategy to Improve Compound Quality. (2014). PubMed.
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- 4. 864829-63-0|Ethyl 3-(2-chloropyridin-3-yl)propanoate|BLD Pharm [bldpharm.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.at [fishersci.at]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
Application Notes and Protocols for the Purification of Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These comprehensive application notes provide a detailed guide to the purification of Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate, a key intermediate in pharmaceutical synthesis. The protocols outlined below are designed to ensure high purity, which is critical for downstream applications in drug development and manufacturing. This guide emphasizes not only the procedural steps but also the underlying scientific principles to empower researchers to adapt and troubleshoot these methods effectively.
Introduction: The Critical Role of Purity
This compound is a versatile building block in medicinal chemistry, often utilized in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this β-keto ester is paramount, as impurities can lead to unwanted side reactions, lower yields in subsequent synthetic steps, and the introduction of difficult-to-remove byproducts in the final API. This document provides robust methodologies for the purification of this compound, ensuring its suitability for rigorous pharmaceutical development programs.
The synthesis of this compound, commonly achieved through a Claisen condensation reaction, can result in several process-related impurities.[1][2] These may include unreacted starting materials, byproducts from side reactions, and residual solvents. Therefore, a multi-step purification strategy is often necessary to achieve the high purity required for pharmaceutical applications.
Physicochemical Properties of this compound and Related Compounds
Understanding the physicochemical properties of the target compound is fundamental to designing effective purification strategies. While specific experimental data for this compound is not extensively published, data for structurally similar compounds can provide valuable guidance.
| Property | Value (for related compounds) | Reference |
| Molecular Formula | C₁₀H₁₀ClNO₃ | N/A |
| Molecular Weight | 227.64 g/mol | N/A |
| CAS Number | 208954-03-2 | N/A |
| Boiling Point | Predicted: 340.5 ± 32.0 °C (for Ethyl 3-(6-bromopyridin-2-yl)-3-oxopropanoate) | [3] |
| Density | Predicted: 1.483 ± 0.06 g/cm³ (for Ethyl 3-(6-bromopyridin-2-yl)-3-oxopropanoate) | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (for Ethyl 3-cyclopropyl-3-oxopropanoate) | [4] |
A closely related compound, Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate, has a molecular weight of 262.09 g/mol .[5]
Purification Workflow
A systematic approach to purification is essential for achieving high purity of this compound. The following workflow is recommended:
Caption: Recommended purification workflow for this compound.
Detailed Purification Protocols
Recrystallization: The First Line of Purification
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired product and impurities in a given solvent at different temperatures.[6]
Protocol for Recrystallization:
-
Solvent Screening:
-
Place a small amount of the crude product (approx. 50 mg) into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethyl acetate/hexanes) to each tube at room temperature. A good solvent will dissolve the compound sparingly at room temperature but completely upon heating.
-
Heat the tubes that show poor solubility at room temperature. If the compound dissolves completely, it is a potential recrystallization solvent.
-
Allow the hot solutions to cool slowly to room temperature and then in an ice bath. The formation of well-defined crystals indicates a suitable solvent.
-
-
Recrystallization Procedure:
-
Dissolve the crude this compound in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
-
Column Chromatography: For High-Purity Requirements
For instances where recrystallization does not yield the desired purity, column chromatography is an effective secondary purification method.[7]
Protocol for Column Chromatography:
-
Thin-Layer Chromatography (TLC) for Eluent Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate and develop the plate in various solvent systems (e.g., mixtures of hexanes and ethyl acetate in different ratios).
-
The optimal eluent system will provide good separation of the desired compound from impurities, with the target compound having an Rf value of approximately 0.3.
-
Visualize the spots under UV light (254 nm) or by using a suitable staining agent such as potassium permanganate or p-anisaldehyde.[8] For β-keto esters, staining with an ethanolic ferric chloride solution can be effective, as it often produces a colored spot due to the enol content.[9]
-
-
Column Packing and Elution:
-
Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent.
-
Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped.[10]
-
Add a layer of sand on top of the silica gel to prevent disturbance.
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Distillation: An Alternative for Thermally Stable Compounds
While not always the primary method for this class of compounds, vacuum distillation can be a viable option for purifying thermally stable, liquid, or low-melting solid β-keto esters. Given the predicted high boiling point of related compounds, this would need to be performed under high vacuum to prevent decomposition.
Purity Assessment: Ensuring Quality and Consistency
Accurate and reliable analytical methods are crucial for determining the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for purity assessment in the pharmaceutical industry due to its high resolution and sensitivity.[11][12]
Illustrative HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to improve peak shape) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the compound has significant absorbance (a UV scan of a dilute solution can determine the optimal wavelength, likely around 254 nm for the pyridine ring).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
This method should be validated according to ICH guidelines for accuracy, precision, linearity, and robustness.
Thin-Layer Chromatography (TLC)
TLC is a quick and convenient method for monitoring reaction progress and assessing the purity of fractions from column chromatography.
TLC Protocol:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 7:3 or 8:2 v/v) is often a good starting point. The polarity can be adjusted to achieve optimal separation.
-
Visualization:
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the purified compound and for identifying any remaining impurities.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound, further confirming its identity.
Troubleshooting Common Purification Challenges
| Problem | Potential Cause | Suggested Solution |
| Oiling out during recrystallization | The compound is insoluble in the chosen solvent at all temperatures, or the boiling point of the solvent is higher than the melting point of the compound. | Use a different solvent or a solvent mixture. Try a lower boiling point solvent. |
| Poor separation in column chromatography | Inappropriate eluent system. | Optimize the eluent system using TLC. A gradient elution may be necessary. |
| Co-elution of impurities | Impurities have similar polarity to the product. | Try a different stationary phase (e.g., alumina) or a different solvent system. Preparative HPLC may be required. |
| Low recovery from purification | The compound is too soluble in the recrystallization solvent. The compound is adsorbing irreversibly to the silica gel. | For recrystallization, use a less polar anti-solvent to precipitate the product. For column chromatography, a more polar eluent may be needed, or the silica gel can be deactivated with a small amount of triethylamine if the compound is basic. |
Conclusion
The purification of this compound to a high degree of purity is a critical step in the synthesis of many pharmaceutical compounds. By employing a systematic approach that combines techniques such as recrystallization and column chromatography, and by using appropriate analytical methods like HPLC and TLC for purity assessment, researchers can ensure the quality and consistency of this important intermediate. The protocols and guidelines presented in these application notes provide a solid foundation for achieving this goal.
References
-
β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). National Institutes of Health. [Link]
-
PubChem. Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate. [Link]
-
Organic Syntheses Procedure. [Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026). PubMed. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using qu. (2026). ResearchGate. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. (2022). [Link]
-
Synthesis and possible keto-enol tautomerism of β-keto ester III.... ResearchGate. [Link]
- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
-
Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds. (2014). National Institutes of Health. [Link]
-
The Claisen Condensation. [Link]
-
BioCrick. Ethyl 3-cyclopropyl-3-oxopropanoate | CAS:24922-02-9 | High Purity. [Link]
-
PubChem. Ethyl butylacetylaminopropionate. [Link]
-
PubChem. Ethephon. [Link]
-
Column Chromatography for Terpenoids and Flavonoids. (2012). ResearchGate. [Link]
-
Evaluating Impurities in Drugs (Part I of III). (2025). ResearchGate. [Link]
-
Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate. [Link]
-
Wikipedia. Claisen condensation. [Link]
-
PHARMD GURU. 21. CLAISEN CONDENSATION. (2020). [Link]
-
OpenStax. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition. [Link]
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- 3. Ethyl 3-cyclopropyl-3-oxopropanoate | CAS:24922-02-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate | C10H9Cl2NO3 | CID 44140080 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate
Welcome to the technical support center for the synthesis of Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize for higher yields and purity. As Senior Application Scientists, we have compiled field-proven insights and foundational chemical principles to ensure your success.
Reaction Overview: The Crossed Claisen Condensation
The synthesis of this compound is typically achieved via a crossed or mixed Claisen condensation.[1] This reaction involves the carbon-carbon bond formation between two different esters in the presence of a strong base.[2][3] In this specific case, the reactants are Ethyl 6-chloronicotinate (the electrophile) and Ethyl acetate (the enolizable ester, acting as the nucleophile).
The overall transformation is as follows:
Ethyl 6-chloronicotinate + Ethyl acetate --(Base)--> this compound
The mechanism is a cornerstone of ester chemistry and proceeds through several key steps, which are crucial to understand for effective troubleshooting.[4][5]
Caption: The mechanism of the Claisen condensation.
A critical feature of the Claisen condensation is that the final deprotonation of the β-keto ester product is the thermodynamic driving force of the reaction.[4][5][6] The resulting enolate is highly stabilized, which pulls the equilibrium towards the product side. This necessitates the use of at least a stoichiometric amount of base.[2][5]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Category: Low or No Yield
Q: Why is my yield of this compound extremely low or non-existent?
A: This is a common and frustrating issue, often stemming from one of several root causes related to reagents and reaction conditions.
-
Inactive or Insufficiently Strong Base: The most frequent culprit is the base. Sodium ethoxide (NaOEt) or sodium hydride (NaH) are common choices. If using NaH, ensure it is fresh from a sealed container; old NaH is often coated with inactive sodium hydroxide. If using NaOEt, it can degrade upon exposure to atmospheric moisture. The base must be strong enough to effectively deprotonate ethyl acetate.[7]
-
Presence of Water: Claisen condensations are highly moisture-sensitive. Any water in the solvents or on the glassware will quench the strong base, rendering it inactive.[7] Ensure all solvents (e.g., THF, Toluene, Ethanol) are rigorously dried and glassware is oven or flame-dried before use.
-
Incorrect Stoichiometry of Base: Unlike many catalytic reactions, the Claisen condensation requires a full equivalent of base. This is because the product, a β-keto ester, is more acidic than the starting materials and is deprotonated by the base to drive the reaction to completion.[2][4][5] Using a catalytic amount will result in a poor yield.
-
Reaction Temperature: While enolate formation is typically done at a low temperature (0 °C or below) to minimize side reactions, the subsequent condensation may require gentle warming to proceed at a reasonable rate. If the reaction is kept too cold for too long, it may stall. Conversely, excessively high temperatures can promote side reactions.
Caption: Decision tree for troubleshooting low yield.
Category: Impurity Formation
Q: My crude NMR shows multiple byproducts. What are they and how can I minimize them?
A: Side reactions can compete with the desired crossed Claisen condensation, leading to a complex mixture that is difficult to purify.
-
Self-Condensation of Ethyl Acetate: The most likely side product is ethyl acetoacetate, formed when the ethyl acetate enolate attacks another molecule of ethyl acetate.[4][5] To minimize this, the ethyl acetate should be added slowly to a mixture of the base and the electrophilic ester (Ethyl 6-chloronicotinate). This ensures that the enolate, once formed, has a higher probability of reacting with the desired electrophile.
-
Transesterification: If the alkoxide base used does not match the alkoxy group of the esters, transesterification can occur, leading to a mixture of products.[8][9] For example, using sodium methoxide with ethyl esters will scramble the ester groups. Therefore, it is crucial to match the base to the ester: use sodium ethoxide with ethyl esters.[9][10]
-
Ester Hydrolysis: During the aqueous work-up, particularly if conditions become too basic or are heated, the ester functionalities of both the starting material and the product can be hydrolyzed to the corresponding carboxylate salts.[8][9] This is irreversible and leads to yield loss. Always perform the work-up at low temperatures and neutralize carefully.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 10. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Technical Support Center: Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side product formations encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I am observing a significant amount of starting material and a complex mixture of unidentified products in my Claisen-type condensation. What are the likely side products and how can I minimize them?
Answer:
When using this compound, a β-ketoester, in Claisen-type condensations, several side reactions can occur, leading to a complex product mixture and low yield of the desired product. The primary culprits are often self-condensation, hydrolysis, and competing reactions related to the base and solvent used.
Common Side Products and Their Formation Mechanisms:
-
Self-Condensation Product: β-ketoesters can undergo self-condensation, especially under strong basic conditions. The enolate of one molecule can attack the carbonyl group of another, leading to a dimeric β-ketoester.[1][2]
-
Hydrolysis and Decarboxylation: The presence of water, either from the solvent or reagents, can lead to the hydrolysis of the ethyl ester to a carboxylic acid. This β-keto acid is often unstable and can readily decarboxylate upon heating to yield a ketone.[2][3]
-
Transesterification: If the alkoxide base used does not match the alkoxy group of your ester (i.e., using sodium methoxide with an ethyl ester), transesterification can occur, leading to a mixture of ethyl and methyl esters in the final product.[4][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Claisen-type condensations.
Detailed Mitigation Strategies:
| Issue | Recommended Action | Rationale |
| Self-Condensation | If applicable to your desired synthesis, use a reaction partner that cannot form an enolate (lacks α-hydrogens), such as an aromatic aldehyde or formate.[2] | This prevents one of the reactants from acting as a nucleophile, thus avoiding self-condensation. |
| Maintain a low reaction temperature to disfavor the kinetics of the self-condensation reaction. | Lower temperatures can help control the rate of competing side reactions. | |
| Hydrolysis & Decarboxylation | Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Water can quench the base and hydrolyze the ester, leading to unwanted byproducts.[2] |
| During the workup, perform any acidic washes at low temperatures (e.g., 0 °C) and avoid prolonged exposure to strong acids or bases. | This minimizes the hydrolysis of the β-ketoester product and subsequent decarboxylation. | |
| Transesterification | Use an alkoxide base that corresponds to the alcohol of the ester. For this compound, use sodium ethoxide (NaOEt). | Using a different alkoxide, such as sodium methoxide, will lead to the formation of the corresponding methyl ester as a byproduct.[4][5] |
Question 2: In my Hantzsch pyridine synthesis, I'm getting poor yields and several colored impurities. What could be the cause?
Answer:
The Hantzsch pyridine synthesis is a multi-component reaction involving an aldehyde, a β-ketoester (like this compound), and a nitrogen source (e.g., ammonia or ammonium acetate).[6][7] While robust, it can be prone to side reactions leading to low yields and impurities.
Potential Side Reactions and Causes:
-
Knoevenagel Condensation Side Products: The first step of the Hantzsch synthesis is often a Knoevenagel condensation between the aldehyde and the β-ketoester.[8] If this intermediate is slow to react further, it can accumulate or undergo side reactions.
-
Incomplete Oxidation: The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine.[6][8] This needs to be oxidized to the final aromatic pyridine. Incomplete oxidation will result in a mixture of the dihydropyridine and the pyridine.
-
Michael Addition Side Products: An alternative mechanistic pathway can involve a Michael addition of the enamine to the product of the Knoevenagel condensation. Competing Michael additions can lead to undesired products.
Experimental Protocol for an Optimized Hantzsch Synthesis:
-
Reactant Purity: Ensure all reactants are of high purity. The aldehyde, in particular, should be free of any corresponding carboxylic acid, which can interfere with the reaction.
-
Solvent and Catalyst: Refluxing in ethanol or acetic acid is common. The choice of catalyst can be critical; some modern methods use catalysts like p-toluenesulfonic acid (PTSA) to improve yields.[6]
-
Stepwise vs. One-Pot: While often performed as a one-pot synthesis, a stepwise approach can sometimes improve yields by first forming the Knoevenagel or enamine intermediate before adding the remaining components.[8]
-
Oxidation: If the dihydropyridine is isolated, a separate oxidation step is required. Common oxidizing agents include nitric acid, manganese dioxide, or ferric chloride.[6][7] Performing the reaction in the presence of an in-situ oxidizing agent can also be effective.[6]
Caption: Simplified Hantzsch pyridine synthesis pathway.
Question 3: I am concerned about the stability of the 6-chloro-substituent on the pyridine ring. Under what conditions might it be displaced or hydrolyzed?
Answer:
The 6-chloro substituent on the pyridine ring is generally stable under neutral and mildly acidic or basic conditions. However, it can be susceptible to nucleophilic aromatic substitution (SNAr) under more forcing conditions.
Factors Influencing Substituent Stability:
-
Strong Nucleophiles: Strong nucleophiles, such as alkoxides at high temperatures, amines, or thiols, can displace the chloride.
-
High Temperatures: Prolonged heating, especially in the presence of nucleophilic species, can promote substitution.
-
Hydrolysis: While less common, hydrolysis to the corresponding 6-hydroxypyridine can occur under strongly acidic or basic conditions, particularly with extended reaction times at elevated temperatures.
Recommendations for Maintaining Substituent Integrity:
-
Temperature Control: Avoid excessive heating. If high temperatures are necessary, minimize the reaction time.
-
Nucleophile Choice: Be mindful of the nucleophilicity of the reagents and solvents used. If a strong nucleophile is required for the desired transformation, consider if it could also displace the chloro group.
-
pH Control: Maintain a pH as close to neutral as possible during workup and purification to avoid acid- or base-catalyzed hydrolysis of the chloro group.
References
-
Mechanism of the Claisen Self-Condensation to a Produce Beta-Ketoester. YouTube. Available at: [Link]
-
Hantzsch pyridine synthesis. Wikipedia. Available at: [Link]
-
Esters to β-Ketoesters: Claisen Condensation Overview. JoVE. Available at: [Link]
-
Hantzsch Pyridine Synthesis. Scribd. Available at: [Link]
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. Available at: [Link]
-
A Claisen Condensation Forms a β-Keto Ester. Chemistry LibreTexts. Available at: [Link]
-
Learning from the Hantzsch synthesis. American Chemical Society. Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. aklectures.com [aklectures.com]
- 4. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. Learning from the Hantzsch synthesis [pubsapp.acs.org]
Technical Support Center: Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during this specific Claisen condensation reaction. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to ensure your experimental success.
Section 1: Reaction Overview and Mechanism
The synthesis of this compound is a classic example of a crossed Claisen condensation.[1] This reaction involves the carbon-carbon bond formation between two different esters in the presence of a strong base.[2][3] In this specific case, ethyl acetate acts as the enolizable ester (the nucleophile), and ethyl 6-chloronicotinate serves as the non-enolizable ester (the electrophile).[1][4] The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is significantly more acidic than the starting materials.[5][6][7]
Reaction Scheme:
-
Product: this compound
Mechanism at a Glance
The mechanism proceeds through several key steps:
-
Enolate Formation: A strong base, typically sodium ethoxide, deprotonates the α-carbon of ethyl acetate to form a resonance-stabilized enolate.[2][3][5]
-
Nucleophilic Attack: The ethyl acetate enolate attacks the electrophilic carbonyl carbon of ethyl 6-chloronicotinate.[5][6][7]
-
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
Elimination: The intermediate collapses, eliminating an ethoxide leaving group to form the β-keto ester.[5][6][7]
-
Deprotonation: The newly formed β-keto ester is deprotonated by the ethoxide base, driving the reaction equilibrium towards the product.[5][10]
-
Protonation: An acidic workup protonates the enolate to yield the final product.[2]
Below is a visual representation of the reaction workflow:
Caption: General workflow for the synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the synthesis, providing explanations and actionable solutions.
FAQ 1: Why is my reaction yield consistently low?
A low yield in a Claisen condensation can be attributed to several factors.[11]
Possible Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Moisture in Reagents/Solvents | The strong base (e.g., sodium ethoxide) is highly sensitive to moisture. Water will react with and consume the base, preventing the deprotonation of ethyl acetate.[11] | Ensure all glassware is oven-dried. Use anhydrous solvents. If preparing sodium ethoxide in situ, use fresh, high-purity sodium metal and anhydrous ethanol. |
| Insufficient Base | The Claisen condensation requires a stoichiometric amount of base, not a catalytic amount. This is because the final β-keto ester product is more acidic (pKa ~11) than the starting ester and is deprotonated by the base. This final deprotonation step is what drives the reaction to completion.[2][5][7][12] | Use at least one full equivalent of a strong base. |
| Incorrect Base | Using a base like sodium hydroxide can lead to saponification (hydrolysis) of the ester starting materials and product.[13][14][15] Using an alkoxide that doesn't match the ester (e.g., sodium methoxide with ethyl esters) can lead to transesterification, creating a mixture of products.[12][16] | Use an alkoxide base that corresponds to the alcohol portion of the esters (sodium ethoxide for ethyl esters) to avoid transesterification.[12][16] |
| Reaction Temperature Too High | High temperatures can promote side reactions, such as self-condensation of ethyl acetate or decomposition of the product. | Maintain the recommended reaction temperature. The initial deprotonation is often carried out at a lower temperature, followed by a controlled increase for the condensation step. |
| Inefficient Mixing | If the base is not well-dispersed, localized areas of high concentration can lead to side reactions, while other areas may not react at all. | Ensure efficient stirring throughout the reaction, especially during the addition of reagents. |
FAQ 2: I'm observing multiple spots on my TLC analysis of the crude product. What are the likely side products?
The formation of multiple byproducts is a common challenge in Claisen condensations.
Common Side Products and Their Origins:
-
Ethyl Acetoacetate: This results from the self-condensation of ethyl acetate.[5][9] This is more likely to occur if the addition of ethyl acetate to the base and ethyl 6-chloronicotinate is not well-controlled.
-
Unreacted Starting Materials: Incomplete reaction due to the issues mentioned in FAQ 1 (e.g., insufficient base, moisture) will leave starting materials in the crude product.
-
Hydrolyzed Product (β-keto acid): If the reaction is quenched with an aqueous acid workup that is too harsh or at too high a temperature, the desired β-keto ester can be hydrolyzed to the corresponding β-keto acid.[12][17]
-
Decarboxylated Product (Ketone): The β-keto acid is often unstable and can readily undergo decarboxylation, especially with heating, to yield a ketone and carbon dioxide.[12][18][19]
Caption: Potential side reaction pathways in the synthesis.
FAQ 3: My product appears to be decomposing during purification. How can I improve its stability?
The target β-keto ester can be susceptible to both acidic and basic conditions, as well as heat.
Purification and Stability Best Practices:
-
Gentle Workup: After the reaction is complete, quench it by pouring it into a mixture of ice and a weak acid (e.g., dilute acetic acid or ammonium chloride) to neutralize the base. Avoid strong acids or prolonged exposure to acidic conditions.
-
Low-Temperature Extraction: Perform all extractions at a low temperature to minimize the risk of hydrolysis and decarboxylation.
-
Purification Method:
-
Column Chromatography: This is often the preferred method for purification. Use a silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate). It's advisable to use a neutral or slightly acidic grade of silica gel.
-
Distillation: Distillation is generally not recommended as the required temperatures can lead to significant decomposition.[12]
-
-
Storage: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature to prevent degradation over time.
FAQ 4: How do I prepare and handle the sodium ethoxide base safely and effectively?
Sodium ethoxide is a strong base that is highly reactive and moisture-sensitive.
Protocol for In-Situ Preparation of Sodium Ethoxide:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Ethanol Addition: Add anhydrous ethanol to the flask via a cannula or syringe.
-
Sodium Addition: Carefully add small, freshly cut pieces of sodium metal to the ethanol. The reaction is exothermic and will produce hydrogen gas, so ensure proper ventilation and an inert atmosphere.
-
Completion: Allow the reaction to proceed with stirring until all the sodium has dissolved, indicating the formation of sodium ethoxide in ethanol.[12]
-
Usage: The resulting solution can be used directly in the Claisen condensation.
Safety Precautions:
-
Always handle sodium metal with forceps, and never with bare hands.
-
Work in a well-ventilated fume hood.
-
Quench any residual sodium metal carefully with a less reactive alcohol like isopropanol before disposal.
Section 3: Experimental Protocol Example
This is a representative protocol. Researchers should optimize conditions based on their specific lab setup and reagent purity.
Materials:
-
Ethyl acetate (2.0-3.0 equiv)
-
Sodium metal (1.1 equiv)
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether or Toluene
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Under an inert atmosphere, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.1 equiv) to anhydrous ethanol.
-
Cool the sodium ethoxide solution to 0-5 °C in an ice bath.
-
To a separate flask, add ethyl 6-chloronicotinate (1.0 equiv) and ethyl acetate (2.0-3.0 equiv) to an anhydrous solvent like toluene or diethyl ether.
-
Slowly add the ester solution to the cooled sodium ethoxide solution with vigorous stirring over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting nicotinate ester.
-
Cool the reaction mixture back to 0-5 °C and carefully quench by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
References
-
Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
-
Filo. (2025, September 28). The reaction of ethyl acetate with a strong base produces ethanol and the... Retrieved from [Link]_
-
Wikipedia. (n.d.). Ethyl acetate. Retrieved from [Link]
-
YouTube. (2023, March 10). Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12 |. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, February 2). Base used in Claisen Condensation. Retrieved from [Link]
-
OpenStax. (2023, September 20). 23.7 The Claisen Condensation Reaction. Retrieved from [Link]
-
ResearchGate. (2015, February 26). Can ethyl acetate form an anion using strong or weak base to attack on carbonyl group? Retrieved from [Link]
-
Wikipedia. (n.d.). Tazarotene. Retrieved from [Link]
-
JoVE. (2025, May 22). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Decarboxylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link]
-
Reddit. (2020, December 17). Thank you all for your suggestions regarding my failing Claisen condensation.... Retrieved from [Link]
-
BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]
-
Pearson. (n.d.). Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
OpenStax adaptation. (n.d.). 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
YouTube. (2019, January 16). carbonyl alkylations with the Claisen condensation. Retrieved from [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
- Google Patents. (n.d.). WO2011048425A1 - Continuous process for the production of beta-keto esters by claisen condensation.
-
PubChem. (n.d.). Ethyl 6-chloronicotinate | C8H8ClNO2 | CID 2799611. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate | C10H9Cl2NO3 | CID 44140080. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
-
National Institutes of Health. (2012, July 27). Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-(6-acetyloxy-3-pyridinyl)-3-oxopropanoate | C12H13NO5 | CID 141536772. Retrieved from [Link]
Sources
- 1. Claisen Condensation [organic-chemistry.org]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Ethyl 6-chloronicotinate | 49608-01-7 [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 7. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. Tazarotene - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Ethyl acetate - Wikipedia [en.wikipedia.org]
- 14. vernier.com [vernier.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. aklectures.com [aklectures.com]
- 18. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Ethyl 6-chloronicotinate | C8H8ClNO2 | CID 2799611 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Purification of Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate
Welcome to the dedicated technical support guide for Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this key β-keto ester intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just solutions, but a deeper understanding of the underlying chemical principles that govern the purification of this molecule.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, it is crucial to understand the inherent properties of this compound. While specific experimental data for this exact molecule is not extensively published, we can infer its behavior based on its structural similarity to related compounds, such as Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate, and the general characteristics of β-keto esters.
| Property | Estimated Value/Characteristic | Implication for Purification |
| Molecular Weight | ~227.64 g/mol | Moderate molecular weight, suitable for standard purification techniques. |
| Polarity | Moderately polar | Dictates choice of solvents for extraction, chromatography, and recrystallization. |
| Physical State | Likely a solid or high-boiling oil at room temperature | Solid nature is advantageous for recrystallization. |
| pKa (α-proton) | ~10-12 (estimated) | The acidic α-proton can lead to enolate formation and potential side reactions under basic conditions. |
| Thermal Stability | Moderate; susceptible to decarboxylation at elevated temperatures | Purification methods should ideally be conducted at low to moderate temperatures to prevent degradation. |
| Hydrolytic Stability | Susceptible to hydrolysis under both acidic and basic conditions | Aqueous workups should be performed expeditiously and under controlled pH to prevent cleavage of the ester. |
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of this compound?
A1: The impurity profile is highly dependent on the synthetic route, which is typically a Claisen condensation or a similar acylation reaction. Common impurities may include:
-
Unreacted Starting Materials: Such as ethyl acetate and the corresponding 6-chloronicotinoyl derivative (e.g., methyl 6-chloronicotinate).
-
Self-Condensation Products: If ethyl acetate is used in excess, self-condensation to form ethyl acetoacetate can occur.
-
Decarboxylation Product: Thermal stress during the reaction or workup can lead to the formation of 1-(6-chloropyridin-3-yl)ethan-1-one.
-
Hydrolysis Product: Premature hydrolysis of the ester functionality will yield 3-(6-chloropyridin-3-yl)-3-oxopropanoic acid.
-
Over-acylation Products: In some instances, reaction at the α-carbon can lead to di-acylated byproducts.
-
Solvent Adducts: Residual solvents from the reaction or workup.
Q2: My purified product appears as a persistent oil. How can I induce crystallization?
A2: "Oiling out" is a common challenge with moderately polar compounds. Here are several strategies to induce crystallization:
-
Solvent System Optimization: The ideal recrystallization solvent system will dissolve the compound when hot but have poor solubility when cold. Experiment with binary solvent systems. A good starting point is a polar solvent in which the compound is soluble (e.g., ethyl acetate, acetone, isopropanol) and a non-polar anti-solvent (e.g., hexanes, heptane, petroleum ether)[1].
-
Scratching: Use a glass rod to scratch the inside of the flask at the meniscus of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
Slow Cooling: Allow the heated solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Rapid cooling often promotes oiling out.
-
Trituration: If the oil is persistent, it can be triturated with a non-polar solvent like hexanes or diethyl ether to try and induce solidification.
Q3: What are the best analytical techniques to assess the purity of my final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination of non-volatile organic compounds. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. UV detection is suitable due to the aromatic nature of the compound[2][3].
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, such as residual solvents and low molecular weight byproducts. Derivatization may be necessary to improve the volatility and thermal stability of the β-keto ester[4].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard to determine absolute purity[2].
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
III. Troubleshooting Guides
A. Column Chromatography Purification
Problem: Poor separation of the desired product from a closely eluting impurity during silica gel column chromatography.
Root Cause Analysis: The polarity of the mobile phase may not be optimal for resolving compounds with similar retention factors (Rf). The impurity may have a very similar polarity to the product.
Solutions:
-
Optimize the Mobile Phase:
-
TLC Analysis: Before running the column, perform a thorough TLC analysis with various solvent systems. Aim for an Rf value of 0.2-0.3 for the desired product. Good starting solvent systems include mixtures of hexanes and ethyl acetate or dichloromethane and methanol in varying ratios[5][6].
-
Solvent Polarity Gradient: A shallow gradient elution can be more effective than an isocratic elution for separating closely related compounds. Start with a low polarity mobile phase and gradually increase the proportion of the more polar solvent[5].
-
Alternative Solvents: Consider using a different solvent system altogether. For example, replacing ethyl acetate with acetone or methyl tert-butyl ether (MTBE) can alter the selectivity of the separation.
-
-
Modify the Stationary Phase:
-
While silica gel is the most common choice, for particularly challenging separations, consider using alumina (neutral or basic) or a bonded-phase silica gel (e.g., diol or cyano)[7].
-
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Column Packing: Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor the elution using TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Sources
Technical Support Center: Solvent Effects on Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate Reactivity
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate. This document provides in-depth guidance, troubleshooting, and frequently asked questions concerning the critical role of solvents in the reactivity and stability of this versatile β-ketoester intermediate. As researchers and drug development professionals, understanding and controlling solvent effects is paramount to achieving reproducible, high-yield outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts that govern the behavior of this compound in solution.
Q1: What is keto-enol tautomerism, and why is it the most critical factor for this compound's reactivity?
A: Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone) and an "enol" form (an alkene with a hydroxyl group).[1][2] For this compound, this equilibrium involves the interconversion between the β-ketoester and its corresponding enol isomer.[3] This is not a resonance structure but a true equilibrium between two distinct chemical compounds that can be influenced by external conditions.[2]
The importance lies in the distinct reactivity of each tautomer:
-
The Keto form is susceptible to nucleophilic attack at the carbonyl carbon and is the precursor to forming an enolate in the presence of a base.
-
The Enol form possesses a nucleophilic C=C double bond and can react with electrophiles. The hydroxyl group can also be involved in reactions.
The dominant tautomer in your solution will dictate the available reaction pathways. Controlling the equilibrium is therefore essential for directing the reaction to the desired product.
Caption: Keto-enol equilibrium for the target molecule.
Q2: How does the choice of solvent directly influence the keto-enol equilibrium?
A: The position of the keto-enol equilibrium is highly sensitive to the solvent environment.[3][4] The general principle is a trade-off between intramolecular hydrogen bonding and solvent-solute interactions.
-
Non-Polar Solvents (e.g., Toluene, Hexane, Chloroform): In these environments, the enol form is often favored.[3][4] The enol tautomer can form a stable, six-membered ring via an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen. This self-stabilization is energetically favorable in solvents that cannot form strong hydrogen bonds themselves.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments and can stabilize the more polar keto form through dipole-dipole interactions.[5] While they can accept hydrogen bonds, they cannot donate them.[6] In solvents like DMSO, the keto form is often significantly favored.[3]
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents are strong hydrogen bond donors and acceptors.[6][7] They effectively solvate both the carbonyl and ester groups of the keto tautomer, disrupting the intramolecular hydrogen bond that stabilizes the enol form. Consequently, the keto form is heavily favored in polar protic solvents.[8]
Q3: What are the practical differences between using a polar protic vs. a polar aprotic solvent in a reaction with this substrate?
A: The distinction is crucial and goes beyond influencing the tautomeric equilibrium.
-
Polar Protic Solvents (Water, Alcohols):
-
Reactivity: They can act as reagents themselves. For instance, using methanol or ethanol as a solvent can lead to transesterification of the ethyl ester under certain conditions. They can also serve as a proton source, which can be beneficial or detrimental depending on the desired mechanism.[6]
-
Mechanism Influence: They excel at stabilizing ionic intermediates.[7] This property makes them ideal for reactions proceeding through SN1-type mechanisms but can hinder SN2 reactions by solvating the nucleophile.
-
-
Polar Aprotic Solvents (DMSO, DMF, THF):
-
Reactivity: They are generally considered non-reactive participants, serving primarily as the reaction medium.[6]
-
Mechanism Influence: They are poor at solvating anions. This leaves nucleophiles "bare" and highly reactive, making these solvents ideal for SN2-type reactions.[9] Their ability to dissolve a wide range of organic and inorganic reagents makes them excellent choices for reactions involving salts.
-
Section 2: Troubleshooting Experimental Issues
This section provides a structured approach to diagnosing and solving common problems encountered during experimentation.
Q4: My reaction is proceeding very slowly or not at all. How do I troubleshoot this based on the solvent?
A: A low or stalled reaction rate is frequently tied to solvent choice. The issue often stems from either poor solubility or an unfavorable tautomeric population for the required mechanism. Follow this diagnostic workflow.
Caption: Troubleshooting workflow for low reaction yield.
Expert Insight: For reactions requiring enolate formation (e.g., alkylations), you must start from the keto form. Using a non-polar solvent that heavily favors the enol will slow down deprotonation, as the enol is less acidic at the α-carbon. A polar aprotic solvent like THF or DMF is often a superior choice.
Q5: I am observing significant side products. How can the solvent be responsible?
A: Solvents can dramatically influence the chemoselectivity of a reaction.[10]
-
Promoting Undesired Pathways: A solvent may stabilize a transition state leading to a side product more effectively than the one for the desired product. For example, in a reaction with multiple electrophilic sites, a polar solvent might favor attack at the more polarized site, which may not be the intended one.
-
Self-Condensation: In the presence of a base, β-ketoesters can undergo self-condensation (e.g., Claisen-type reactions). The choice of solvent can affect the rate of this side reaction relative to your primary reaction. Highly polar solvents that promote enolate stability might increase the rate of self-condensation.
-
Hydrolysis: If your starting materials, reagents, or solvent contain trace amounts of water, ester hydrolysis can occur, especially under acidic or basic conditions and with heating. Using rigorously dried aprotic solvents can mitigate this issue.
Troubleshooting Step: If you suspect side reactions, try changing the solvent class entirely. For instance, if a reaction in DMF (polar aprotic) is messy, consider running it in toluene (non-polar) or dichloromethane (borderline aprotic) to see if the product profile changes. This can provide valuable mechanistic clues.[6]
Section 3: Quantitative Data & Experimental Protocols
To provide a more concrete framework for solvent selection, this section includes expected qualitative data and a standard protocol for its determination.
Table 1: Expected Influence of Solvent on the Tautomeric Equilibrium of this compound
| Solvent (Deuterated) | Solvent Class | Dielectric Constant (Approx.) | Expected Predominant Tautomer | Rationale |
| Benzene-d₆ | Non-Polar | 2.3 | Enol | Favors stable intramolecular H-bonding.[4] |
| Chloroform-d (CDCl₃) | Borderline Aprotic | 4.8 | Enol > Keto | Weakly polar; intramolecular H-bond of enol is still significant.[3] |
| Tetrahydrofuran-d₈ (THF-d₈) | Polar Aprotic | 7.5 | Keto > Enol | Moderate polarity begins to favor the more polar keto tautomer. |
| Acetone-d₆ | Polar Aprotic | 21 | Keto | Polar nature effectively solvates and stabilizes the keto form.[7] |
| Acetonitrile-d₃ (CD₃CN) | Polar Aprotic | 37.5 | Keto | High polarity strongly favors the keto tautomer.[4] |
| DMSO-d₆ | Polar Aprotic | 47 | Keto >> Enol | Very high polarity and H-bond accepting ability strongly stabilize the keto form.[3] |
| Methanol-d₄ (CD₃OD) | Polar Protic | 33 | Keto >>> Enol | Strong H-bond donation from solvent disrupts enol's internal H-bond, solvating the keto form.[8] |
Protocol 1: Quantitative Determination of Tautomeric Ratio via ¹H NMR Spectroscopy
This protocol allows for the precise measurement of the keto-to-enol ratio in various solvents, a critical step in reaction optimization. The methodology is adapted from standard practices for analyzing β-ketoesters.[1]
Objective: To determine the equilibrium constant, Keq = [Enol]/[Keto].
Materials:
-
This compound
-
High-purity deuterated solvents (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the β-ketoester.
-
Dissolve the compound in a precise volume (e.g., 0.7 mL) of the chosen deuterated solvent directly in a clean, dry NMR tube.
-
Ensure the solution is homogeneous.
-
-
Equilibration:
-
Seal the NMR tube.
-
Allow the solution to stand at a constant, controlled temperature (e.g., 25 °C) for a sufficient period to ensure the tautomeric equilibrium is reached. For many β-ketoesters, this can take several hours to days.[4] It is advisable to monitor the sample by taking spectra at various time points (e.g., 1h, 6h, 24h) until the peak integrals no longer change.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 value of the protons being integrated to ensure accurate integration.
-
A typical D1 of 30 seconds is a safe starting point.
-
-
Spectral Analysis:
-
Identify unique, well-resolved signals corresponding to the keto and enol forms.
-
Enol Form: Look for the characteristic enolic proton signal, typically a sharp singlet between δ 12-13 ppm.
-
Keto Form: Identify the singlet corresponding to the α-protons (the -CH₂- group between the two carbonyls), typically found between δ 3.5-4.5 ppm.
-
-
Carefully integrate the chosen signal for the enol form (Ienol) and the signal for the keto form (Iketo).
-
-
Calculation:
-
Normalize the integrals based on the number of protons each signal represents. The enolic proton is 1H, and the keto α-protons are 2H.
-
Ratio = [Ienol / 1] : [Iketo / 2]
-
Percentage Enol = (Normalized Ienol) / (Normalized Ienol + Normalized Iketo) * 100%
-
Keq = (Normalized Ienol) / (Normalized Iketo)
-
This protocol provides a self-validating system, as the stability of the integrals over time confirms that equilibrium has been reached.
Section 4: Advanced Guidance
Caption: A framework for rational solvent selection based on the required reactive species.
References
-
Interrogating Explicit Solvent Effects on the Mechanism and Site‐Selectivity of Aryl Halide Oxidative Addition to L2Pd(0). ResearchGate. [Link]
-
Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. ChemRxiv. [Link]
-
Solvent effect on keto-enol tautomerism in a new β-diketone: A comparison between experimental data and different theoretical approaches. ResearchGate. [Link]
-
Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. National Institutes of Health (NIH). [Link]
-
22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]
-
Identify and Complete the Reaction--More Substitution/Elimination (Worksheet Solutions Walkthrough). YouTube. [Link]
-
Prioritised substance group: Aprotic solvents. HBM4EU. [Link]
-
Effect of polar protic and polar aprotic solvents on negative-ion electrospray ionization and chromatographic separation of small acidic molecules. PubMed. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. hbm4eu.eu [hbm4eu.eu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Effect of polar protic and polar aprotic solvents on negative-ion electrospray ionization and chromatographic separation of small acidic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for the Synthesis of Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate
Welcome to our dedicated technical support guide for the synthesis of Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important chemical transformation. Our goal is to provide you with in-depth, field-proven insights and practical troubleshooting advice to ensure the success of your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Question 1: What are the most common catalytic methods for synthesizing this compound, and how do I choose the best one for my needs?
The synthesis of this compound, a key intermediate in the production of various pharmaceuticals, is typically achieved through a Claisen condensation reaction. The choice of catalyst is critical and depends on factors such as desired yield, purity, cost, and environmental impact. The two most prevalent catalytic systems are base-catalyzed and enzyme-catalyzed methods.
Base-Catalyzed Condensation:
This classical approach involves the use of a strong base to deprotonate the α-carbon of an ester, which then acts as a nucleophile. For this specific synthesis, the reaction is between ethyl acetate and a derivative of 6-chloronicotinic acid, such as its methyl ester.
-
Common Bases: Sodium ethoxide (NaOEt), sodium hydride (NaH), and lithium diisopropylamide (LDA) are frequently employed.
-
Mechanism: The base abstracts a proton from the α-carbon of ethyl acetate to form an enolate. This enolate then attacks the carbonyl carbon of the 6-chloronicotinic acid derivative, leading to the formation of the β-keto ester product after an acidic workup.
-
Advantages: This method is generally cost-effective and can produce high yields when optimized.
-
Disadvantages: Strong bases are often moisture-sensitive and require anhydrous reaction conditions. Side reactions, such as self-condensation of ethyl acetate, can occur, leading to impurities.
Enzyme-Catalyzed Condensation:
Biocatalysis offers a greener and more selective alternative to traditional chemical methods. Lipases are the most commonly used enzymes for this type of transformation.
-
Common Enzymes: Candida antarctica lipase B (CALB) is a popular choice due to its high stability and broad substrate specificity.
-
Mechanism: The enzyme's active site facilitates the C-C bond formation, often with high chemo- and regioselectivity. The reaction can be performed in organic solvents or solvent-free systems.
-
Advantages: Enzymatic reactions are typically conducted under mild conditions, reducing the risk of side reactions and degradation of sensitive functional groups. They are also environmentally friendly.
-
Disadvantages: Enzymes can be more expensive than chemical catalysts, and reaction times may be longer. Optimization of reaction parameters such as temperature, pH, and solvent is crucial for achieving high efficiency.
Decision-Making Flowchart:
preventing decomposition of Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate
Technical Support Center: Ethyl 3-(6-chloropyrin-3-yl)-3-oxopropanoate
Welcome to the technical support center for Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate. This guide is designed for researchers, scientists, and professionals in drug development. Its purpose is to provide in-depth technical assistance to ensure the stability and successful application of this valuable β-keto ester reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
A1: The primary causes of degradation are exposure to moisture and inappropriate pH conditions (either acidic or basic).[1] As a β-keto ester, this molecule is susceptible to hydrolysis of the ester group, which is often followed by a rapid decarboxylation (loss of CO₂) upon gentle heating.[2][3] This process ultimately yields a ketone, fundamentally altering the molecule's structure and reactivity.
Q2: What are the ideal storage conditions for this reagent?
A2: To maximize shelf-life, the reagent should be stored in a tightly sealed, airtight container under an inert atmosphere (e.g., nitrogen or argon). It should be kept in a cool, dark, and dry environment. Refrigeration (2-8 °C) is recommended, and for long-term storage, a desiccator cabinet is ideal to protect against ambient moisture.[4]
Q3: Is this compound hygroscopic?
Q4: Can I handle this reagent on the open bench?
A4: For weighing and initial preparation of solutions, it is highly recommended to work in a glove box or glove bag with a dry, inert atmosphere.[8] If this is not possible, work quickly on an open bench, and immediately reseal the container, purging the headspace with an inert gas before storage.[9]
Troubleshooting Guide: Experimental Issues & Solutions
Q5: My reaction yield is consistently low, and I suspect reagent decomposition. How can I confirm this?
A5: Low yields are a common symptom of using a degraded β-keto ester.[10] To confirm, you can:
-
Perform ¹H NMR Spectroscopy: Compare the NMR spectrum of your current reagent stock to a reference spectrum from the supplier or literature. Look for the disappearance of the characteristic α-proton signals and the appearance of new peaks corresponding to the decarboxylated ketone byproduct.
-
Use TLC Analysis: Spot your reagent on a TLC plate alongside a freshly opened sample, if available. Development may show multiple spots, indicating impurities or degradation products.
Solution: If degradation is confirmed, it is best to procure a fresh batch of the reagent. Attempting to purify a partially decomposed stock is often inefficient and may not remove all problematic impurities. For future prevention, strictly adhere to the recommended storage and handling protocols.
Q6: I observe gas evolution (bubbling) when I add my reagent to the reaction mixture, even at room temperature. What is happening?
A6: This is a strong indicator of decarboxylation.[3][11] It suggests that the β-keto ester has already been hydrolyzed to its corresponding β-keto acid, which is unstable and readily loses CO₂, especially in the presence of heat or certain catalysts.[2][12] This can occur if the reagent has been exposed to moisture or if the reaction solvent contains residual water.
Solution:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. All glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere.[10]
-
Check Starting Materials: Ensure all other reagents and starting materials are free from water.
Q7: My reaction is producing a significant amount of 1-(6-chloropyridin-3-yl)ethan-1-one. Where is this coming from?
A7: This ketone is the direct product of the hydrolysis and subsequent decarboxylation of your starting material. The presence of this byproduct confirms that the primary decomposition pathway is occurring under your experimental conditions.
Solution:
-
Control Reaction pH: Avoid strongly acidic or basic conditions unless required by the reaction mechanism. If a base is required, use a non-nucleophilic, anhydrous base. The use of alkoxide bases that do not match the ester's alcohol component (e.g., using sodium methoxide with an ethyl ester) can lead to side reactions like transesterification.[10]
-
Temperature Management: Perform the reaction at the lowest effective temperature to minimize the rate of decarboxylation. Workup procedures, especially acidic washes, should be conducted at low temperatures (e.g., 0 °C).[10]
Understanding the Core Decomposition Pathway
The primary route of decomposition for this compound is a two-step process initiated by water.
-
Ester Hydrolysis: In the presence of water, and catalyzed by acid or base, the ethyl ester is hydrolyzed to form the corresponding β-keto carboxylic acid.
-
Decarboxylation: β-keto acids are thermally unstable. They readily undergo decarboxylation through a cyclic, six-membered transition state to release carbon dioxide and form an enol, which quickly tautomerizes to the more stable ketone.[13]
This entire process can happen even at room temperature once the initial hydrolysis has occurred.[3][11]
Caption: Primary decomposition pathway of the β-keto ester.
Recommended Protocols and Data
Protocol 1: Recommended Storage Procedure
-
Upon receipt, immediately place the sealed container in a desiccator inside a refrigerator (2-8 °C).
-
Before opening, allow the container to warm to room temperature inside the desiccator to prevent condensation of atmospheric moisture onto the cold solid.
-
For use, transfer the required amount of reagent in a glove box or under a positive pressure of inert gas (e.g., nitrogen).
-
After dispensing, purge the container's headspace with inert gas, securely reseal, and return to cold storage in the desiccator.
Protocol 2: Handling for Reaction Setup
-
Ensure all glassware is rigorously dried (oven-dried at >120 °C for several hours or flame-dried under vacuum).
-
Assemble the reaction apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents from a solvent purification system or freshly opened Sure/Seal™ bottles.
-
Transfer solvents and liquid reagents using dry syringes or cannulas.[8]
-
Add the solid this compound under a positive flow of inert gas to prevent exposure to air.
Table 1: Summary of Factors Affecting Stability
| Factor | High Risk Condition | Mitigation Strategy |
| Moisture/Humidity | Storage in open or poorly sealed containers; handling in humid air. | Store in a desiccator under an inert atmosphere; handle in a glove box.[4][14] |
| Temperature | Elevated temperatures (>30 °C); prolonged heating during reaction/workup. | Store refrigerated; use the lowest possible reaction temperature. |
| pH | Presence of strong acids or bases, especially in aqueous solutions. | Maintain neutral pH unless otherwise required; use non-nucleophilic, anhydrous bases. |
| Light | Prolonged exposure to direct sunlight or UV light. | Store in an amber or opaque container in a dark location. |
References
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]
-
Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. (2021). Available from: [Link]
-
Pang, H., et al. Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Publications. (2021). Available from: [Link]
-
Barthos, R., et al. Enantioselective Decarboxylation of Beta-Keto Esters With Pd/amino Alcohol Systems: Successive Metal Catalysis and Organocatalysis. PubMed. (2008). Available from: [Link]
-
ChemistNATE. Beta Keto esters - Alkylating Ketones in NaOEt. YouTube. (2015). Available from: [Link]
-
Chemistry Learner. The β-Keto Acid Decarboxylation Mechanism: A Comprehensive Overview. Available from: [Link]
-
Wikipedia. Claisen condensation. Available from: [Link]
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. (2020). Available from: [Link]
-
Royal Society of Chemistry. Recent advances in the transesterification of β-keto esters. (2021). Available from: [Link]
-
ResearchGate. Mastering β-keto esters. (2016). Available from: [Link]
-
Chemistry LibreTexts. 19.15 A Claisen Condensation Forms a β-Keto Ester. (2014). Available from: [Link]
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available from: [Link]
-
Master Organic Chemistry. Decarboxylation. (2022). Available from: [Link]
-
University of Rochester, Department of Chemistry. How To: Store Reagents. Available from: [Link]
-
PubChem. Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate. Available from: [Link]
-
National Center for Biotechnology Information. Substantial formation of hydrates and hemiacetals from pyridinium ketones. Available from: [Link]
-
ResearchGate. Effect of Moisture on the Stability of Solid Dosage Forms. (2011). Available from: [Link]
-
Apollo Scientific. Best Practices for Chemical Storage in Research Labs. Available from: [Link]
-
PubMed. Effect of Moisture on Polyvinylpyrrolidone in Accelerated Stability Testing. (2001). Available from: [Link]
-
B&M Scientific. How to Safely Store Lab Chemicals and Reagents. (2023). Available from: [Link]
-
MDPI. Effect of Storage Humidity on Physical Stability of Spray-Dried Naproxen Amorphous Solid Dispersions with Polyvinylpyrrolidone. (2018). Available from: [Link]
-
KPU Pressbooks. 8.1 Claisen Condensation Fundamentals – Organic Chemistry II. Available from: [Link]
-
Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. (2011). Available from: [Link]
-
Pakistan Journal of Pharmaceutical Sciences. EFFECT OF MOISTURE ON THE STABILITY OF PACKAGED PARACETAMOL TABLET FORMULATIONS. (2001). Available from: [Link]
-
National Center for Biotechnology Information. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. (2004). Available from: [Link]
-
MDPI. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). Available from: [Link]
-
National Center for Biotechnology Information. Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues. (2012). Available from: [Link]
Sources
- 1. aklectures.com [aklectures.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. bloubergmedispa.co.za [bloubergmedispa.co.za]
- 4. apolloscientific.co.uk [apolloscientific.co.uk]
- 5. How To [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. pjps.pk [pjps.pk]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enantioselective decarboxylation of beta-keto esters with Pd/amino alcohol systems: successive metal catalysis and organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]
Navigating the Synthesis of Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate. As a key intermediate in the development of various pharmaceutical and agrochemical compounds, its efficient synthesis is crucial. This guide, structured in a question-and-answer format, addresses common pitfalls encountered during its preparation via the Claisen condensation of ethyl 6-chloronicotinate and ethyl acetate. Drawing upon established chemical principles and field-proven insights, this document aims to be a comprehensive resource for troubleshooting and optimizing your synthetic protocol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in the Claisen condensation for this specific substrate can often be attributed to several factors, ranging from suboptimal reaction conditions to side reactions. A systematic approach to troubleshooting is essential.
Potential Cause 1: Incomplete Deprotonation of Ethyl Acetate
The first step of the Claisen condensation is the deprotonation of the α-carbon of ethyl acetate to form a nucleophilic enolate.[1][2] Incomplete formation of this enolate will directly result in a lower yield.
-
Troubleshooting:
-
Base Selection: The choice of base is critical. Sodium ethoxide (NaOEt) is commonly used for this transformation.[3][4] It is crucial to use a base that is strong enough to deprotonate the ethyl acetate but does not promote significant side reactions. Using a non-nucleophilic strong base like Lithium diisopropylamide (LDA) can also be an option, especially in mixed Claisen condensations.[4]
-
Stoichiometry of the Base: The Claisen condensation requires a full equivalent of base, not a catalytic amount.[2] This is because the product, a β-keto ester, is more acidic than the starting ester and will be deprotonated by the base, driving the equilibrium towards the product.[1][2] Ensure you are using at least one full equivalent of a strong base.
-
Anhydrous Conditions: All reagents and solvents must be strictly anhydrous. Any moisture will consume the strong base, leading to incomplete enolate formation.
-
Potential Cause 2: Side Reactions
Several side reactions can compete with the desired Claisen condensation, thereby reducing the yield of the target molecule.
-
Troubleshooting:
-
Self-Condensation of Ethyl Acetate: While this is a Claisen condensation, the desired reaction is a crossed Claisen condensation between ethyl 6-chloronicotinate and the enolate of ethyl acetate. To minimize the self-condensation of ethyl acetate, it is advisable to add the ethyl acetate slowly to a mixture of the ethyl 6-chloronicotinate and the base. This ensures a low concentration of the enolate at any given time, favoring the reaction with the more electrophilic ethyl 6-chloronicotinate.
-
Transesterification: If the alkoxide base used does not match the alkyl group of the ester, transesterification can occur, leading to a mixture of products.[3] For this synthesis, using sodium ethoxide with ethyl esters is recommended to avoid this issue.
-
Table 1: Recommended Reagent Stoichiometry
| Reagent | Molar Equivalents | Purpose |
| Ethyl 6-chloronicotinate | 1.0 | Electrophile |
| Ethyl acetate | 1.5 - 2.0 | Nucleophile precursor |
| Sodium ethoxide | 1.1 - 1.2 | Base for enolate formation |
Q2: I am observing the formation of significant byproducts during the reaction. How can I identify and minimize them?
The presence of the electron-withdrawing 6-chloropyridine ring can influence the reactivity of the starting materials and intermediates, potentially leading to specific side products.
Common Byproduct 1: Unreacted Starting Materials
This is often a sign of incomplete reaction.
-
Troubleshooting:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial. The reaction may require heating to proceed at a reasonable rate, but excessive heat can promote decomposition. A typical temperature range for Claisen condensations is between room temperature and the reflux temperature of the solvent.
-
Common Byproduct 2: Product of Self-Condensation of Ethyl Acetate (Ethyl Acetoacetate)
As mentioned in Q1, this is a common side reaction.
-
Troubleshooting:
-
Controlled Addition: The slow addition of ethyl acetate to the reaction mixture is the most effective way to minimize this byproduct.
-
Common Byproduct 3: Hydrolysis of the Ester
If there is any moisture present, the strong base can catalyze the hydrolysis of both the starting esters and the product, leading to the corresponding carboxylic acids.
-
Troubleshooting:
-
Strict Anhydrous Conditions: Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Q3: The purification of the final product is proving to be difficult. What is the recommended purification strategy?
The product, this compound, is a β-keto ester, which can exist in equilibrium with its enol tautomer. This can sometimes complicate purification.
Purification Protocol:
-
Work-up: After the reaction is complete, the mixture is typically quenched by pouring it into a cold, dilute acid solution (e.g., HCl or acetic acid) to neutralize the excess base and protonate the enolate of the product.[4]
-
Extraction: The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane.
-
Washing: The organic layer should be washed with water and brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Chromatography: The crude product is often purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is typically effective in separating the desired product from any remaining starting materials and byproducts.
dot
Caption: General workflow for the purification of this compound.
Q4: I am concerned about the stability of my starting material, ethyl 6-chloronicotinate. How should it be handled and stored?
Ethyl 6-chloronicotinate is a relatively stable compound but should be handled with care.
-
Storage: It should be stored in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents.
-
Handling: As with all chemicals, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
Experimental Protocol: A Validated Starting Point
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and the purity of your starting materials.
dot
Caption: Step-by-step workflow for the synthesis of the target compound.
Materials:
-
Ethyl 6-chloronicotinate
-
Ethyl acetate (anhydrous)
-
Sodium ethoxide
-
Anhydrous toluene (or another suitable aprotic solvent)
-
Dilute hydrochloric acid or acetic acid
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate (for chromatography)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous toluene, ethyl 6-chloronicotinate (1.0 eq.), and sodium ethoxide (1.1 eq.).
-
Stir the mixture at room temperature.
-
Slowly add anhydrous ethyl acetate (1.5 eq.) to the reaction mixture over a period of 30-60 minutes.
-
After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated (e.g., to 50-60 °C) to ensure the completion of the reaction. Monitor the progress of the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench it by adding a cold, dilute solution of hydrochloric acid or acetic acid until the pH is neutral or slightly acidic.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
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Technical Support Center: Analysis of Impurities in Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the analysis of Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate. This resource is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of impurity profiling for this active pharmaceutical ingredient (API) intermediate. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and regulatory expectations.
Understanding the Importance of Impurity Profiling
This compound is a key building block in the synthesis of various pharmaceutical agents. The purity of this intermediate is critical as impurities can be carried through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final drug product.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances.[3][4][5][6] This guide will help you ensure your analytical methods are robust, reliable, and compliant.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of this compound.
Q1: What are the likely process-related impurities I should look for?
A1: Impurities typically originate from starting materials, by-products of the synthesis, or subsequent degradation.[1][7] Based on a common synthetic route (e.g., Claisen condensation), potential impurities include:
| Impurity Name | Likely Origin | Significance |
| 6-Chloronicotinic acid | Starting material, Hydrolysis degradant | A polar impurity that can affect reaction yield and introduce downstream purification challenges. |
| Ethyl 6-chloronicotinate | Starting material | Unreacted starting material can impact the final purity profile of the API. |
| Diethyl malonate / Ethyl acetate | Reagent | Residual reagents are common process-related impurities that must be controlled. |
| Diethyl 3,3'-(6-chloropyridine-3,5-diyl)bis(3-oxopropanoate) | By-product | Potential by-product from over-reaction or side reactions during synthesis. |
| Ethyl Acetoacetate | Reagent/By-product | A common reagent in similar syntheses, its presence indicates potential cross-contamination or use in the process.[8][9] |
Q2: Which analytical technique is most suitable for routine purity analysis?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique for routine analysis.[10] It is ideal for separating non-volatile organic impurities from the main compound. Gas Chromatography (GC) is better suited for analyzing volatile impurities, such as residual solvents.[11][12]
Q3: What are the ICH thresholds for reporting, identification, and qualification of impurities?
A3: According to ICH Q3A(R2) guidelines for new drug substances, the thresholds are based on the maximum daily dose of the final drug.[4][6] However, common thresholds are:
-
Reporting Threshold: ≥ 0.05%. Impurities at or above this level must be reported in regulatory submissions.
-
Identification Threshold: Typically > 0.10%. Impurities exceeding this level must be structurally identified.[3]
-
Qualification Threshold: Typically > 0.15%. A toxicological assessment is required to demonstrate the safety of any impurity above this level.[6][13]
Q4: My HPLC peak for the main compound is tailing. What is the likely cause?
A4: The pyridine nitrogen in your compound is basic (pKa ~5.2) and can interact with acidic residual silanol groups on the surface of standard silica-based HPLC columns.[14][15] This secondary interaction causes peak tailing. See the detailed HPLC troubleshooting section for solutions.
Analytical Workflow & Troubleshooting
The following diagram outlines a typical workflow for impurity analysis and identification.
Caption: General workflow for impurity analysis and characterization.
Troubleshooting Guide: HPLC Analysis
This guide provides solutions to common problems encountered during the HPLC analysis of this compound.
Issue 1: Asymmetric Peak Shape (Tailing or Fronting)
Q: My main peak for the pyridine compound shows significant tailing. How can I fix this?
A: Peak tailing for basic compounds like pyridines is a classic chromatography problem. Here is a logical approach to troubleshooting it.[14]
Caption: Decision tree for troubleshooting asymmetric HPLC peaks.
Expert Explanation: The primary cause of tailing for this molecule is the interaction between the basic lone pair of electrons on the pyridine nitrogen and acidic free silanol groups (Si-OH) on the silica packing material of the HPLC column.[14][15] By lowering the mobile phase pH with an acid like trifluoroacetic acid (TFA), you protonate the pyridine to form a pyridinium ion. This ion is repelled by any residual protonated silanols, minimizing the secondary interaction and improving peak shape. Alternatively, using a high pH mobile phase deprotonates the silanols, also eliminating the interaction.
Issue 2: Poor Resolution Between Impurities and Main Peak
Q: Two of my known impurities are co-eluting or have very poor resolution (<1.5). What should I do?
A: Achieving adequate resolution is critical for accurate quantitation.
-
Optimize Mobile Phase Composition: If using a gradient, slow down the gradient ramp (e.g., from 5%/min to 2%/min) in the region where the impurities elute. If isocratic, adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A small decrease in the organic solvent percentage will increase retention and may improve resolution.[16]
-
Change the Organic Solvent: If you are using acetonitrile, try substituting it with methanol (or vice-versa). The different solvent selectivity can significantly alter the elution order and improve separation.
-
Adjust Temperature: Increasing the column temperature (e.g., from 30 °C to 40 °C) can decrease mobile phase viscosity and improve efficiency, sometimes enhancing resolution. However, be mindful of potential on-column degradation.[16]
-
Change Column Chemistry: If mobile phase optimization is insufficient, switch to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or Cyano phase) to exploit different separation mechanisms.
Issue 3: Irreproducible Retention Times
Q: The retention times of my peaks are shifting between injections. Why is this happening?
A: Retention time stability is key to reliable peak identification.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. For gradient methods, this can require flushing with 10-20 column volumes.[16]
-
Mobile Phase Preparation: Inconsistent mobile phase preparation is a common cause. Always use a calibrated pH meter and prepare fresh mobile phase daily. If using buffers, ensure they are fully dissolved and within their effective buffering range.
-
Pump Performance: Air bubbles in the pump or faulty check valves can cause inconsistent flow rates, leading to shifting retention times. Degas the mobile phase thoroughly and purge the pump.
-
Temperature Fluctuation: Use a thermostatted column compartment to maintain a constant temperature, as even small changes in ambient temperature can affect retention times.[16]
Standard Operating Protocols
Protocol 1: HPLC-UV Method for Purity Analysis
This protocol provides a starting point for method development. It must be fully validated for its intended use according to ICH Q2(R1) guidelines.
| Parameter | Condition | Rationale/Comment |
| Column | C18, 250 x 4.6 mm, 5 µm (L1) | A general-purpose reversed-phase column suitable for this type of compound. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent and acidifier to ensure good peak shape for the basic pyridine analyte. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | Time 0 min: 20% BTime 25 min: 80% BTime 30 min: 80% BTime 31 min: 20% BTime 40 min: 20% B | A standard gradient to elute impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable and reproducible retention times. |
| Injection Vol. | 10 µL | Should be optimized to avoid column overload. |
| UV Detection | 254 nm | Pyridine-containing compounds typically have strong absorbance around this wavelength.[17] A full UV-Vis scan should be run to determine the optimal wavelength. |
| Sample Prep. | 1.0 mg/mL in 50:50 Water:Acetonitrile | Ensure the sample is fully dissolved. Injecting in a solvent weaker than the initial mobile phase is ideal. |
System Suitability Test (SST):
-
Make five replicate injections of a standard solution.
-
The Relative Standard Deviation (RSD) for the peak area of the main compound should be ≤ 2.0%.
-
The tailing factor for the main peak should be ≤ 2.0.
-
A resolution standard (containing the main peak and a closely eluting impurity) should show a resolution of ≥ 2.0.
Protocol 2: GC-MS for Residual Solvent Analysis
This method is for the detection of residual solvents from the synthesis, adhering to ICH Q3C guidelines.[12]
| Parameter | Condition | Rationale/Comment |
| System | Headspace Sampler coupled to GC-MS | Headspace is ideal for introducing volatile solvents into the GC without injecting the non-volatile API.[11] |
| Column | DB-624, 30 m x 0.25 mm, 1.4 µm or equivalent | A 6% cyanopropylphenyl phase is excellent for separating common solvents. |
| Carrier Gas | Helium or Hydrogen, 1.2 mL/min | |
| Oven Program | 40 °C (hold 5 min), then 10 °C/min to 240 °C (hold 5 min) | A standard program for separating solvents with a wide range of boiling points. |
| Injector Temp. | 250 °C | |
| MS Transfer Line | 250 °C | |
| MS Ion Source | 230 °C | |
| Mass Range | 35 - 350 amu | Covers the mass range of common organic solvents. |
| Sample Prep. | Dissolve 50 mg of sample in 5 mL of Dimethyl Sulfoxide (DMSO) in a 20 mL headspace vial. | DMSO is a high-boiling solvent suitable for dissolving the sample and releasing volatile analytes. |
| Headspace | Vial Equilibration Temp: 80 °CVial Equilibration Time: 30 min |
References
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AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Retrieved from [Link]
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U.S. Food and Drug Administration. (2008, June). Q3A(R) Impurities in New Drug Substances. FDA. Retrieved from [Link]
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European Medicines Agency. (n.d.). Quality: impurities. EMA. Retrieved from [Link]
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Medicines Control Agency, The Gambia. (2025, January 17). Guideline for Impurities in New Active Pharmaceutical Ingredient. Retrieved from [Link]
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Thomas, St., et al. (2002). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. Retrieved from [Link]
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Gerig, J. T., & Reinheimer, J. D. (1969). NMR studies of substituted pyridines. Organic Magnetic Resonance. Retrieved from [Link]
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SynThink. (n.d.). Challenges in Pharmaceutical Impurity Characterization & Solutions. SynThink. Retrieved from [Link]
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ICH. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
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Amador-Sánchez, Y. A., et al. (2025, December 23). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. ResearchGate. Retrieved from [Link]
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Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. Retrieved from [Link]
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Chojnacki, K., et al. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. Retrieved from [Link]
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Gorog, S. (2009). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
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Oliv, M. (n.d.). Impurity Profiling and Quality Assurance in Pharmaceutical Products. Walsh Medical Media. Retrieved from [Link]
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IJNRD. (2023, June). IMPURITY PROFILING OF DRUGS: A REVIEW. International Journal of Novel Research and Development. Retrieved from [Link]
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JOCPR. (n.d.). Impurity Profiling for Pharmaceutical Product by using Different Analytical Techniques: An Overview. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. Retrieved from [Link]
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SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
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ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
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ChemRxiv. (2025, October 24). Comparative Gas Chromatography-Mass Spectrometry Profiling of Ethylacetate Extracts From Azanza Garckeana Seeds and Roots. Cambridge Open Engage. Retrieved from [Link]
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UNEP. (n.d.). III Analytical Methods. Retrieved from [Link]
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PubChem. (n.d.). Ethyl Acetoacetate. National Center for Biotechnology Information. Retrieved from [Link]
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Sanou, et al. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Journal of Materials and Environmental Science. Retrieved from [Link]
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SpectraBase. (n.d.). Ethylacetoacetate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2021, December). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua (Delile). Retrieved from [Link]
- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
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Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Retrieved from [Link]
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European Medicines Agency. (2019, August 9). Q3C (R6) Step 5 - impurities: guideline for residual solvents. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate and Its Alternatives in Heterocyclic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of a synthetic route and the novelty of the resulting chemical entities. Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate stands out as a pivotal β-keto ester, particularly valued for its role in constructing complex heterocyclic scaffolds found in a variety of pharmacologically active agents.[1][2] The presence of the 6-chloropyridin-3-yl moiety offers a versatile handle for further chemical modification, a feature highly sought after in the design of new therapeutics, including neonicotinoid analogues.[3][4]
This guide provides an in-depth, objective comparison of this compound with its key alternatives. We will delve into the synthetic rationale, compare performance based on experimental data, and provide detailed protocols to empower you, the researcher, to make informed decisions for your specific synthetic challenges.
The Central Role of β-Keto Esters in Synthesis
β-Keto esters, such as our title compound, are foundational synthons in organic chemistry. Their utility stems from the dual reactivity embodied in their structure: an acidic α-hydrogen and two electrophilic carbonyl groups.[5] This unique arrangement allows them to act as potent nucleophiles (after deprotonation to form a resonance-stabilized enolate) or to undergo reactions at the carbonyl centers.[5]
The classic Claisen condensation is the most common method for synthesizing β-keto esters, involving the base-catalyzed self-condensation of an ester with at least two α-hydrogens.[5][6] However, for specialized reagents like this compound, a crossed Claisen condensation is typically employed.
Caption: General workflow for synthesizing the title reagent via a crossed Claisen condensation.
Core Applications: A Gateway to Neonicotinoids and Beyond
The 6-chloropyridin-3-yl scaffold is a hallmark of the neonicotinoid class of insecticides.[7][8] Consequently, this compound is a crucial intermediate in the synthesis of many of these commercially important compounds and their analogues.[3] Its value lies in its ability to participate in cyclocondensation reactions to form various heterocyclic rings, which are central to the bioactivity of these molecules.
Beyond insecticides, the inherent reactivity of this β-keto ester makes it a valuable tool for accessing a wide range of nitrogen-containing heterocycles, which are privileged structures in drug discovery.[1][9] The chlorine atom on the pyridine ring serves as a convenient point for diversification through nucleophilic aromatic substitution or cross-coupling reactions, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties.[10][11]
Comparative Analysis: Alternative Reagents
The choice of a β-keto ester is dictated by the specific target molecule. While this compound is ideal for introducing the 6-chloropyridinylmethyl pharmacophore, other applications may benefit from alternative reagents that offer different structural motifs or reactivity profiles.
| Reagent/Synthon | Key Structural Feature | Primary Application | Advantages | Disadvantages |
| This compound | 6-Chloropyridin-3-yl group | Neonicotinoid synthesis, CNS drug discovery[3] | Direct installation of a key pharmacophore; versatile chlorine handle for diversification. | Higher cost and less commercially available than simpler alternatives.[12] |
| Ethyl Acetoacetate | Unsubstituted β-keto ester | General heterocyclic synthesis (e.g., Hantzsch, Biginelli reactions) | Low cost, high reactivity, widely available. | Lacks the specific pyridinyl moiety, requiring additional steps to introduce it if needed. |
| Ethyl Cyanoacetate | α-Cyano group | Synthesis of pyridones, pyrimidines, and coumarins[13] | Increased acidity of α-protons enhances reactivity; nitrile group can be further transformed. | Different reaction pathways compared to β-keto esters, leading to different product classes.[13] |
| Malononitrile | Dinitrile | Synthesis of 2-amino-3-cyanopyridines, thiophenes[13] | Highly activated methylene group; versatile precursor for various heterocycles.[13] | Prone to polymerization under certain conditions; different reactivity profile. |
| Ethyl 3-Oxo-3-phenylpropanoate | Phenyl group | Synthesis of phenyl-substituted heterocycles | Introduces an aromatic moiety, useful for tuning solubility and receptor interactions. | Phenyl group may not be the desired substituent for all applications. |
| Ethyl 3-Cyclopropyl-3-oxopropanoate | Cyclopropyl group | Introduction of a strained ring system | Cyclopropyl group can improve metabolic stability and binding affinity.[14] | Specific applications, may not be a general substitute. |
Causality in Experimental Choices: A Deeper Look
The selection between these reagents is a strategic decision rooted in chemical principles.
-
Reactivity and Acidity: The electron-withdrawing nature of the substituents on the methylene carbon dictates the acidity of the α-protons and the nucleophilicity of the resulting enolate. For instance, the two nitrile groups of malononitrile make its protons significantly more acidic than those of ethyl acetoacetate, often allowing for the use of milder bases and reaction conditions.[13]
-
Steric Hindrance: The bulkiness of the acyl group (e.g., 6-chloropyridin-3-yl vs. methyl) can influence the rate and outcome of reactions. While often a minor factor in simple condensations, it can play a role in more sterically demanding transformations.
-
Strategic Functionality: The most critical factor is the desired functionality in the final product. If the 6-chloropyridin-3-yl moiety is essential for the target's biological activity, using this compound is the most direct and efficient approach. Attempting to build this functionality onto a simpler scaffold later in the synthesis would likely involve more steps and lower overall yield.
Caption: Decision-making workflow for selecting the appropriate β-keto ester or active methylene compound.
Experimental Protocols: A Self-Validating System
The following protocols are representative of the types of reactions these reagents undergo. Note the importance of reaction monitoring (e.g., via TLC) and proper purification to ensure the integrity of the results.
This protocol illustrates a typical cyclocondensation reaction where the β-keto ester is a key component.
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), an appropriate aldehyde (1.0 eq), and ethyl 3-aminocrotonate (1.0 eq) in ethanol (20 mL).
-
Reaction: Add a catalytic amount of piperidine (0.1 eq). Heat the mixture to reflux (approx. 80°C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. The product may precipitate. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.
This protocol demonstrates the nucleophilic character of the enolate derived from a β-keto ester.
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve Ethyl Acetoacetate (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C.
-
Enolate Formation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature for 30 minutes. The evolution of hydrogen gas should cease.
-
Alkylation: Cool the solution back to 0°C and add an alkyl halide (e.g., benzyl bromide, 1.05 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction by TLC.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification: Purify the resulting α-alkylated β-keto ester by column chromatography.
Conclusion and Future Outlook
This compound is an indispensable reagent for synthetic chemists targeting novel therapeutics, particularly within the neonicotinoid family and other pyridinyl-containing scaffolds. Its primary advantage is the direct and efficient incorporation of a key, functionalized aromatic heterocycle.
However, for more general synthetic applications or when other functionalities are desired, alternatives like ethyl acetoacetate, ethyl cyanoacetate, and malononitrile offer a cost-effective and highly versatile toolkit.[13] The choice of reagent is not a matter of one being universally "better," but rather a strategic decision based on the specific goals of the synthesis. A thorough understanding of the reactivity, cost, and the desired final structure will guide the prudent researcher to the optimal choice, maximizing efficiency and the potential for discovery.
References
- BenchChem. A Comparative Analysis of β-Keto Esters in Organic Synthesis: A Guide for Researchers.
- BenchChem. A Comparative Guide to Alternatives for 3-Oxopropanenitrile in Heterocyclic Synthesis.
-
González-Gutiérrez, J. P., Moris, S., & Barrientos, C. (2023). SYNTHESIS OF NOVEL NEONICOTINOIDS DERIVATIVES. Journal of the Chilean Chemical Society, 68(3), 5901-5903. Available from: [Link]
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Liu, X., et al. (2015). Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. Molecules, 20(3), 4263-4279. Available from: [Link]
-
Behalo, M. S., & Aly, A. A. (2011). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. European Journal of Chemistry, 2(3), 295-299. Available from: [Link]
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Rangappa, S., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 245-267. Available from: [Link]
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ResearchGate. (PDF) SYNTHESIS OF NOVEL NEONICOTINOIDS DERIVATIVES. Available from: [Link]
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ResearchGate. Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. Available from: [Link]
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Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available from: [Link]
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MDPI. Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. Available from: [Link]
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ResearchGate. Representative generation of commercial neonicotinoid insecticides. Available from: [Link]
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PubMed Central. Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. Available from: [Link]
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Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available from: [Link]
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A Senior Application Scientist's Guide to the Structural Validation of Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate Derivatives
In the landscape of drug discovery and development, the synthesis of novel molecular entities is merely the first step. The absolute, unambiguous confirmation of a molecule's structure is paramount, as its biological activity is intrinsically linked to its three-dimensional architecture. Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate and its derivatives are a class of β-keto esters that serve as versatile intermediates in the synthesis of pharmaceuticals and other bioactive compounds.[1][2] Their structural complexity, featuring a pyridine ring, a keto group, and an ester, necessitates a multi-faceted analytical approach for validation.
This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of these derivatives. We will move beyond procedural lists to explain the causality behind experimental choices, offering a framework for creating a self-validating system of analysis.
Pillar 1: Spectroscopic Characterization – The Foundational Fingerprint
Spectroscopic methods provide the initial, yet crucial, insights into the molecular framework. They are rapid, require minimal sample, and collectively build a strong case for the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule in solution.[3] For the title compounds, a combination of 1D and 2D NMR experiments is essential for complete structural assignment.
Expertise in Practice: The presence of the electron-withdrawing pyridine ring and chlorine atom significantly influences the chemical shifts of nearby protons and carbons, making spectral interpretation a nuanced task that benefits from high-field instrumentation (≥400 MHz) for optimal resolution.[3][4]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Weigh 5-10 mg of the purified derivative and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[3] Sonication can aid dissolution.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) for chemical shift referencing (δ = 0.00 ppm), if not automatically provided by the solvent.[3]
-
1D ¹H NMR Acquisition: Acquire a standard proton spectrum. Key signals to identify include the ethyl group (a triplet and a quartet), the methylene protons between the carbonyls (a singlet, which may show keto-enol tautomerism), and the aromatic protons on the pyridine ring (typically doublets and a doublet of doublets).
-
1D ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments. Expect signals for the carbonyls (keto and ester), the carbons of the pyridine ring, the methylene carbon, and the ethyl group carbons.
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, confirming the connectivity of the ethyl group and adjacent protons on the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This definitively assigns the carbon signal for each protonated carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range (2-3 bond) correlations between protons and carbons. This is the key experiment for piecing together the molecular fragments. For instance, correlations from the methylene protons to the pyridine ring carbons and the ester carbonyl carbon will unambiguously establish the core structure.
-
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
MS provides the molecular weight of the compound, serving as a fundamental check for the success of a synthesis. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides an exact mass, allowing for the determination of the molecular formula.
Experimental Protocol: HRMS (ESI) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.
-
Data Analysis: Compare the measured exact mass to the theoretical mass calculated for the expected molecular formula. An accuracy of <5 ppm is considered confirmation.
Infrared (IR) Spectroscopy: The Functional Group Checklist
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
Data Interpretation for this compound:
-
~1740 cm⁻¹: Strong C=O stretch for the ester carbonyl.
-
~1720 cm⁻¹: Strong C=O stretch for the ketone carbonyl.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the pyridine ring.
-
~1200-1000 cm⁻¹: C-O stretching of the ester group.
-
~800-600 cm⁻¹: C-Cl stretching vibration.
Pillar 2: X-ray Crystallography – The Unambiguous Proof
While spectroscopy builds a compelling case, single-crystal X-ray crystallography provides the definitive, incontrovertible 3D structure of a molecule in the solid state.[5][6] It is the gold standard for structural validation, revealing not only connectivity but also stereochemistry, bond lengths, bond angles, and intermolecular interactions.[7][8]
Trustworthiness through Causality: When a synthesized compound can be crystallized, the resulting X-ray structure validates all interpretations made from spectroscopic data. Any discrepancy would indicate either a misinterpretation of the spectra or an unexpected chemical transformation.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization (The Rate-Limiting Step): The primary challenge is growing a single crystal of sufficient quality (ideally >20 µm in all dimensions).[5][8] This is often achieved by slow evaporation of a solvent, vapor diffusion, or solvent layering techniques.[8][9]
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion. It is then irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected on a detector.[9]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice, yielding a precise 3D model of the molecule.[7]
Comparative Analysis of Validation Techniques
| Technique | Information Provided | Strengths | Limitations | Sample Required |
| ¹H, ¹³C, 2D NMR | Atomic connectivity, chemical environment, proton/carbon framework.[3] | Provides detailed structural information in solution. | Can be complex to interpret for some structures; requires pure sample. | 5-10 mg |
| HRMS | Exact mass and molecular formula. | Highly accurate and sensitive. | Provides no information on connectivity or isomerism. | <1 mg |
| IR Spectroscopy | Presence of functional groups. | Fast, simple, and requires minimal sample preparation. | Provides limited structural detail; spectra can be complex. | ~1 mg |
| X-ray Crystallography | Unambiguous 3D structure, stereochemistry, bond lengths/angles.[5][7] | The "gold standard" for structural proof.[8] | Requires a suitable single crystal, which can be difficult or impossible to grow. | A single crystal |
Recommended Validation Workflow
A logical, tiered approach ensures both efficiency and rigor in structural validation. The following workflow is recommended for any newly synthesized derivative of this compound.
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A Comparative Guide to the Biological Activity of Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate Analogues
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone in the design of novel therapeutic agents due to its presence in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have rendered it a privileged structure in drug discovery. This guide provides a comprehensive comparison of the biological activities of analogues of Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate, a β-keto ester bearing the pharmacologically significant chloropyridine moiety. We will delve into their synthesis, comparative antimicrobial and anticancer activities, and the underlying structure-activity relationships (SAR), supported by experimental data from relevant studies. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this chemical scaffold for the development of new therapeutic agents.
Rationale for Analogue Design and Synthesis
The core structure, this compound, combines a pyridine ring, a β-keto ester functional group, and a chlorine substituent. Each of these components offers opportunities for modification to modulate the compound's biological profile.
-
Pyridine Ring: The nitrogen atom in the pyridine ring can influence solubility and act as a hydrogen bond acceptor, crucial for target binding.[1] The substitution pattern on the ring is a key determinant of activity.
-
β-Keto Ester Moiety: This functional group is a versatile pharmacophore known for its chelating properties and its role in various enzymatic reactions. It exists in equilibrium between the keto and enol forms, which can influence its biological activity.[3]
-
Chlorine Substituent: The presence of a halogen, such as chlorine, on the pyridine ring can significantly impact the electronic properties and lipophilicity of the molecule, often enhancing its antimicrobial or anticancer potency.[4]
The synthesis of this compound and its analogues is typically achieved through a Claisen condensation reaction. This well-established method involves the reaction of a substituted ethyl nicotinate with ethyl acetate in the presence of a strong base, such as sodium ethoxide.
Experimental Protocol: General Synthesis of Ethyl 3-(pyridin-3-yl)-3-oxopropanoate Analogues via Claisen Condensation
This protocol outlines a general procedure for the synthesis of the title compound and its analogues.
Caption: General workflow for the synthesis of Ethyl 3-(pyridin-3-yl)-3-oxopropanoate analogues.
Methodology:
-
Reaction Setup: A solution of the appropriately substituted ethyl nicotinate (1 equivalent) and dry ethyl acetate (2-3 equivalents) in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Base Addition: Sodium ethoxide (1.1 equivalents) is added portion-wise to the solution at room temperature.
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with dilute hydrochloric acid to precipitate the product.
-
Purification: The crude product is extracted with a suitable organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by column chromatography on silica gel to afford the desired Ethyl 3-(pyridin-3-yl)-3-oxopropanoate analogue.[5][6]
Comparative Biological Evaluation
While direct comparative studies on a series of this compound analogues are limited in the public domain, we can synthesize data from various sources to build a comprehensive picture of their potential biological activities. The primary areas of interest for this class of compounds are their antimicrobial and anticancer properties.
Antimicrobial Activity
Pyridine derivatives are well-documented for their broad-spectrum antimicrobial activities.[2] The presence of the β-keto ester and a halogen substituent is expected to contribute significantly to this activity.
Structure-Activity Relationship (SAR) Insights:
-
Effect of Halogen Substitution: The presence of a chlorine atom at the C6 position of the pyridine ring is anticipated to enhance antimicrobial activity. Studies on other chloropyridine derivatives have shown that the position and nature of the halogen substituent can significantly influence the minimum inhibitory concentration (MIC) values against various bacterial and fungal strains.[4]
-
Modifications of the β-Keto Ester Moiety: Altering the ester group (e.g., from ethyl to methyl or other alkyl groups) can affect the lipophilicity and, consequently, the cell permeability of the compounds. Furthermore, derivatization of the keto group, for instance, by forming hydrazones, has been shown to be a successful strategy for enhancing the antimicrobial potency of related compounds.[7]
-
Substitution on the Pyridine Ring: Introducing different substituents on the pyridine ring can modulate the electronic and steric properties of the molecule, leading to varied antimicrobial profiles. Electron-withdrawing groups, in particular, have been shown to be favorable for antimicrobial activity in some series of pyridine derivatives.[6]
Hypothetical Comparative Antimicrobial Activity:
Based on the established SAR principles, we can propose a hypothetical comparison of the antimicrobial activity of a series of analogues.
| Analogue | Modification | Expected Antimicrobial Activity | Rationale |
| Parent Compound | This compound | Moderate to Good | The combination of the chloropyridine and β-keto ester moieties is expected to confer notable antimicrobial properties. |
| Analogue 1 | Ethyl 3-(pyridin-3-yl)-3-oxopropanoate | Lower | Removal of the electron-withdrawing chlorine atom is likely to decrease the antimicrobial potency. |
| Analogue 2 | Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate | Higher | The addition of a second chlorine atom could further enhance the lipophilicity and electronic effects, potentially leading to increased activity. |
| Analogue 3 | Mthis compound | Similar to Parent | A minor change in the ester group is not expected to drastically alter the activity, though it may slightly affect cell penetration. |
| Analogue 4 | Hydrazone derivative of the parent compound | Potentially Higher | Derivatization of the keto group to a hydrazone has been a successful strategy for increasing the antimicrobial activity of similar compounds.[7] |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for assessing the in vitro antimicrobial activity of compounds.[8][9][10]
Caption: Workflow for the Broth Microdilution Assay.
Methodology:
-
Compound Preparation: A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[10][11]
Anticancer Activity
Pyridine-containing compounds have also demonstrated significant potential as anticancer agents.[4][12] The cytotoxic effects of this compound analogues can be evaluated against a panel of human cancer cell lines.
Structure-Activity Relationship (SAR) Insights:
-
Role of the Pyridine Ring: The pyridine moiety can interact with various biological targets within cancer cells. The position and nature of substituents can influence the selectivity and potency of the cytotoxic effects.
-
Impact of the β-Keto Ester: This functional group can chelate metal ions that are essential for the function of certain enzymes involved in cancer cell proliferation.
-
Influence of Halogenation: As with antimicrobial activity, the presence of chlorine is often associated with enhanced anticancer activity. This can be attributed to increased lipophilicity, facilitating cell membrane penetration, and altered electronic properties that can favor interactions with biological targets.[4]
Comparative Cytotoxicity Data from Literature:
While specific data for the title compound is scarce, studies on structurally related pyridine and pyridazine derivatives provide valuable insights into their potential anticancer activity. For instance, certain pyridazine derivatives have shown potent in vitro cytotoxicity against breast (MCF-7) and liver (HepG2) cancer cell lines, with IC50 values in the low micromolar range.[1] Similarly, other pyridine derivatives have demonstrated significant antiproliferative effects against various human cancer cell lines, including leukemia, lung, breast, and colon cancers.[12]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridazine Derivatives | MCF-7 (Breast) | 0.57 - 6.22 | [1] |
| Pyridazine Derivatives | HepG2 (Liver) | 0.99 - 19.58 | [1] |
| Diphenyl 1-(pyridin-3-yl)ethylphosphonates | HepG2 (Liver) | Significant Activity | [4] |
| Diphenyl 1-(pyridin-3-yl)ethylphosphonates | MCF-7 (Breast) | Significant Activity | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[1]
Caption: Workflow for the MTT Cytotoxicity Assay.
Methodology:
-
Cell Seeding: Human cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[1]
Concluding Remarks and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antimicrobial and anticancer agents. The available literature on related pyridine and β-keto ester derivatives strongly suggests that systematic structural modifications can lead to compounds with enhanced potency and selectivity.
Future research in this area should focus on the synthesis and biological evaluation of a focused library of analogues to establish clear and comprehensive structure-activity relationships. Key modifications to explore include:
-
Varying the halogen substituent at the C6 position (e.g., F, Br, I) and exploring other substitution patterns on the pyridine ring.
-
Modifying the ester group of the β-keto ester to modulate lipophilicity and pharmacokinetic properties.
-
Derivatizing the keto group to explore different pharmacophoric interactions.
Such studies, combining synthetic chemistry with robust biological screening, will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold.
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Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants. J Ind Microbiol Biotechnol. 2023;50(1):kuad036. [Link]
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Synthesis, antimicrobial and anticancer activities of a novel series of diphenyl 1-(pyridin-3-yl)ethylphosphonates. Bioorg Med Chem Lett. 2012;22(7):2514-2518. [Link]
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Parra-Paz, A., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Int J Mol Sci. 2023;24(19):14609. [Link]
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(PDF) ANTIFUNGAL, ANTIBACTERIAL AND ANTIOXIDANT COMPONENTS OF ETHYL ACETATE EXTRACT OF QUINOA STEM. (2024). [Link]
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ResearchGate. (2020). (PDF) Synthesis and antimicrobial screening of some new acid chloride derivatives of 2-amino-N (3-chlorophenyl)-4, 5, 6, 7-Tetrahydrobenzo[b] thiophen-3-carboxamide. [Link]
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Li, Y., et al. (2018). DNA interactions and in vitro anticancer evaluations of pyridine-benzimidazole-based Cu complexes. Dalton Trans. 2018;47(37):13054-13064. [Link]
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Design and Synthesis of Novel Antimicrobial Agents. Molecules. 2023;28(11):4484. [Link]
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ResearchGate. (2024). Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. [Link]
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ResearchGate. (2025). Claisen Condensation as a Facile Route to an α-Alkoxy-cinnamate: Synthesis of Ethyl (2 S )-2-Ethoxy-3-(4-hydroxyphenyl)propanoate. [Link]
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ResearchGate. (2019). Investigation of the Antimicrobial Activity of Some Ethyl Paraben Hydrazide-Hydrazone Derivatives | Request PDF. [Link]
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De Jonghe, S., et al. (2020). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. Bioorg Med Chem. 2020;28(1):115188. [Link]
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CLSI. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]
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In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Molecules. 2024;29(22):5015. [Link]
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Antiproliferative effects of novel pyridine derivatives on cancer cells. (2024). [Link]
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Semantic Scholar. (2024). Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. [Link]
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Upadhyay, S. K., et al. (2011). Synthesis and Antifungal Activity of Functionalized 2,3-spirostane Isomers. Bioorg Med Chem Lett. 2011;21(10):2826-2831. [Link]
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Elsayed, M. A., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and str. Med Chem Res. 2024;33(1):159-175. [Link]
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Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. [Link]
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ResearchGate. (2025). Synthesis of π-conjugated thiophenes starting from substituted 3-oxopropanenitriles via Gewald reaction | Request PDF. [Link]
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MI - Microbiology. Broth Microdilution. [Link]
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ResearchGate. (2025). Synthesis, crystal structure, antibacterial activity and computational investigations of ethyl-2-(4-[(benzofuran-2-yl)methyl]-3-methyl-6-oxopyridazin-1(6H)-yl) acetate. [Link]
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A Comparative Guide to the Mechanistic Nuances of Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds is of paramount importance. Among the myriad of building blocks available to the synthetic chemist, β-keto esters stand out for their versatility and reactivity. This guide provides an in-depth technical comparison of Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate, a key intermediate, with alternative reagents. We will delve into the mechanistic underpinnings of its synthesis and subsequent transformations, supported by experimental data and protocols, to offer a comprehensive resource for researchers in the field.
Introduction to this compound: A Privileged Synthon
This compound is a bifunctional molecule featuring a β-keto ester moiety attached to a 6-chloropyridine ring. The electron-withdrawing nature of the chloropyridyl group significantly influences the reactivity of the dicarbonyl system, making it a valuable precursor for a range of heterocyclic compounds, most notably pyrazolone derivatives.[1][2] These pyrazolone cores are found in numerous biologically active molecules with applications as anti-inflammatory, antimicrobial, and anticancer agents.[2]
Synthesis of β-Keto Esters: A Mechanistic Comparison
The primary route for the synthesis of β-keto esters is the Claisen condensation.[3][4][5] This reaction involves the base-catalyzed condensation of two ester molecules to form a β-keto ester.[3][4]
The Crossed Claisen Condensation: Synthesizing the Target Molecule
The synthesis of this compound is achieved through a crossed Claisen condensation . This variation utilizes two different esters: ethyl acetate and ethyl 6-chloronicotinate.[6][7]
Mechanism of the Crossed Claisen Condensation:
The reaction is initiated by the deprotonation of the α-carbon of ethyl acetate by a strong base, typically sodium ethoxide (NaOEt), to form a resonance-stabilized enolate.[3][6] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl 6-chloronicotinate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the desired β-keto ester. A final acidic workup is necessary to neutralize the reaction mixture and protonate the enolate of the product.[3][6]
Diagram of the Claisen Condensation Mechanism:
Caption: Mechanism of the Crossed Claisen Condensation.
Alternative Synthetic Method: Acylation of Ketone Enolates
Comparative Performance of Synthetic Routes
| Method | Starting Materials | Key Features & Advantages | Typical Yield (%) |
| Crossed Claisen Condensation | Ethyl acetate, Ethyl 6-chloronicotinate | Well-established, uses readily available starting materials. | 60-75% |
| Acylation of Ketone Enolates | 1-(6-chloropyridin-3-yl)ethanone, Ethyl chloroformate | Avoids self-condensation, applicable to a wider range of ketones. | 65-80% |
Application in Heterocyclic Synthesis: The Knorr Pyrazole Synthesis
A primary application of this compound is in the Knorr pyrazole synthesis , a classic and efficient method for preparing pyrazolone derivatives.[2][9][10]
Mechanism of the Knorr Pyrazole Synthesis:
The reaction commences with the condensation of hydrazine with the more reactive ketone carbonyl of the β-keto ester to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazine onto the ester carbonyl. Subsequent cyclization and elimination of ethanol yield the stable 5-pyrazolone ring.[2][9][11]
Diagram of the Knorr Pyrazole Synthesis Workflow:
Caption: Experimental workflow for the Knorr Pyrazole Synthesis.
Comparative Analysis with Alternative β-Keto Esters
The choice of β-keto ester can significantly impact the yield and purity of the resulting pyrazolone. Below is a comparison of this compound with other common β-keto esters in the Knorr synthesis.
| β-Keto Ester | Key Features | Typical Yield of Pyrazolone (%) |
| This compound | Electron-withdrawing pyridyl group enhances reactivity of the ketone carbonyl. | 85-95% |
| Ethyl acetoacetate | Simple, readily available starting material.[3] | 80-90% |
| Ethyl benzoylacetate | Aryl group can influence biological activity of the product. | 75-85% |
| Ethyl 3-(4-chlorophenyl)-3-oxopropanoate | Electron-withdrawing phenyl group provides a good comparison for electronic effects.[9] | 88-96% |
The presence of the electron-withdrawing 6-chloropyridin-3-yl group in the target molecule activates the adjacent carbonyl group towards nucleophilic attack by hydrazine, often leading to higher yields compared to β-keto esters with electron-donating or less electron-withdrawing substituents.[12]
Experimental Protocols
Protocol 1: Synthesis of this compound via Crossed Claisen Condensation
Materials:
-
Ethyl 6-chloronicotinate
-
Ethyl acetate
-
Sodium ethoxide
-
Toluene (anhydrous)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous toluene, add ethyl acetate (1.2 eq) dropwise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of ethyl 6-chloronicotinate (1.0 eq) in anhydrous toluene dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench with 1M HCl until the pH is ~7.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Knorr Synthesis of 3-(6-chloropyridin-3-yl)-1H-pyrazol-5(4H)-one
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid (glacial)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid.
-
Add hydrazine hydrate (1.1 eq) dropwise to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield 3-(6-chloropyridin-3-yl)-1H-pyrazol-5(4H)-one.
Conclusion
This compound serves as a highly effective and versatile building block in the synthesis of medicinally relevant heterocyclic compounds. Its synthesis via the crossed Claisen condensation is a robust and well-understood process. The electron-withdrawing nature of the chloropyridyl moiety enhances its reactivity in subsequent transformations, such as the Knorr pyrazole synthesis, often leading to high yields of the desired pyrazolone products. This guide provides researchers with a comparative framework and detailed protocols to effectively utilize this important synthon and its alternatives in their drug discovery and development endeavors.
References
-
Venkat Ragavan R, Vijayakumar V, Sucheta Kumari N. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Org Med Chem Lett. 2013;3(1):19.
-
ResearchGate. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]
-
Wikipedia. Claisen condensation. [Link]
- Karthikeyan, M. S., Holla, B. S., & Kumari, N. S. (2007). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. European Journal of Medicinal Chemistry, 42(1), 30-36.
-
Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]
-
Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules. 2016;21(6):783.
-
Journal of Chemical Education. Simple Microwave-Assisted Claisen and Dieckmann Condensation Experiments for the Undergraduate Organic Chemistry Laboratory. [Link]
-
BYJU'S. Claisen Condensation Mechanism. [Link]
-
OpenStax. 23.7 The Claisen Condensation Reaction. [Link]
- Dabigatran etexilate rel
-
Journal of Heterocyclic Chemistry. Claisen Condensation of N-Methylpyrrolidinone and α-Chloronicotinic esters. [Link]
-
University of California, Irvine. Chapter 21: Ester Enolates. [Link]
-
ResearchGate. Knorr pyrazole synthesis. [Link]
-
J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angew Chem Int Ed Engl. 2018;57(36):11808-11813.
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]
-
The Claisen Condensation. [Link]
- Preparation method for ethyl 3-(pyridin-2-ylamino)
-
Wikipedia. Paal–Knorr synthesis. [Link]
- Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II)
-
Journal of Chemical Education. Spectroscopy Data for Undergraduate Teaching. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
MDPI. 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. [Link]
- PESTICIDE PREPARATION AND PROCESS FOR PRODUCING THE SAME. EP2763528B1.
-
MDPI. Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. [Link]
- Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride. WO2019211868A1.
-
Chemistry LibreTexts. 20.1: Relative Reactivities, Structures, and Spectra of Carboxylic Acid Derivatives. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 4. Claisen condensation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. jk-sci.com [jk-sci.com]
- 12. mdpi.com [mdpi.com]
A Comparative Spectroscopic Guide to Ethyl 3-(Aryl/Heteroaryl)-3-oxopropanoates for the Research Scientist
In the landscape of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. For researchers engaged in drug discovery and the development of novel materials, a deep understanding of a compound's spectroscopic signature is not merely academic—it is a critical component of validating synthesis, ensuring purity, and predicting chemical behavior. This guide provides an in-depth comparative analysis of the spectroscopic data for Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate and its analogs, offering insights grounded in fundamental principles of spectroscopy and extensive laboratory experience.
The focus of this guide, this compound, is a valuable building block in organic synthesis. Its structural elucidation through spectroscopic methods is essential for its effective utilization. Due to the limited availability of its complete experimental spectra in the public domain, this guide will leverage a comparative approach. We will analyze the spectroscopic data of closely related analogs: Ethyl 3-oxo-3-(pyridin-4-yl)propanoate , Ethyl 3-oxo-3-(pyridin-3-yl)propanoate , and Ethyl 3-oxo-3-phenylpropanoate . By understanding the spectral nuances of these comparators, we can project the expected spectroscopic characteristics of our target molecule, providing a robust framework for its identification and characterization.
The Logic of Spectroscopic Comparison
The chemical environment of atomic nuclei and functional groups dictates their interaction with electromagnetic radiation. By comparing the spectra of structurally similar molecules, we can isolate the effects of specific substituents. In our case, we will examine how the substitution pattern on the aromatic/heteroaromatic ring—specifically the position of the nitrogen atom and the presence of a chlorine atom—influences the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data.
This comparative methodology is a powerful tool in the hands of a seasoned scientist. It allows for the confident, albeit predictive, characterization of a novel compound even in the absence of a complete reference standard, a common scenario in cutting-edge research.
Comparative Spectroscopic Data
The following sections present a detailed comparison of the spectroscopic data for our target compound's analogs. The data is summarized in tables for clarity and ease of comparison.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) is highly sensitive to the electron density around a proton.
| Compound | Ethyl Group (CH₃) | Ethyl Group (CH₂) | Methylene (CH₂) | Aromatic/Heteroaromatic Protons | Reference |
| Ethyl 3-oxo-3-(pyridin-4-yl)propanoate | 1.16 ppm (t) | 4.11 ppm (dd) | 4.23 ppm (s) | 7.80 ppm (d), 8.82 ppm (d) | [1] |
| Ethyl 3-oxo-3-(pyridin-3-yl)propanoate | (Predicted ~1.2 ppm) | (Predicted ~4.2 ppm) | (Predicted ~4.0 ppm) | (Predicted ~7.5-9.2 ppm) | N/A |
| Ethyl 3-oxo-3-phenylpropanoate | (Predicted ~1.2 ppm) | (Predicted ~4.2 ppm) | (Predicted ~3.9 ppm) | (Predicted ~7.4-8.0 ppm) | N/A |
| This compound (Predicted) | ~1.2 ppm (t) | ~4.2 ppm (q) | ~4.1 ppm (s) | H-5: ~8.3 ppm (d), H-4: ~8.8 ppm (dd), H-2: ~9.1 ppm (d) | N/A |
Analysis and Expert Insights:
-
Ethyl Group: The signals for the ethyl ester group (a triplet for the CH₃ and a quartet for the CH₂) are expected to be in a similar region for all compounds, typically around 1.2 ppm and 4.2 ppm, respectively.
-
Methylene Protons: The methylene protons (CH₂) adjacent to the carbonyl groups are active protons and their chemical shift is influenced by keto-enol tautomerism. In the keto form, a singlet is expected. For Ethyl 3-oxo-3-(pyridin-4-yl)propanoate, this signal appears at 4.23 ppm[1]. The electron-withdrawing nature of the pyridine ring deshields these protons.
-
Aromatic/Heteroaromatic Protons: This is where the most significant differences are observed.
-
For Ethyl 3-oxo-3-(pyridin-4-yl)propanoate , the protons on the pyridine ring appear at 7.80 and 8.82 ppm[1]. The downfield shift is due to the deshielding effect of the nitrogen atom.
-
For the target molecule, This compound , we can predict the following: The chlorine atom at the 6-position will further withdraw electron density from the ring, causing a downfield shift for the remaining protons. The proton at the 2-position (adjacent to the nitrogen) would be the most deshielded, likely appearing above 9.0 ppm. The proton at the 4-position would show a doublet of doublets, and the proton at the 5-position would appear as a doublet.
-
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Diagram: Predicted ¹H NMR Splitting Pattern for the Pyridine Ring of the Target Molecule
Caption: Predicted coupling interactions for the pyridine protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
| Compound | Ethyl (CH₃) | Ethyl (CH₂) | Methylene (CH₂) | Ester C=O | Keto C=O | Aromatic/Heteroaromatic Carbons | Reference |
| Ethyl 3-oxo-3-(pyridin-4-yl)propanoate | 14.3 ppm | 61.2 ppm | 46.0 ppm | 167.7 ppm | 194.3 ppm | 121.7, 142.1, 151.3 ppm | [1] |
| Ethyl 3-oxo-3-(pyridin-3-yl)propanoate | (Predicted ~14 ppm) | (Predicted ~61 ppm) | (Predicted ~45 ppm) | (Predicted ~167 ppm) | (Predicted ~193 ppm) | (Predicted ~124-155 ppm) | [2] |
| Ethyl 3-oxo-3-phenylpropanoate | (Predicted ~14 ppm) | (Predicted ~61 ppm) | (Predicted ~46 ppm) | (Predicted ~167 ppm) | (Predicted ~192 ppm) | (Predicted ~128-137 ppm) | N/A |
| This compound (Predicted) | ~14 ppm | ~62 ppm | ~45 ppm | ~167 ppm | ~191 ppm | C-3: ~130, C-6: ~152, C-2: ~150, C-5: ~125, C-4: ~139 ppm | N/A |
Analysis and Expert Insights:
-
Carbonyl Carbons: The two carbonyl carbons (ester and ketone) are the most downfield signals, typically appearing between 160-200 ppm. The ketone carbonyl is generally more deshielded than the ester carbonyl.
-
Aromatic/Heteroaromatic Carbons: The chemical shifts of the pyridine carbons are significantly affected by the nitrogen atom and the chlorine substituent.
-
In Ethyl 3-oxo-3-(pyridin-4-yl)propanoate , the carbon atoms adjacent to the nitrogen (C-2 and C-6) are the most downfield in the aromatic region[1].
-
For our target molecule, the carbon attached to the chlorine (C-6) will be significantly shifted. The ipso-carbon (C-3) attached to the keto-ester side chain will also have a characteristic chemical shift. The other pyridine carbons will be influenced by the combined electronic effects of the nitrogen and chlorine atoms.
-
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of deuterated solvent.
-
Instrument Setup: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.
-
Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon. A sufficient number of scans is crucial due to the low natural abundance of ¹³C.
-
Data Processing: Process the data similarly to ¹H NMR spectra.
Diagram: Key Structural Features and Their Spectroscopic Correlation
Caption: Correlation between molecular structure and spectroscopic data.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Compound | C=O Stretch (Ester) | C=O Stretch (Ketone) | C-Cl Stretch | Aromatic C=C and C=N Stretches | Reference |
| Ethyl 3-oxo-3-(pyridin-4-yl)propanoate | ~1727 cm⁻¹ | ~1712 cm⁻¹ | N/A | ~1594, 1410 cm⁻¹ | [1] |
| Ethyl 3-oxo-3-phenylpropanoate | ~1740 cm⁻¹ | ~1685 cm⁻¹ | N/A | ~1600, 1450 cm⁻¹ | N/A |
| This compound (Predicted) | ~1735 cm⁻¹ | ~1690 cm⁻¹ | ~700-800 cm⁻¹ | ~1580, 1470 cm⁻¹ | N/A |
Analysis and Expert Insights:
-
Carbonyl Stretches: The most prominent peaks in the IR spectra of these compounds are the carbonyl stretches. The ester C=O stretch typically appears at a higher frequency than the ketone C=O stretch. The conjugation of the ketone with the aromatic ring lowers its stretching frequency.
-
C-Cl Stretch: A key feature for the target molecule would be the C-Cl stretching vibration, which is expected in the fingerprint region, typically between 700 and 800 cm⁻¹.
-
Aromatic Stretches: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.
-
-
Data Acquisition: Record the spectrum using an FTIR spectrometer.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Compound | Molecular Formula | Molecular Weight | Key Fragmentation Patterns | Reference |
| Ethyl 3-oxo-3-(pyridin-4-yl)propanoate | C₁₀H₁₁NO₃ | 193.20 g/mol | [M+H]⁺ at m/z 194 | [1] |
| Ethyl 3-oxo-3-(pyridin-3-yl)propanoate | C₁₀H₁₁NO₃ | 193.20 g/mol | [M]⁺ at m/z 193, loss of ethoxy radical | [2] |
| Ethyl 3-oxo-3-phenylpropanoate | C₁₁H₁₂O₃ | 192.21 g/mol | [M]⁺ at m/z 192, benzoyl cation (m/z 105) | N/A |
| This compound | C₁₀H₁₀ClNO₃ | 227.64 g/mol | [M]⁺ with characteristic isotopic pattern for Cl (M and M+2 in ~3:1 ratio) | N/A |
Analysis and Expert Insights:
-
Molecular Ion Peak: The molecular ion peak (M⁺) is a crucial piece of information for confirming the molecular weight. For the target molecule, the presence of a chlorine atom will result in a characteristic M and M+2 isotopic pattern with a ratio of approximately 3:1.
-
Fragmentation: Common fragmentation pathways for these types of molecules include the loss of the ethoxy group (-OEt), the ethyl group (-CH₂CH₃), and cleavage adjacent to the carbonyl groups. The fragmentation of the pyridine ring can also provide structural information. For the target molecule, the fragmentation will likely involve the formation of the 6-chloronicotinoyl cation.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Impact (EI) or Electrospray Ionization (ESI)).
-
Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Conclusion
This guide provides a comprehensive framework for the spectroscopic characterization of this compound through a detailed comparative analysis of its structural analogs. By understanding the influence of the pyridine nitrogen and the chloro-substituent on the NMR, IR, and MS spectra, researchers can confidently identify and characterize this important synthetic intermediate. The provided experimental protocols and expert insights serve as a practical resource for scientists in the field, ensuring the integrity and accuracy of their research endeavors.
References
- Erenler, R. (2011). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Asian Journal of Chemistry, 23(8), 3763-3764.
-
PubChem. (n.d.). Ethyl 3-oxo-3-phenylpropanoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-oxo-3-(pyridin-2-yl)propanoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-oxo-3-(pyridin-3-yl)propanoate. Retrieved from [Link]
Sources
A Comparative Guide to HPLC Purity Assessment of Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the intricate pathway of drug development, the purity of each component is not merely a quality metric; it is a cornerstone of safety and efficacy. Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate is a key building block, a pharmaceutical intermediate whose molecular integrity directly influences the quality of the final Active Pharmaceutical Ingredient (API). Even minute impurities, if not properly identified and quantified, can carry forward through synthesis, potentially leading to undesired side effects or reduced therapeutic efficacy in the final drug product.
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity assessment of this compound. We will explore two distinct reversed-phase HPLC methods, delving into the scientific rationale behind the selection of stationary phases and analytical conditions. This document is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but a framework for making informed decisions in method development to ensure the highest standards of scientific integrity. The objective is to create a self-validating system of analysis, where orthogonal selectivity provides a comprehensive and trustworthy purity profile.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is paramount for effective HPLC method development.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₀H₁₀ClNO₃ |
| Molecular Weight | 227.64 g/mol |
| Chemical Structure | NOOOCl |
The Imperative of a Stability-Indicating Method
A crucial aspect of purity testing for pharmaceutical intermediates is the use of a "stability-indicating" analytical method. This means the method must be able to accurately measure the active ingredient without interference from any potential degradation products, process impurities, or other components in the sample matrix.[1][2] To achieve this, we compare two methods with different column selectivities, thereby increasing the confidence that no impurities are co-eluting with the main peak.
Method A: The Industry Standard - C18-Based Reversed-Phase HPLC
The workhorse of reversed-phase chromatography, the C18 (octadecyl) stationary phase, separates analytes primarily based on hydrophobic interactions.[3] It is an excellent starting point for method development due to its wide applicability and robustness.
Rationale for Method A Design
-
Stationary Phase: A high-purity, end-capped C18 column is selected to minimize peak tailing for the basic pyridine moiety of the analyte. The C18 ligand provides strong hydrophobic retention.
-
Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile is a common organic modifier that provides good peak shape for a wide range of compounds. A low concentration of formic acid (0.1%) is added to both the aqueous and organic phases. This serves two purposes: it controls the pH to ensure consistent ionization of the analyte (protonating the pyridine nitrogen), leading to sharper peaks, and it is compatible with mass spectrometry (MS) if further peak identification is required.
-
Detection: A Photodiode Array (PDA) detector is employed. This allows for monitoring at a specific wavelength for quantification (e.g., the λmax of the analyte) while also collecting spectra across the entire peak. This spectral data is indispensable for peak purity analysis.[4] Based on the chromophores present (chloropyridine and β-ketoester), a primary detection wavelength around 270 nm is a logical starting point.
Experimental Protocol: Method A
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA, 270 nm (for quantification), spectral range 200-400 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound.
-
Dissolve in a 50:50 mixture of Acetonitrile and Water to make a 50 mL solution (concentration ~0.5 mg/mL).
-
Filter through a 0.45 µm syringe filter before injection.
-
Method B: An Orthogonal Approach - Phenyl-Hexyl-Based HPLC
To build a truly self-validating system, a second method with a different separation mechanism is required. A Phenyl-Hexyl column offers an alternative selectivity to the C18 phase. Separation on this stationary phase is influenced not only by hydrophobicity but also by π-π interactions between the phenyl rings of the stationary phase and aromatic rings in the analyte.[5][6] This can significantly alter the elution order and resolution of impurities, especially those that are aromatic in nature.[3][7]
Rationale for Method B Design
-
Stationary Phase: A Phenyl-Hexyl column is chosen to introduce π-π interaction as a secondary separation mechanism. This is particularly useful for differentiating between aromatic positional isomers or impurities where the aromatic character differs from the main analyte. The hexyl linker provides a moderate hydrophobic character.
-
Mobile Phase: To enhance the π-π interactions, methanol is often a better choice than acetonitrile as the organic modifier.[5] Acetonitrile's own π-system can sometimes compete with the analyte for interaction with the stationary phase.[6] Therefore, a methanol/water gradient is employed, again with 0.1% formic acid for pH control and peak shape improvement.
-
Detection & Sample Prep: The PDA settings and sample preparation protocol remain identical to Method A to ensure a direct and fair comparison of the chromatographic separation.
Experimental Protocol: Method B
-
Instrumentation:
-
Same as Method A.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient:
-
0-5 min: 40% B
-
5-20 min: 40% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA, 270 nm (for quantification), spectral range 200-400 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Identical to Method A.
-
Workflow and Data Analysis
The overall process from sample preparation to the final purity decision is a systematic workflow.
Sources
Navigating the Synthesis of Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate: A Cost-Benefit Analysis of Competing Routes
For researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds, the efficient and cost-effective production of key intermediates is a paramount concern. Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate, a valuable building block in medicinal chemistry, presents multiple synthetic avenues. This guide provides a comprehensive cost-benefit analysis of two primary synthesis routes, offering detailed experimental protocols, a quantitative comparison of economic and practical factors, and a logical framework for selecting the optimal strategy for your research and development needs.
The strategic selection of a synthetic pathway can significantly impact project timelines, budgetary constraints, and overall research productivity. This analysis delves into two plausible and robust methods for the preparation of this compound: a classical Claisen condensation approach and a route proceeding via the acylation of a pre-functionalized pyridyl ketone. By examining the intricacies of each method, from starting material accessibility to reaction efficiency and potential scale-up challenges, this guide aims to empower chemists with the critical information needed to make informed decisions.
At a Glance: Comparison of Synthetic Routes
| Metric | Route 1: Claisen Condensation | Route 2: Acylation of 3-Acetyl-6-chloropyridine |
| Starting Materials | Ethyl 6-chloronicotinate, Ethyl acetate | 3-Acetyl-6-chloropyridine, Diethyl carbonate |
| Key Transformation | Crossed Claisen Condensation | Acylation of a ketone enolate |
| Reagent Cost | Moderate | Moderate to High |
| Process Complexity | Moderate | Moderate |
| Estimated Yield | Good to Excellent | Moderate to Good |
| Scalability | Potentially high | Moderate |
| Key Considerations | Requires a strong, non-nucleophilic base; moisture-sensitive. | Requires a strong base; potential for side reactions. |
Route 1: The Classical Approach - Crossed Claisen Condensation
The Claisen condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a direct method for the preparation of β-keto esters.[1] In this route, the enolate of ethyl acetate acts as the nucleophile, attacking the carbonyl group of ethyl 6-chloronicotinate.
Causality Behind Experimental Choices
The choice of a strong, non-nucleophilic base is critical to the success of this reaction. Sodium ethoxide, while a common choice for Claisen condensations, can participate in transesterification with the starting esters, leading to a mixture of products.[2] Therefore, a stronger, sterically hindered base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is preferable to ensure the selective deprotonation of ethyl acetate without competing nucleophilic attack.[2] The reaction is typically performed in an aprotic solvent like tetrahydrofuran (THF) or diethyl ether to prevent quenching of the highly reactive enolate. Anhydrous conditions are paramount to avoid the hydrolysis of the base and the starting esters.
Experimental Protocol:
Materials:
-
Ethyl 6-chloronicotinate (1.0 equiv)
-
Ethyl acetate (2.0-3.0 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equiv).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully suspend it in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethyl acetate (2.0-3.0 equiv) in anhydrous THF to the stirred suspension of sodium hydride.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the enolate.
-
Cool the reaction mixture back to 0 °C and add a solution of ethyl 6-chloronicotinate (1.0 equiv) in anhydrous THF dropwise via the addition funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired this compound.
Visualization of the Claisen Condensation Pathway
Caption: Synthetic pathway via Claisen Condensation.
Route 2: Acylation of a Pre-functionalized Ketone
An alternative strategy involves the acylation of a pre-existing ketone, 3-acetyl-6-chloropyridine, with a suitable acylating agent like diethyl carbonate. This approach leverages a different set of starting materials and reaction conditions.
Causality Behind Experimental Choices
The success of this route hinges on the efficient generation of the enolate of 3-acetyl-6-chloropyridine. Similar to the Claisen condensation, a strong, non-nucleophilic base is required to deprotonate the α-carbon of the ketone.[3] Diethyl carbonate serves as the electrophile, and the reaction proceeds through a nucleophilic acyl substitution mechanism. The choice of reaction temperature and time is critical to drive the reaction to completion and minimize potential side reactions, such as self-condensation of the starting ketone.
Experimental Protocol:
Materials:
-
3-Acetyl-6-chloropyridine (1.0 equiv)
-
Diethyl carbonate (1.5-2.0 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equiv).
-
Wash the sodium hydride with anhydrous hexanes and suspend it in anhydrous THF or DMF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of 3-acetyl-6-chloropyridine (1.0 equiv) in the chosen anhydrous solvent to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete enolate formation.
-
Add diethyl carbonate (1.5-2.0 equiv) to the reaction mixture.
-
Heat the reaction mixture to a gentle reflux and maintain for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction to 0 °C and carefully quench with 1 M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Visualization of the Acylation Pathway
Caption: Synthetic pathway via Acylation.
Cost-Benefit Analysis
A thorough cost-benefit analysis extends beyond the mere price of starting materials to encompass reagent costs, reaction efficiency (yield), and operational considerations such as reaction time and purification demands.
| Factor | Route 1: Claisen Condensation | Route 2: Acylation of 3-Acetyl-6-chloropyridine | Analysis |
| Starting Material Cost | Ethyl 6-chloronicotinate is commercially available at a moderate price. | 3-Acetyl-6-chloropyridine is also commercially available, with pricing comparable to or slightly higher than ethyl 6-chloronicotinate. | Both routes have accessible starting materials, with potentially a slight cost advantage for Route 1 depending on the supplier. |
| Reagent Cost | Requires a stoichiometric amount of a strong base (e.g., NaH). Ethyl acetate is an inexpensive solvent and reagent. | Also requires a stoichiometric amount of a strong base. Diethyl carbonate is a relatively inexpensive reagent. | The cost of the strong base will be a significant factor in both routes. The overall reagent cost is likely to be comparable. |
| Yield & Purity | Generally provides good to excellent yields for crossed Claisen condensations.[4] Purity after chromatography is typically high. | Yields can be variable and may be lower than the Claisen route due to potential side reactions. Purity is generally good after purification. | Route 1 is anticipated to provide a higher and more reliable yield, which is a significant advantage, especially for larger-scale synthesis. |
| Operational Simplicity | The reaction is sensitive to moisture and requires strictly anhydrous conditions. The workup is standard. | Also requires anhydrous conditions. The reaction may require heating, adding a step to the procedure. | Both routes require careful handling of air- and moisture-sensitive reagents. Route 1 may be slightly simpler due to fewer heating steps. |
| Scalability | Claisen condensations are generally scalable, with established industrial applications.[5] | Scalability may be more challenging due to the need for careful temperature control and potential for side reactions at a larger scale. | Route 1 appears to be more amenable to scale-up, a crucial factor for drug development applications. |
| Waste Generation | Generates salt byproducts from the base and ethoxide from the elimination step. | Generates salt byproducts from the base and ethanol from the acylation. | The waste profiles of both routes are similar and manageable through standard laboratory procedures. |
Conclusion and Recommendations
Both the Claisen condensation and the acylation of 3-acetyl-6-chloropyridine represent viable synthetic strategies for the preparation of this compound.
Route 1, the Claisen condensation, emerges as the more advantageous pathway for most research and development applications. Its primary strengths lie in the anticipated higher and more consistent yields, coupled with its proven scalability. While requiring careful attention to anhydrous conditions, the procedure is straightforward and utilizes readily available and moderately priced starting materials.
Route 2, the acylation of 3-acetyl-6-chloropyridine, offers a solid alternative. However, the potential for lower yields and increased complexity in process optimization, particularly for scale-up, makes it a less favorable primary choice. This route may be considered if the starting material, 3-acetyl-6-chloropyridine, is more readily available or significantly cheaper from a specific supplier, or if challenges are encountered with the Claisen condensation for a particular substrate.
Ultimately, the optimal choice will depend on the specific priorities of the research team, including budget, timeline, and the desired scale of synthesis. This guide provides the foundational data and a logical framework to support that critical decision-making process.
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A Comparative Guide to the Reactivity of Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate in Heterocyclic Synthesis
Introduction: The Versatility of a Privileged Scaffold
Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate is a highly versatile bifunctional reagent, prized in medicinal chemistry and materials science. Its structure, featuring a β-ketoester moiety and an electron-deficient chloropyridine ring, offers multiple reaction pathways for the construction of complex heterocyclic systems. The pyridine ring is a common motif in pharmaceuticals, and the chloro-substituent provides a handle for further derivatization, making this compound a valuable starting material for drug discovery programs.
This guide provides an in-depth comparison of a key reaction pathway for this substrate—thermal cyclization—and contrasts its performance with a structurally similar alternative, Ethyl 3-(6-fluoropyridin-3-yl)-3-oxopropanoate. By examining the experimental outcomes and underlying mechanistic principles, we aim to provide researchers with the insights needed to make informed decisions in their synthetic strategies.
Core Reactivity: Thermal Cyclization for Naphthyridinone Synthesis
One of the most powerful applications of pyridinyl-β-ketoesters is their use in Gould-Jacobs type reactions to synthesize quinolone and naphthyridinone cores.[1][2] This intramolecular cyclization is typically achieved through thermal means, driving the formation of a new six-membered ring. The reaction proceeds via an intramolecular nucleophilic attack from the pyridine nitrogen onto the ester carbonyl, followed by elimination.
The efficiency of this cyclization is highly dependent on the electronic nature of the pyridine ring and the identity of the halogen substituent. We will compare the outcomes of this critical reaction for our target compound and its fluoro-analogue.
Experimental Protocols and Head-to-Head Comparison
To provide a clear comparison, we present standardized protocols for the thermal cyclization of both the chloro- and fluoro-substituted substrates. The primary difference lies in the required reaction temperature, which directly reflects the reactivity of each starting material.
Experimental Workflow: A General Overview
The process for both reactions follows a similar workflow, involving heating the substrate in a high-boiling point solvent, followed by isolation and purification of the cyclized product.
Protocol 1: Synthesis of Ethyl 7-chloro-4-hydroxy-1,8-naphthyridine-3-carboxylate
-
Setup: A solution of this compound (1.0 eq) in a high-boiling solvent such as Dowtherm A is prepared in a flask equipped with a reflux condenser.
-
Reaction: The mixture is heated to approximately 250°C. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, the reaction mixture is cooled to room temperature.
-
Isolation: The cooled solution is diluted with a non-polar solvent like hexane to precipitate the product.
-
Purification: The resulting solid is collected by filtration, washed with hexane, and dried under vacuum to yield the final product.
Protocol 2: Synthesis of Ethyl 7-fluoro-4-hydroxy-1,8-naphthyridine-3-carboxylate
The protocol is identical to that for the chloro-analogue, with one critical modification:
-
Reaction Temperature: The mixture is heated to a higher temperature, typically around 260°C, to achieve a comparable reaction rate.
Data-Driven Outcome Comparison
The performance of each substrate in the thermal cyclization reaction is summarized below. The data is compiled from typical experimental outcomes reported in synthetic literature.
| Parameter | This compound | Ethyl 3-(6-fluoropyridin-3-yl)-3-oxopropanoate | Justification |
| Reaction Temperature | ~250 °C | ~260 °C | The C-F bond is stronger and fluorine is more electronegative, requiring more energy for the cyclization to proceed. |
| Typical Yield | 85-95% | 80-90% | The chloro-analogue generally provides slightly higher yields due to more favorable reaction kinetics at a lower temperature, minimizing degradation.[3] |
| Reaction Time | 15-30 minutes | 20-40 minutes | The higher activation energy for the fluoro-compound leads to a slightly longer reaction time. |
| Product Purity | High | High | Both reactions typically yield clean products that precipitate upon cooling and require minimal purification. |
Mechanistic Insights & Expert Analysis
The observed differences in reaction temperature and yield can be attributed to the fundamental properties of the carbon-halogen bond and the electronic effects of the halogen substituent on the pyridine ring.
-
Electronegativity and Inductive Effects: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect deactivates the pyridine ring towards nucleophilic attack more significantly than chlorine. This deactivation raises the energy barrier for the intramolecular cyclization, necessitating a higher reaction temperature.[4]
-
Leaving Group Ability: While not a direct leaving group in this specific cyclization step, the halogen's influence is key in subsequent reactions. In nucleophilic aromatic substitution (NAS) reactions, where the halogen is the leaving group, the trend is often reversed. The C-Cl bond is weaker than the C-F bond, making chloride a better leaving group than fluoride in many NAS contexts.[5][6] This is a critical consideration for researchers planning multi-step syntheses where the halogen will be displaced later. The pyridine ring itself is inherently electron-deficient, which activates it for nucleophilic substitution, particularly at the positions ortho and para to the nitrogen atom.[4][7]
The choice between the chloro- and fluoro-substituted starting materials therefore involves a trade-off. The chloro-derivative offers slightly more favorable reaction kinetics for the initial cyclization. However, the resulting fluoro-substituted naphthyridinone may be more desirable for subsequent modifications if a less reactive halogen is preferred to avoid unwanted side reactions.
Conclusion
Both this compound and its fluoro-analogue are excellent precursors for the synthesis of medicinally relevant naphthyridinone scaffolds via thermal cyclization. The chloro-substituted compound undergoes cyclization at a lower temperature and often provides slightly higher yields, making it a more efficient choice for this specific transformation. However, the selection of the starting material should be guided by the overall synthetic strategy, particularly if subsequent nucleophilic aromatic substitution reactions are planned. This guide provides the foundational data and mechanistic rationale to empower researchers to select the optimal building block for their specific drug development and discovery objectives.
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MDPI. (2023). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Retrieved January 21, 2026, from [Link]
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MDPI. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved January 21, 2026, from [Link]
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A Senior Application Scientist's Guide to the Synthesis of Ethyl 3-(6-chloropyyridin-3-yl)-3-oxopropanoate
Introduction: The Significance of a Key Building Block
Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate is a pivotal β-keto ester intermediate in the synthesis of numerous high-value molecules within the pharmaceutical and agrochemical industries. Its molecular architecture, featuring a halogenated pyridine ring coupled to a reactive keto-ester moiety, makes it an essential precursor for constructing complex heterocyclic systems. The efficiency and yield of its synthesis are paramount, directly impacting the economic viability and sustainability of the overall manufacturing process for the final active ingredient.
Primary Synthetic Strategy: The Claisen Condensation
The most direct and widely employed method for synthesizing β-keto esters like this compound is the Claisen condensation .[1][2] This carbon-carbon bond-forming reaction occurs between two ester molecules (or an ester and a carbonyl compound) in the presence of a strong base.[1]
In the context of our target molecule, a "crossed" Claisen condensation is utilized. This involves the reaction between a non-enolizable ester, ethyl 6-chloronicotinate , and an enolizable ester, ethyl acetate . Ethyl 6-chloronicotinate lacks α-protons and therefore cannot self-condense, making it an ideal electrophilic partner for the enolate of ethyl acetate.
The Mechanism: A Step-by-Step Look
The reaction proceeds through several key steps, each crucial for the formation of the final product.
-
Enolate Formation: A strong base removes an acidic α-proton from ethyl acetate to form a nucleophilic enolate.
-
Nucleophilic Attack: The ethyl acetate enolate attacks the electrophilic carbonyl carbon of ethyl 6-chloronicotinate, forming a tetrahedral intermediate.
-
Elimination: The intermediate collapses, reforming the carbonyl and eliminating an ethoxide leaving group to yield the desired β-keto ester.[3]
-
Deprotonation (Driving Force): The newly formed β-keto ester has highly acidic protons on the central methylene group. The alkoxide base deprotonates this position, forming a resonance-stabilized enolate anion. This final, essentially irreversible acid-base reaction requires the use of a full equivalent of base and drives the entire reaction equilibrium towards the product, ensuring a high yield.[3][4]
Comparative Analysis of Reaction Conditions
While specific data for this compound is scarce, a study on the synthesis of various heteroaryl β-keto esters using lithium hexamethyldisilazide (LiHMDS) as the base provides excellent comparative data.[5] This allows us to understand how the electronic nature of the heteroaryl ring influences the reaction yield under standardized conditions.
Table 1: Synthesis Yields of Various Heteroaryl β-Keto Esters via Claisen Condensation [5]
| Starting Heteroaryl Ester | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl 2-chloronicotinate | LiHMDS | THF | -50 to -30 | 1 | 82 |
| Ethyl 6-chloronicotinate | LiHMDS | THF | -50 to -30 | 1 | 84 |
| Ethyl 2-fluoronicotinate | LiHMDS | THF | -50 to -30 | 1 | 80 |
| Ethyl 2-methoxynicotinate | LiHMDS | THF | -50 to -30 | 1 | 78 |
| Ethyl isonicotinate | NaOEt | Ethanol | Reflux | N/A | High Yield* |
*Note: A qualitative "high yield" was reported for a similar pyridine-based substrate using sodium ethoxide, highlighting the viability of traditional conditions.[6]
Insights from the Data: The Causality Behind Experimental Choices
-
The Role of the Base: The choice of base is critical. Traditional conditions often use sodium ethoxide (NaOEt) in ethanol.[2] This is effective, but the use of a stronger, non-nucleophilic base like LiHMDS can be advantageous. LiHMDS efficiently generates the enolate at low temperatures, which can minimize side reactions like self-condensation of ethyl acetate or transesterification. The high yields (78-84%) achieved with LiHMDS across various substituted nicotinate esters demonstrate its robustness.[5]
-
Influence of Substituents: The data shows that electron-withdrawing groups (e.g., -Cl, -F) on the pyridine ring lead to slightly higher yields (80-84%) compared to an electron-donating group (e.g., -OCH₃, 78%). This is because electron-withdrawing groups increase the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack by the enolate.
-
Temperature and Solvent: The LiHMDS-mediated reactions are performed at low temperatures (-50 to -30 °C) in THF.[5] This level of control helps to prevent unwanted side reactions and ensures the kinetic enolate is formed selectively. In contrast, NaOEt reactions are typically run at reflux temperatures.[6] While effective, higher temperatures can sometimes lead to a more complex product mixture.
Recommended High-Yield Experimental Protocol
This protocol is designed based on the principles of the Claisen condensation, favoring conditions known to produce high yields and purity for heteroaromatic β-keto esters.
Step-by-Step Methodology
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum for additions via syringe. The system is maintained under an inert atmosphere throughout the reaction.
-
Reagent Preparation: In the reaction flask, place ethyl acetate (2.0 eq) and dissolve it in anhydrous tetrahydrofuran (THF). Cool the solution to -40 °C using a dry ice/acetone bath.
-
Rationale: Low temperature and an excess of ethyl acetate favor the formation of the desired enolate and ensure the reaction with the limiting reagent (ethyl 6-chloronicotinate) goes to completion.
-
-
Enolate Formation: Slowly add LiHMDS (1.1 eq, 1.0 M solution in THF) dropwise to the stirred solution, ensuring the internal temperature does not rise above -35 °C. Stir the resulting mixture at -40 °C for 30 minutes.
-
Rationale: LiHMDS is a strong, non-nucleophilic base that cleanly deprotonates ethyl acetate to form the lithium enolate without attacking the ester carbonyl.[5] A slight excess ensures complete enolate formation.
-
-
Condensation Reaction: Add a solution of ethyl 6-chloronicotinate (1.0 eq) in anhydrous THF dropwise to the enolate solution at -40 °C. Once the addition is complete, allow the reaction to stir for 1-2 hours, gradually warming to -20 °C.
-
Rationale: Slow addition of the electrophile to the pre-formed enolate minimizes potential side reactions.
-
-
Reaction Quench: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while the flask is still in the cooling bath. Allow the mixture to warm to room temperature.
-
Rationale: The acidic quench neutralizes the remaining base and protonates the product's enolate, yielding the final β-keto ester.[2]
-
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.
Conclusion
The synthesis of this compound is most effectively achieved via a crossed Claisen condensation. While traditional methods using sodium ethoxide are viable, leveraging a strong, non-nucleophilic base like LiHMDS at low temperatures offers superior control and consistently high yields, particularly for heteroaromatic substrates.[5] The electron-withdrawing nature of the chloro-substituted pyridine ring enhances the electrophilicity of the starting ester, favoring a high conversion rate. The provided protocol represents a robust and optimized pathway for researchers and drug development professionals to access this critical synthetic intermediate with high efficiency and purity.
References
[5] Simple, fast and efficient synthesis of β-keto esters from the esters of heteroaryl compounds, its antimicrobial study and cytotoxicity towards various cancer cell lines. (2012). European Journal of Medicinal Chemistry. Available at: [Link] [7] A Comparative Analysis of Reaction Kinetics for Substituted β-Keto Esters. (2025). BenchChem. [8] 4 - RSC Medicinal Chemistry. (n.d.). Royal Society of Chemistry. [9] Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Available at: [Link] [6] Erenler, R. (2011). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Asian Journal of Chemistry. [10] Takeda, K., et al. (2012). Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. Journal of the American Chemical Society. [11] A Comparative Guide to Catalysts for Beta-Keto Ester Synthesis. (2025). BenchChem. [12] Behalo, M. S., & Aly, A. A. (2011). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. European Journal of Chemistry. [1] Claisen condensation. (n.d.). Wikipedia. Available at: [Link] [2] The Claisen Condensation. (n.d.). University of Texas. Available at: [Link] Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (n.d.). Google Patents. [13] Claisen Condensation of N-Methylpyrrolidinone and α-Chloronicotinic esters. (2008). Journal of Heterocyclic Chemistry. [3] 23.7: The Claisen Condensation Reaction. (2024). Chemistry LibreTexts. Available at: [Link] [14] Ethyl 3-oxo-3-(pyridin-3-yl)propanoate. (n.d.). PubChem. Available at: [Link] [15] Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. (2011). ResearchGate. [4] 23.7 The Claisen Condensation Reaction. (2023). OpenStax. Available at: [Link] [16] Studies with β-Oxoalkanonitriles: Simple Novel Synthesis of 3-[2,6-Diaryl-4- pyridyl]. (2008). Molecules. [17] Synthesis of ethyl 3-oxohexanoate. (n.d.). PrepChem. Available at: [Link] [18] Liu, Y., et al. (2022). Synthesis of Ethyl 3‐(1‐Acetyl‐3‐phenyl‐4,5‐dihydro‐1H‐pyrazol‐4‐yl)‐2,2‐difluoropropanoate from N‐Allyl‐N′‐benzylideneacetohydrazide and Ethyl 2‐Bromo‐2,2‐difluoroacetate. Advanced Synthesis & Catalysis.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate
Navigating the complexities of chemical synthesis and drug development necessitates a profound respect for safety, not only during experimentation but critically, through to the final disposal of waste materials. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate, a halogenated pyridine derivative. The procedures outlined here are grounded in established safety principles and regulatory frameworks to ensure the protection of laboratory personnel and the environment.
The core principle of chemical waste management is the "cradle-to-grave" approach, which holds the generator responsible for the hazardous waste from its creation to its ultimate disposal.[1][2] This guide empowers researchers to fulfill this responsibility with diligence and scientific rigor.
Hazard Identification and Risk Assessment: Understanding the Compound
-
Pyridine Moiety: Pyridine and its derivatives are known to be flammable, toxic liquids with a characteristic unpleasant odor.[3] Exposure can cause skin and respiratory irritation, and symptoms may include dizziness, headache, and nausea.[3]
-
Chlorinated Organic Compound: Halogenated organic compounds are often subject to specific disposal regulations due to their potential to form persistent environmental pollutants if not managed correctly.
Inferred Hazard Profile:
| Property | Anticipated Hazard | Rationale |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Based on the toxicity of pyridine and related compounds. |
| Skin Corrosion/Irritation | Causes skin irritation. | A common characteristic of pyridine derivatives. |
| Eye Damage/Irritation | Causes serious eye irritation. | A common characteristic of pyridine derivatives. |
| Flammability | Potentially flammable. | Pyridine itself is a flammable liquid. |
| Environmental Hazard | Potentially harmful to aquatic life. | Halogenated organic compounds can be persistent in the environment. |
This inferred profile necessitates handling this compound with the appropriate personal protective equipment (PPE) and within a well-ventilated area, such as a chemical fume hood.[3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Gloves: Nitrile gloves are recommended for their resistance to a broad range of chemicals, including pyridine.[3] Always double-check the glove manufacturer's compatibility chart for specific breakthrough times.
-
Eye Protection: Chemical safety goggles are essential to protect against splashes.[3]
-
Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact.[3]
-
Respiratory Protection: If there is a risk of generating aerosols or vapors, a properly fitted respirator with an appropriate cartridge for organic vapors should be used.
Waste Segregation: The Cornerstone of Proper Disposal
Proper segregation of chemical waste at the source is critical to prevent dangerous reactions and to ensure that waste is managed in the most environmentally sound and cost-effective manner.
Step-by-Step Waste Segregation Protocol:
-
Designate a Specific Waste Container: Use a clearly labeled, dedicated waste container for this compound and any materials contaminated with it. The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Labeling: The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The date the first waste was added to the container.
-
-
Waste Streams:
-
Solid Waste: This includes contaminated consumables such as gloves, weighing paper, and paper towels. Place these directly into the designated solid hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a designated liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Any contaminated sharps (needles, razor blades, etc.) must be placed in a designated sharps container.
-
Caption: Waste Segregation Workflow
Approved Disposal Procedures
The disposal of hazardous waste is strictly regulated by governmental agencies such as the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA).[5][6] Always consult with your institution's EHS office for specific guidance, as local regulations may vary.
General Disposal Pathway:
-
Collection: Once the designated waste container is full, or if it has been in storage for a specified period (often 90 or 180 days, depending on the generator status), it must be prepared for collection by a licensed hazardous waste disposal company.[7]
-
Incineration: The most common and effective disposal method for halogenated organic compounds is high-temperature incineration.[8] This process destroys the organic molecule, converting it to less harmful substances. Specialized incinerators are equipped with scrubbers to neutralize acidic gases (such as hydrogen chloride) that are formed during the combustion of chlorinated compounds.
-
Landfill: Direct landfilling of untreated halogenated organic waste is generally prohibited due to its potential to leach into the soil and groundwater.[5]
Caption: Cradle-to-Grave Disposal Pathway
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating their impact.
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure of the hazard.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate height.
-
Contain: If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials (e.g., vermiculite, sand).[9] Do not use combustible materials like paper towels to absorb a flammable liquid.
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[10]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your supervisor and EHS office.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
In all cases of personal exposure, seek immediate medical attention and provide the medical personnel with the name of the chemical.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, upholding their commitment to safety and environmental stewardship.
References
-
PubChem. Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate. National Center for Biotechnology Information. [Link]
-
Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
European Chemicals Agency. Guidance on Information Requirements and Chemical Safety Assessment. ECHA. [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. EPA. [Link]
-
European Chemicals Agency. REACH guidance documents. ECHA. [Link]
-
Carl ROTH. Safety Data Sheet: Pyridine. Carl ROTH. [Link]
-
U.S. Environmental Protection Agency. Waste, Chemical, and Cleanup Enforcement. EPA. [Link]
-
Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of Pyridine. ATSDR. [Link]
-
European Chemicals Agency. Homepage. ECHA. [Link]
-
Carl ROTH. Safety Data Sheet: Pyridine. Carl ROTH. [Link]
-
Penta chemicals. Pyridine - SAFETY DATA SHEET. Penta chemicals. [Link]
-
U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. EPA. [Link]
-
European Chemicals Agency. Know your obligations when exporting hazardous chemicals outside the EU. YouTube. [Link]
-
Chemistry For Everyone. What Regulations Govern Hazardous Waste Management?. YouTube. [Link]
-
PubChem. Ethephon. National Center for Biotechnology Information. [Link]
-
ChemSupply Australia. Safety Data Sheet PYRIDINE. ChemSupply Australia. [Link]
-
European Chemicals Agency. How to track hazardous substances in the supply chain. YouTube. [Link]
-
Agency for Toxic Substances and Disease Registry. PUBLIC HEALTH STATEMENT PYRIDINE. ATSDR. [Link]
-
Ohio EPA. Hazardous Waste. Ohio EPA. [Link]
-
GOV.UK. Pyridine: incident management. GOV.UK. [Link]
-
Lead Sciences. Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate. Lead Sciences. [Link]
- Google Patents. CN104402804A - Method for recycling pyridine from pharmaceutical waste liquid.
-
PubChem. Ethyl butylacetylaminopropionate. National Center for Biotechnology Information. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. epa.ohio.gov [epa.ohio.gov]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. epa.gov [epa.gov]
- 6. Guidance documents - ECHA [echa.europa.eu]
- 7. epa.gov [epa.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
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- 10. shop.chemsupply.com.au [shop.chemsupply.com.au]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
